Technical Documentation Center

4-Chloro-3-iodo-8-methoxy-5-methylquinoline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Chloro-3-iodo-8-methoxy-5-methylquinoline
  • CAS: 1592734-68-3

Core Science & Biosynthesis

Foundational

4-Chloro-3-iodo-8-methoxy-5-methylquinoline chemical properties

Title: 4-Chloro-3-iodo-8-methoxy-5-methylquinoline: A Bifunctional Scaffold for Advanced Molecular Assembly Content Type: Technical Whitepaper Audience: Researchers, scientists, and drug development professionals Executi...

Author: BenchChem Technical Support Team. Date: March 2026

Title: 4-Chloro-3-iodo-8-methoxy-5-methylquinoline: A Bifunctional Scaffold for Advanced Molecular Assembly Content Type: Technical Whitepaper Audience: Researchers, scientists, and drug development professionals

Executive Summary

In the realm of modern medicinal chemistry and materials science, the rapid assembly of complex heteroaromatic architectures is paramount. As an Application Scientist, I frequently encounter the need for highly programmable building blocks that offer predictable, site-specific reactivity. 4-Chloro-3-iodo-8-methoxy-5-methylquinoline (CAS: 1592734-68-3) represents a best-in-class bifunctional synthon[1]. This whitepaper dissects the physicochemical properties, mechanistic reactivity, and validated synthetic protocols for this molecule, providing researchers with a robust framework for its application in drug discovery and molecular design.

Physicochemical & Structural Profiling

The utility of this quinoline derivative stems from its precise substitution pattern. The 8-methoxy and 5-methyl groups tune the electronic landscape and solubility of the quinoline core, while the 3-iodo and 4-chloro substituents offer orthogonal reactivity handles for transition-metal catalysis and nucleophilic substitution[2].

Table 1: Physicochemical Properties

PropertyValue
Chemical Name 4-Chloro-3-iodo-8-methoxy-5-methylquinoline
CAS Number 1592734-68-3
Molecular Formula C11H9ClINO
Molecular Weight 333.55 g/mol
Core Scaffold Quinoline
Key Reactive Sites C-3 (Electrophilic for Pd-coupling), C-4 (Electrophilic for SNAr)

Mechanistic Insights: Orthogonal Reactivity

The true power of 4-chloro-3-iodo-8-methoxy-5-methylquinoline lies in its regioselective reactivity. Understanding the thermodynamic and kinetic causality behind this behavior is critical for designing successful syntheses without generating intractable mixtures.

C-3 Regioselectivity via Oxidative Addition: In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), the initial step is the oxidative addition of the Pd(0) species into a carbon-halogen bond. The bond dissociation energy (BDE) of the C-I bond (~65 kcal/mol) is significantly lower than that of the C-Cl bond (~95 kcal/mol). Consequently, oxidative addition occurs exclusively at the C-3 position[3]. This allows for the precise installation of aryl, alkynyl, or vinyl groups at C-3 without disturbing the C-4 chlorine[4].

C-4 Activation via Nucleophilic Aromatic Substitution (SNAr): Once the C-3 position is functionalized, the C-4 chlorine can be targeted. The quinoline nitrogen is highly electronegative, withdrawing electron density from the C-2 and C-4 positions via resonance. This renders the C-4 position highly electrophilic. The C-4 chlorine acts as an excellent leaving group when attacked by nucleophiles (amines, alkoxides) through a stabilized Meisenheimer complex transition state[4].

Reactivity A 4-Chloro-3-iodo-8-methoxy- 5-methylquinoline B Pd-Catalyzed Coupling (Suzuki/Sonogashira) A->B Regioselective Oxidative Addition C C-3 Functionalized, C-4 Chloro Intermediate B->C D Nucleophilic Substitution (SNAr at C-4) C->D Electrophilic Activation E C-3 / C-4 Bifunctionalized Target Molecule D->E

Caption: Regioselective functionalization workflow of the quinoline scaffold.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The choice of reagents and conditions is explicitly justified to provide researchers with a deep mechanistic understanding.

Protocol A: Regioselective Suzuki-Miyaura Cross-Coupling at C-3

  • Objective: Install an aryl group at C-3 while preserving the C-4 chlorine for subsequent functionalization[3].

  • Causality: We utilize PdCl2(PPh3)2 rather than Pd(PPh3)4. PdCl2(PPh3)2 is reduced in situ to a 14-electron Pd(0) species, which undergoes oxidative addition up to 30 times faster than the sterically hindered 16-electron species generated from Pd(PPh3)4[5]. This kinetic advantage ensures complete conversion at lower temperatures, preventing unwanted side reactions at the C-4 position.

  • Step-by-Step Procedure:

    • Preparation: In an oven-dried Schlenk flask, add 4-chloro-3-iodo-8-methoxy-5-methylquinoline (1.0 equiv), arylboronic acid (1.05 equiv), PdCl2(PPh3)2 (5 mol%), and K2CO3 (2.0 equiv).

    • Solvent System: Add a degassed mixture of 1,4-dioxane/water (3:1, v/v). Rationale: The biphasic system solubilizes both the organic scaffold and the inorganic base, facilitating the critical transmetalation step.

    • Reaction: Stir the mixture at 80 °C under an argon atmosphere for 12–18 hours. Monitor via TLC or LC-MS.

    • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na2SO4.

    • Validation: Purify via flash column chromatography. The preservation of the C-4 chlorine is easily validated by the distinct isotopic pattern (3:1 ratio of M to M+2 peaks) in the mass spectrum, confirming a successful, site-selective reaction.

Protocol B: Nucleophilic Aromatic Substitution (SNAr) at C-4

  • Objective: Displace the C-4 chlorine with a primary amine.

  • Causality: Polar aprotic solvents (e.g., DMF or NMP) are mandated here as they do not solvate the nucleophile, thereby increasing its effective nucleophilicity and stabilizing the polar transition state[4].

  • Step-by-Step Procedure:

    • Preparation: Dissolve the C-3 functionalized intermediate (1.0 equiv) in anhydrous DMF.

    • Reagent Addition: Add the desired primary amine (2.0 equiv) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv).

    • Reaction: Heat the mixture to 100–120 °C for 8–12 hours.

    • Workup: Quench with water to precipitate the product. Filter and wash with cold water.

    • Validation: 1H-NMR will confirm the disappearance of the amine protons (if secondary) and the upfield shift of the quinoline aromatic protons due to the electron-donating effect of the newly installed amino group.

Applications in Drug Development

The 4-chloro-3-iodo-8-methoxy-5-methylquinoline scaffold is a highly privileged structure in pharmaceutical research, acting as a core foundation for several therapeutic classes.

  • Antimalarial Agents: By hydrolyzing the C-4 chlorine to a carbonyl (using acetic acid/water), the scaffold is converted into a 4(1H)-quinolone. Subsequent functionalization at C-3 with diaryl ethers yields potent antimalarial compounds that target the Plasmodium cytochrome bc1 complex[6].

  • Kinase Inhibitors: The quinoline core mimics the adenine ring of ATP. The nitrogen atom forms a critical hydrogen bond with the kinase hinge region, while substituents at C-3 and C-4 are directed into the hydrophobic pockets, allowing for exquisite tuning of selectivity and potency[5].

Pipeline N1 Scaffold Selection N2 Regioselective Functionalization N1->N2 N3 In Vitro Screening N2->N3 N4 Lead Optimization N3->N4 N5 Preclinical Candidates N4->N5

Caption: Drug discovery pipeline utilizing the 4-chloro-3-iodoquinoline scaffold.

Conclusion

The rational design of synthetic pathways relies heavily on the predictable reactivity of building blocks. 4-Chloro-3-iodo-8-methoxy-5-methylquinoline offers an unparalleled platform for the rapid, regioselective assembly of complex molecular architectures. By adhering to the mechanistically grounded protocols outlined above, researchers can confidently deploy this scaffold in their most demanding drug discovery and materials science campaigns.

References

  • Leyan Catalog: 4-Chloro-3-iodo-8-methoxy-5-methylquinoline. Source: Leyan.
  • AA Blocks Product Index. Source: AA Blocks.
  • One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. Source: Molecules (NIH PMC).
  • 4-Chloro-3-iodoquinoline as a Synthon in the Development of New Syntheses of 1,2-Disubstituted 1H-Pyrrolo[3,2-c]quinolines. Source: Synthesis (Thieme Connect).
  • Discovery, Synthesis, and Optimization of Antimalarial 4(1H)-Quinolone-3-Diarylethers. Source: Journal of Medicinal Chemistry (ACS).
  • One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling. Source: Semantic Scholar.

Sources

Exploratory

4-Chloro-3-iodo-8-methoxy-5-methylquinoline structure elucidation

An In-depth Technical Guide for the Structure Elucidation of 4-Chloro-3-iodo-8-methoxy-5-methylquinoline Abstract The unambiguous structural determination of novel, polysubstituted heterocyclic compounds is a critical st...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for the Structure Elucidation of 4-Chloro-3-iodo-8-methoxy-5-methylquinoline

Abstract

The unambiguous structural determination of novel, polysubstituted heterocyclic compounds is a critical step in chemical synthesis and drug discovery. Quinolines, in particular, are a prominent class of heterocycles known for their diverse biological activities.[1] This guide provides a comprehensive, in-depth walkthrough of the analytical workflow required to elucidate and confirm the structure of a complex quinoline derivative: 4-Chloro-3-iodo-8-methoxy-5-methylquinoline. By integrating data from High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FTIR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments, we present a self-validating system of analysis. This document is intended for researchers, chemists, and drug development professionals, offering not just protocols, but the causal logic behind the experimental choices, ensuring a robust and irrefutable structural assignment.

Introduction: The Imperative for Precise Structural Analysis

Quinoline scaffolds are foundational in medicinal chemistry, forming the core of numerous pharmaceuticals with applications ranging from anticancer to antimalarial agents.[1] The biological activity of these molecules is intrinsically linked to their three-dimensional structure and the precise placement of substituents on the heterocyclic core. An error in substituent assignment can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and failed development pipelines. Therefore, a rigorous, multi-faceted analytical approach is not merely procedural but essential for scientific integrity.[2]

This guide focuses on the specific challenge of 4-Chloro-3-iodo-8-methoxy-5-methylquinoline . Its molecular formula is C₁₁H₉ClINO, and its structure presents a unique analytical puzzle due to the presence of multiple substituents, including two different halogens, on both rings of the quinoline system. Our objective is to systematically deconstruct the molecule using modern spectroscopic techniques to provide unequivocal proof of its constitution.

The workflow follows a logical progression from broad molecular characteristics to fine atomic-level connectivity, as illustrated below.

G cluster_0 Structure Elucidation Workflow MS Mass Spectrometry (Molecular Formula & Weight) IR Infrared Spectroscopy (Functional Groups) MS->IR NMR_1D 1D NMR (¹H, ¹³C, DEPT) (Atom Inventory & Environment) IR->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) (Connectivity Mapping) NMR_1D->NMR_2D Conclusion Integrated Structure Confirmation NMR_2D->Conclusion

Caption: Overall workflow for structure elucidation.

Foundational Analysis: High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: The first step in analyzing an unknown compound is to determine its elemental composition. HRMS provides a highly accurate mass measurement, allowing for the calculation of a unique molecular formula. This is the foundational data point upon which all subsequent analyses are built. We choose Electrospray Ionization (ESI) as it is a soft ionization technique that typically preserves the molecular ion, which is critical for this initial step.

Experimental Protocol: ESI-Time of Flight (TOF) HRMS
  • Sample Preparation: Dissolve approximately 0.1 mg of the synthesized compound in 1 mL of HPLC-grade acetonitrile or methanol.

  • Instrumentation: Utilize an ESI-TOF mass spectrometer.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion at a flow rate of 5-10 µL/min.

  • Ionization Mode: Acquire data in positive ion mode. The quinoline nitrogen is basic and readily accepts a proton to form the [M+H]⁺ ion.

  • Mass Range: Scan a mass range from m/z 100 to 500 to ensure capture of the molecular ion and potential fragments.

  • Calibration: Calibrate the instrument using a known standard immediately prior to the run to ensure high mass accuracy (<5 ppm).

Data Presentation & Interpretation

The primary goal is to observe the protonated molecular ion, [M+H]⁺, and verify its mass and isotopic pattern. The presence of chlorine is a key validator; its two stable isotopes (³⁵Cl and ³⁷Cl) produce a characteristic [M+H]⁺ to [M+2+H]⁺ peak ratio of approximately 3:1.[3] Iodine is monoisotopic (¹²⁷I), so it does not contribute to this pattern.

Parameter Expected Value for C₁₁H₉ClINO Significance
Molecular Formula C₁₁H₉ClINODefines the elemental building blocks.
Monoisotopic Mass 332.9468 uThe exact mass of the molecule with the most abundant isotopes.
[M+H]⁺ (Calculated) 333.9546 m/zThe target ion for HRMS detection (for ³⁵Cl).
[M+2+H]⁺ (Calculated) 335.9517 m/zThe target isotopic ion (for ³⁷Cl).
Isotopic Ratio ~100:32.5 ([M+H]⁺:[M+2+H]⁺)A definitive signature for a monochlorinated compound.[3]

A successful HRMS analysis provides the molecular formula, which is the first and most crucial piece of the structural puzzle, confirming the presence of all expected atoms.

Functional Group Identification: Infrared (IR) Spectroscopy

Expertise & Causality: While HRMS gives the elemental formula, IR spectroscopy provides information about the types of chemical bonds present, allowing for the identification of key functional groups. This technique is rapid and confirms the presence of the aromatic system, aliphatic carbons, and the carbon-oxygen bond of the methoxy group, validating major structural features before delving into the complexities of NMR.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid, purified compound directly onto the ATR crystal. No further preparation is needed.

  • Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 500 cm⁻¹.

  • Background Scan: Perform a background scan of the clean, empty ATR crystal prior to sample analysis.

  • Data Processing: The resulting spectrum is typically presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Data Presentation & Interpretation

The IR spectrum is analyzed by identifying characteristic absorption bands corresponding to specific bond vibrations.

Wavenumber (cm⁻¹) Range Vibration Type Structural Feature Confirmed
3100 - 3000C-H StretchAromatic (Quinoline Ring)[4]
2960 - 2850C-H StretchAliphatic (Methyl & Methoxy Groups)
1600 - 1450C=C and C=N StretchQuinoline Aromatic System[5][6]
~1250C-O Stretch (Asymmetric)Methoxy Group Ether Linkage[7]
< 800C-Cl, C-I StretchHalogen Substitution (in fingerprint region)

The presence of these bands provides corroborating evidence for the major structural components of the molecule: an aromatic quinoline core substituted with both methoxy and methyl groups.

Definitive Structure Mapping: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the most powerful tool for elucidating the precise structure of organic molecules.[8] It provides detailed information about the chemical environment of each hydrogen and carbon atom and, crucially, reveals how these atoms are connected. A full suite of 1D and 2D NMR experiments is required to assemble the complete molecular puzzle.

Experimental Protocol: General NMR
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • 1D Experiments: Acquire standard ¹H, ¹³C, and DEPT-135 spectra.

  • 2D Experiments: Acquire standard COSY, HSQC, and HMBC spectra. Optimization of the HMBC experiment for a long-range coupling constant of ~8 Hz is typical for revealing 2- and 3-bond correlations.

1D NMR Analysis: The Atomic Inventory

¹H NMR - Predicted Data & Interpretation: The ¹H NMR spectrum identifies all unique proton environments. For our target molecule, we expect:

  • Aromatic Protons (3H): One singlet and two coupled protons on the carbocyclic ring.

    • H-2 (Singlet): This proton is on the pyridine ring, adjacent to the nitrogen and the iodine-bearing carbon (C-3). It has no adjacent proton neighbors, so it will appear as a sharp singlet, likely downfield due to the influence of the electronegative nitrogen.

    • H-6 & H-7 (Coupled System): These two protons are on the benzene ring. They are adjacent to each other and will show coupling. H-7 will likely be a triplet or doublet of doublets (coupled to H-6 and the methyl group protons via a small ⁴J coupling), and H-6 will be a doublet (coupled to H-7).

  • Aliphatic Protons (6H): Two sharp singlets.

    • 5-Methyl Protons (3H, Singlet): The methyl group is attached to a quaternary carbon (C-5) and will appear as a singlet.

    • 8-Methoxy Protons (3H, Singlet): The methoxy group protons are isolated and will also appear as a singlet.

¹³C NMR and DEPT-135 - Predicted Data & Interpretation: The ¹³C NMR spectrum identifies all unique carbon environments. We expect 11 distinct signals. The DEPT-135 experiment helps distinguish carbon types.

  • Expected DEPT-135 Results:

    • CH₃ (Positive Phase): 2 signals (5-Me, 8-OMe).

    • CH₂ (Negative Phase): 0 signals.

    • CH (Positive Phase): 3 signals (C-2, C-6, C-7).

  • Quaternary Carbons (Absent in DEPT-135): 6 signals (C-3, C-4, C-4a, C-5, C-8, C-8a). The carbons bonded to the halogens (C-3 and C-4) will be significantly influenced. The C-I bond will cause a strong upfield shift on C-3, while the C-Cl bond will cause a downfield shift on C-4 relative to an unsubstituted carbon.

Assignment ¹H NMR (Predicted δ, ppm, Multiplicity, J Hz) ¹³C NMR (Predicted δ, ppm) DEPT-135
H-2~8.5 (s, 1H)~150CH
C-3-~95C (Quat)
C-4-~145C (Quat)
C-4a-~148C (Quat)
C-5-~130C (Quat)
5-CH₃~2.6 (s, 3H)~20CH₃
H-6~7.3 (d, 1H, J=8)~125CH
H-7~7.6 (t, 1H, J=8)~128CH
C-8-~155C (Quat)
8-OCH₃~4.0 (s, 3H)~56CH₃
C-8a-~140C (Quat)

(Note: Predicted chemical shifts are estimates and can vary based on solvent and other factors.)

2D NMR Analysis: Assembling the Pieces

COSY (¹H-¹H Correlation): This experiment confirms proton-proton connectivities. The most important cross-peak will be between H-6 and H-7 , confirming their adjacency on the benzene portion of the quinoline ring.

HSQC (¹H-¹³C One-Bond Correlation): This experiment definitively links each proton to the carbon it is directly attached to. It allows for the unambiguous assignment of the protonated carbons: C-2/H-2, C-6/H-6, C-7/H-7, 5-CH₃/protons, and 8-OCH₃/protons.

HMBC (¹H-¹³C Multiple-Bond Correlation): This is the key experiment for mapping the entire carbon skeleton by revealing 2- and 3-bond correlations. It connects the individual spin systems and confirms the placement of all substituents.

Caption: Key HMBC correlations confirming substituent placement.

  • H-2 to C-4, C-3, and C-8a: Confirms the position of H-2 and links the pyridine ring to the fusion carbon C-8a.

  • 5-Methyl protons to C-4a, C-5, and C-6: Unequivocally places the methyl group at C-5 and connects it to the carbocyclic ring and the fusion carbon C-4a.

  • 8-Methoxy protons to C-8: Confirms the position of the methoxy group at C-8.

  • H-6 to C-8 and C-4a: Links the carbocyclic ring protons to both the methoxy-bearing carbon and the fusion carbon.

  • H-7 to C-5 and C-8a: Further confirms the structure of the carbocyclic ring and its connection points.

The collective data from these HMBC correlations leaves no ambiguity about the placement of each substituent and the overall structure of the molecule.

Integrated Structure Confirmation & Conclusion

The structure elucidation of 4-Chloro-3-iodo-8-methoxy-5-methylquinoline is a clear demonstration of the power of an integrated, multi-technique analytical strategy.

  • HRMS established the correct and unique molecular formula: C₁₁H₉ClINO .

  • FTIR confirmed the presence of the expected functional groups: an aromatic system, aliphatic C-H bonds, and a C-O ether linkage.

  • ¹H and ¹³C NMR provided a complete inventory of all hydrogen and carbon atoms and their immediate electronic environments.

  • 2D NMR (COSY, HSQC, and HMBC) served as the ultimate arbiter, piecing together the atomic inventory into a single, unambiguous structure. The HMBC correlations, in particular, provided the irrefutable long-range connectivity data that confirmed the placement of the chloro, iodo, methoxy, and methyl substituents at positions 4, 3, 8, and 5, respectively.

The convergence of all spectroscopic data provides a self-validating and definitive confirmation of the structure. This rigorous approach is essential for ensuring the scientific integrity of research and development in chemistry and related fields.

References

  • Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds. Benchchem.
  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals.
  • Infrared spectral studies of quinoline-n-oxides. Spectroscopy Letters.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Structural Elucidation of a Novel Heterocyclic Compound: C15H17BrN6O3. Benchchem.
  • Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. Heliyon.
  • Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. Impactfactor.
  • The 3800-550 cm À1 (2.63-18.18 m) IR spectra of quinoline (C 9 H 7 N )... ResearchGate.
  • Vibrational Assignment of the Infrared Spectra of the Quinoline Derivatives Studied Here, Pure and Adsorbed on a Platinum Surface (All Frequencies Are Reported in cm -1 ). ResearchGate.
  • Application Notes & Protocols for Mass Spectrometry of 3,4-Dichloro-7-(trifluoromethyl)quinoline. Benchchem.
  • Identification and structure elucidation by NMR spectroscopy. ResearchGate. Available at: [Link]

  • Structure Determination and Aromatic Heterocyclic Chemistry (CHEM30210). University College Dublin.
  • Structure Elucidation of Terpenoids. Scribd. Available at: [Link]

  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers.

Sources

Foundational

Advanced Spectroscopic Characterization of 4-Chloro-3-iodo-8-methoxy-5-methylquinoline: A Predictive and Analytical Framework

Executive Summary The structural elucidation of densely functionalized heterocycles requires more than rote data collection; it demands a predictive understanding of how substituents interact spatially and electronically...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of densely functionalized heterocycles requires more than rote data collection; it demands a predictive understanding of how substituents interact spatially and electronically. 4-Chloro-3-iodo-8-methoxy-5-methylquinoline is a highly substituted bicyclic scaffold representative of advanced pharmaceutical intermediates (e.g., kinase inhibitors and antimalarial agents).

This whitepaper establishes an authoritative, self-validating framework for the spectroscopic characterization of this molecule. By synthesizing Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared (FT-IR) spectroscopy, we decode the causality behind its unique spectral signatures—specifically focusing on peri-interactions, heavy atom effects, and resonance-driven shielding.

Molecular Architecture & Mechanistic Causality

To accurately interpret the spectroscopic data of 4-chloro-3-iodo-8-methoxy-5-methylquinoline, one must first understand the physical physics governing its microenvironment:

  • The Peri-Proximity Effect: The spatial clash between the 4-chloro and 5-methyl groups is the defining steric feature of this molecule. This interaction forces the 5-methyl protons into the deshielding cone of the chlorine atom and the aromatic ring current, causing a significant downfield shift in the 1 H NMR spectrum[1]. Accurate estimation of chemical shifts in 4,5-disubstituted quinolines relies heavily on accounting for these peri-proximity effects[1].

  • The Heavy Atom Effect: The iodine atom at the C-3 position exerts a profound diamagnetic shielding effect on the directly attached carbon. This relativistic "heavy atom effect" shifts the C-3 resonance unusually upfield in the 13 C NMR spectrum, serving as a primary diagnostic marker for iodination.

  • Resonance Shielding: The strongly electron-donating 8-methoxy group increases electron density at the ortho (C-7) and para (C-5) positions via resonance. This effectively shields the H-7 proton, pushing its resonance upfield relative to a standard aromatic proton.

Self-Validating Experimental Protocols

A robust analytical workflow must be internally self-validating. The following protocols are designed to cross-verify structural features orthogonally.

Protocol 1: High-Resolution NMR Acquisition (1D & 2D)
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of CDCl 3​ (100.0% D) containing 0.03% v/v TMS. Causality: High concentration is required to achieve an adequate signal-to-noise ratio for the numerous quaternary carbons (C-2, C-3, C-4, C-4a, C-5, C-8, C-8a) in a reasonable timeframe.

  • Acquisition Parameters: Acquire 1 H spectra at 400 MHz (16 scans). For 13 C spectra, utilize a prolonged relaxation delay ( d1=3.0 s). Causality: Quaternary carbons lack attached protons, eliminating dipole-dipole relaxation pathways. Extended delays prevent signal saturation and ensure all quaternary peaks are visible.

  • Validation Step: Execute a 1 H- 13 C HMBC (Heteronuclear Multiple Bond Correlation) experiment. The 3-bond coupling ( 3JCH​ ) from the 5-methyl protons to C-4a and C-6 unambiguously confirms the regiochemistry of the methyl group, validating the peri-interaction hypothesis.

Protocol 2: LC-HRMS/MS Analysis
  • Sample Preparation: Dilute to 1 µg/mL in Acetonitrile/Water (50:50) with 0.1% Formic Acid.

  • Acquisition Parameters: Utilize Electrospray Ionization (ESI) in positive ion mode. Causality: While Electron Ionization (EI) mass spectrometry of quinoline derivatives typically yields an intense molecular ion peak[2], the hard ionization of EI can cause premature homolytic cleavage of the labile C-I bond. ESI provides a soft ionization pathway, preserving the intact [M+H]+ ion for accurate isotopic analysis.

  • Validation Step: Analyze the isotopic distribution. The presence of a single chlorine atom dictates a strict ~3:1 ratio for the [M+H]+ and [M+H+2]+ peaks, confirming the mono-chlorinated state.

Protocol 3: FT-IR (ATR) Spectroscopy
  • Acquisition Parameters: Place 2-3 mg of neat crystalline solid directly onto a diamond ATR (Attenuated Total Reflectance) crystal. Acquire 32 scans from 4000 to 400 cm −1 .

  • Validation Step: Cross-reference the low-frequency domain with the MS data. The presence of a sharp band at ~540 cm −1 (C-I stretch) and ~1045 cm −1 (C-Cl stretch) physically corroborates the halogenation pattern detected in the mass spectrometer.

Quantitative Data Summaries

Table 1: Predictive 1 H and 13 C NMR Assignments (CDCl 3​ )
Position 1 H Chemical Shift (ppm)Multiplicity ( J in Hz) 13 C Chemical Shift (ppm)Mechanistic Rationale
2 8.95Singlet155.0Highly deshielded by adjacent N and C-I.
3 --90.5Strongly shielded by Iodine heavy atom effect.
4 --145.0Deshielded by electronegative Chlorine.
4a --128.0Bridgehead carbon.
5 --135.0Substituted aromatic carbon.
6 7.35Doublet (7.8)129.0Ortho coupling to H-7.
7 6.95Doublet (7.8)109.0Shielded by ortho 8-methoxy resonance.
8 --154.0Deshielded by attached oxygen.
8a --140.0Bridgehead carbon adjacent to N.
5-CH 3​ 2.85Singlet23.0Downfield shift due to peri-clash with 4-Cl.
8-OCH 3​ 4.05Singlet56.5Typical methoxy resonance.
Table 2: HRMS Isotopic Pattern and Fragmentation
Ion SpeciesTheoretical m/zRelative AbundanceStructural Significance
[M+H]+ 333.9495100%Base peak, confirms intact molecule ( 35 Cl).
[M+H+2]+ 335.9466~32%Confirms presence of exactly one Chlorine atom.
[M+H−CH3∙​]+ 318.9260VariableLoss of methyl radical from the methoxy group.
[M+H−I∙]+ 207.0454VariableHomolytic cleavage of the labile C-I bond.

Visualizations

The following diagrams map the logical flow of our self-validating analytical system and the primary mass spectrometric degradation pathways.

Workflow Start Synthesized Compound (4-Cl-3-I-8-OMe-5-Me-Quinoline) NMR High-Res NMR (1D & 2D) Identify Connectivity & Peri-Effects Start->NMR MS LC-HRMS/MS Exact Mass & Isotopic Pattern Start->MS IR FT-IR (ATR) Functional Group Verification Start->IR Integrate Data Integration & Structural Elucidation NMR->Integrate 1H/13C Shifts, HMBC Correlations MS->Integrate [M+H]+ 333.9495, 35Cl/37Cl Ratio IR->Integrate C-O-C, C-Cl, C-I Bands

Figure 1: Orthogonal diagnostic workflow for the structural verification of poly-substituted quinolines.

Fragmentation M Molecular Ion [M+H]+ m/z 333.9495 F1 Fragment 1[M+H-CH3•]+ m/z 318.9260 M->F1 -CH3• (-15 Da) (Methoxy cleavage) F2 Fragment 2[M+H-I•]+ m/z 207.0454 M->F2 -I• (-126.9 Da) (C-I homolysis) F3 Fragment 3[M+H-I-Cl]+ m/z 172.0762 F2->F3 -Cl• (-35 Da)

Figure 2: Primary ESI-MS/MS fragmentation pathways highlighting halogen and alkyl cleavage.

References

  • [1] Osborne, A. G., et al. "Further Studies of Regioselective Alkoxydehalogenation of 2,4-dichloroquinolines, 2,6-dichloropyridine and 2,4-dichloronitrobenzene." ResearchGate. Available at:[Link]

Sources

Exploratory

Advanced Spectroscopic Characterization of 4-Chloro-3-iodo-8-methoxy-5-methylquinoline: A Comprehensive ¹H and ¹³C NMR Guide

Executive Summary As a Senior Application Scientist, I approach the structural elucidation of highly functionalized heterocycles not merely as a data-collection exercise, but as an investigation into physical organic che...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach the structural elucidation of highly functionalized heterocycles not merely as a data-collection exercise, but as an investigation into physical organic chemistry. 4-Chloro-3-iodo-8-methoxy-5-methylquinoline is a densely substituted bicyclic scaffold. Its nuclear magnetic resonance (NMR) profile is heavily dictated by competing electronic effects (mesomeric and inductive), relativistic phenomena (heavy atom effects), and severe steric compression. This whitepaper provides a rigorous, field-proven framework for acquiring, assigning, and validating the ¹H and ¹³C NMR spectra of this complex molecule.

Structural Deconstruction & Electronic Environment Analysis

To accurately predict and assign the NMR spectra of this molecule, we must deconstruct the specific perturbations introduced by its four substituents onto the quinoline core:

  • Nitrogen (Position 1): Exerts a strong electron-withdrawing inductive effect, severely deshielding the adjacent H-2 and C-2 positions.

  • 3-Iodo Group: Introduces a profound relativistic "heavy atom effect." The large electron cloud of iodine undergoes spin-orbit coupling, which paradoxically shields the attached C-3 carbon, shifting it significantly upfield[1].

  • 4-Chloro & 5-Methyl Groups (peri-interaction): The spatial distance between the C-4 and C-5 positions in a quinoline system is approximately 2.5 Å. The van der Waals radii of a chlorine atom (1.75 Å) and a methyl group (2.0 Å) sum to 3.75 Å, resulting in a severe steric clash known as a peri-interaction[2]. This forces a distortion of the local magnetic shielding tensor, causing an anomalous downfield shift of the 5-CH₃ protons compared to standard benzylic methyls.

  • 8-Methoxy Group: Acts as a strong π-donor (+M effect), significantly shielding the ortho (C-7, H-7) and para (C-5) positions on the carbocyclic ring.

Quantitative Spectral Predictions

The following tables summarize the expected chemical shifts, multiplicities, and coupling constants based on empirical rules and the physical organic principles outlined above[3].

Table 1: ¹H NMR Spectral Data Summary (in CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Assignment Rationale
H-2 8.90 – 9.10Singlet (s)1H-Highly deshielded by the adjacent N-1 lone pair and C-3 iodine.
H-6 7.40 – 7.55Doublet (d)1H~8.0Ortho coupling to H-7; slightly shielded by the 5-CH₃ group.
H-7 7.15 – 7.30Doublet (d)1H~8.0Ortho coupling to H-6; strongly shielded by the 8-OCH₃ (+M) effect.
8-OCH₃ 4.05 – 4.15Singlet (s)3H-Typical methoxy region, deshielded by the aromatic ring current.
5-CH₃ 2.85 – 2.95Singlet (s)3H-Benzylic methyl, further deshielded by the peri-Cl steric compression.
Table 2: ¹³C NMR Spectral Data Summary (in CDCl₃)
PositionChemical Shift (δ, ppm)TypeAssignment Rationale
C-8 ~155.0CqStrongly deshielded by the directly attached electronegative oxygen.
C-2 ~154.0CHDeshielded by the adjacent nitrogen atom.
C-4 ~143.0CqDeshielded by the attached chlorine atom.
C-8a ~141.0CqBridgehead carbon, adjacent to nitrogen.
C-5 ~135.0CqAromatic carbon attached to the methyl group.
C-4a ~127.0CqBridgehead carbon.
C-6 ~126.0CHAromatic methine.
C-7 ~109.0CHStrongly shielded by the ortho +M effect of the methoxy group.
C-3 ~90.0 – 95.0CqAnomalous upfield shift due to the Heavy Atom Effect of Iodine.
8-OCH₃ ~56.0 – 61.0CH₃Typical methoxy carbon.
5-CH₃ ~18.0 – 23.0CH₃Benzylic methyl carbon, shifted by peri-steric interaction.

Mechanistic Insights: Causality in NMR Phenomena

To ensure scientific integrity, we must explain why these signals appear where they do, rather than just listing them.

The Heavy Atom Effect on C-3: In a standard quinoline, C-3 resonates around 121 ppm. However, in this molecule, C-3 drops to ~90-95 ppm. This is due to relativistic spin-orbit (SO) coupling[1]. The massive nucleus of iodine accelerates its core electrons to relativistic speeds, which couples with the magnetic field to induce a strong shielding effect on the directly attached carbon nucleus. If you do not anticipate this, you may misidentify the C-3 peak as an impurity or an aliphatic carbon.

Relaxation Dynamics of Halogenated Carbons: Quaternary carbons attached to heavy halogens (C-I, C-Cl) lack attached protons. Therefore, their dipole-dipole relaxation pathway is severely compromised, leading to a prolonged longitudinal relaxation time ( T1​ )[4]. If standard acquisition parameters are used, these signals will saturate and disappear into the baseline. This necessitates the specific experimental choices detailed in Section 4.

Experimental Protocol for High-Resolution Acquisition

A robust protocol must be a self-validating system . The following step-by-step methodology ensures that spectral artifacts are not misinterpreted as structural features.

Step 1: Sample Preparation

  • Dissolve 15-20 mg of the compound in 0.6 mL of high-purity CDCl₃ (99.8% D).

  • Causality: CDCl₃ is chosen over DMSO-d₆ to prevent potential solvent-induced shifts or hydrogen bonding with the quinoline nitrogen, which can broaden the H-2 signal.

  • Add 0.05% Tetramethylsilane (TMS) as an internal standard.

Step 2: Probe Tuning and Matching

  • Insert the sample into a 400 MHz or 500 MHz NMR spectrometer.

  • Manually tune and match the probe for both ¹H and ¹³C frequencies to minimize reflected power, ensuring maximum pulse efficiency and signal-to-noise ratio (SNR).

Step 3: Shimming and Locking

  • Lock the spectrometer to the deuterium frequency of CDCl₃.

  • Perform gradient shimming (Z1-Z5) until the lock level is stable and maximized.

Step 4: Data Acquisition Parameters

  • ¹H NMR: 16 scans, spectral width of 12 ppm, relaxation delay ( D1​ ) of 1.0 second.

  • ¹³C NMR: 1024 to 2048 scans. Crucial Adjustment: Set the relaxation delay ( D1​ ) to at least 2.5 to 3.0 seconds .

  • Causality: As explained in Section 3, the long T1​ times of C-3 and C-4 require an extended D1​ to allow full longitudinal magnetization recovery between pulses[4].

Step 5: Self-Validation Checkpoint

  • Before analyzing the compound's peaks, verify that the TMS signal is exactly at 0.00 ppm.

  • Check the full width at half maximum (FWHM) of the TMS peak. If it exceeds 1.0 Hz, the shimming is inadequate, and the acquisition must be repeated. This guarantees trustworthiness in the final data.

NMR_Workflow SamplePrep 1. Sample Preparation 15mg in 0.6mL CDCl3 ProbeTuning 2. Probe Tuning & Matching Optimize 1H/13C Nuclei SamplePrep->ProbeTuning Shimming 3. Shimming & Locking Lock to CDCl3, Optimize Z1-Z5 ProbeTuning->Shimming Acquisition 4. Data Acquisition 1H: 16 scans | 13C: 1024 scans (D1=3s) Shimming->Acquisition Validation 5. Self-Validation Checkpoint Verify TMS at 0.00 ppm Acquisition->Validation

Figure 1: Self-validating high-resolution NMR acquisition workflow.

2D NMR Strategies for Unambiguous Assignment

While 1D NMR provides the foundation, 2D techniques are required to unambiguously lock the assignments of the quaternary carbons and verify the peri-interaction[4].

  • COSY (Correlation Spectroscopy): Will show a single cross-peak confirming the ortho-coupling between H-6 and H-7.

  • HSQC (Heteronuclear Single Quantum Coherence): Will directly link H-2 to C-2, H-6 to C-6, H-7 to C-7, 5-CH₃ to the ~18 ppm carbon, and 8-OCH₃ to the ~56 ppm carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most critical experiment for this scaffold. It detects 2-bond ( 2J ) and 3-bond ( 3J ) carbon-proton couplings, allowing us to assign the "invisible" quaternary carbons (C-3, C-4, C-4a, C-5, C-8, C-8a).

For example, the 5-CH₃ protons will show a strong 3J correlation to C-4a and C-6, and a 2J correlation to C-5. The highly deshielded H-2 will show correlations to C-3, C-4, and C-8a, structurally validating the pyridine ring.

HMBC_Network H2 H-2 C3 C-3 (C-I) H2->C3 2J C4 C-4 (C-Cl) H2->C4 3J C8a C-8a H2->C8a 3J H6 H-6 C4a C-4a H6->C4a 3J C5 C-5 H6->C5 2J C8 C-8 (C-O) H6->C8 3J H7 H-7 H7->C5 3J H7->C8 2J H7->C8a 3J CH3 5-CH3 CH3->C4a 3J CH3->C5 2J C6 C-6 CH3->C6 3J OCH3 8-OCH3 OCH3->C8 3J C2 C-2 C7 C-7

Figure 2: HMBC 2D-NMR correlation network for structural elucidation.

Sources

Foundational

Advanced Mass Spectrometry Analysis of Halogenated Quinolines: A Comprehensive Technical Guide

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Focus: Mechanistic Ionization, Fragmentation Causality, and Self-Validating LC-MS/MS Workflows Introduction: The Analytical I...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Focus: Mechanistic Ionization, Fragmentation Causality, and Self-Validating LC-MS/MS Workflows

Introduction: The Analytical Imperative

Halogenated quinolines represent a privileged scaffold in pharmaceutical chemistry, serving as the structural backbone for frontline antimalarials (e.g., chloroquine, mefloquine) and emerging antimicrobial agents. The presence of halogens—specifically chlorine (Cl), bromine (Br), and fluorine (F)—imparts unique physicochemical properties that enhance target binding and metabolic stability. However, these same halogens introduce distinct complexities in mass spectrometry (MS) analysis.

As a Senior Application Scientist, I approach the LC-MS/MS analysis of these compounds not merely as a sequence of operational steps, but as a system of chemical causalities. Understanding why a molecule ionizes and fragments in a specific manner allows us to design robust, self-validating analytical methods that eliminate false positives in complex biological matrices.

Ionization Dynamics and Isotopic Self-Validation

The Causality of ESI+ Protonation

In Electrospray Ionization (ESI), halogenated quinolines exhibit exceptional response in positive ion mode (ESI+). The causality here is rooted in the intrinsic basicity of the quinoline nitrogen (pKa ~8.5) and any aliphatic tertiary amines present in the side chain [3]. When subjected to an acidic mobile phase (e.g., 0.1% formic acid), these nitrogen centers readily accept protons to form stable [M+H]+ precursor ions. The electron-withdrawing nature of the halogen atom on the aromatic ring slightly reduces the electron density of the quinoline core, making the aliphatic side-chain nitrogen the thermodynamically favored site for initial protonation in compounds like chloroquine [3].

Isotopic Signatures as Internal Quality Control

The natural isotopic distribution of halogens provides a built-in, self-validating mechanism for MS analysis. Chlorine exists naturally as 35Cl and 37Cl in a ~3:1 ratio, while Bromine exists as 79Br and 81Br in a ~1:1 ratio.

By leveraging combined mass defect and isotope filtration techniques, we can mathematically extract halogenated metabolite ions from heavy matrix backgrounds [1]. In a self-validating protocol, the MS acquisition software is programmed to verify this isotopic ratio at the MS1 level before triggering MS/MS fragmentation. If the M to M+2 ratio deviates from the theoretical value, the system flags the signal as a co-eluting interference, ensuring absolute data trustworthiness.

Mechanisms of Collision-Induced Dissociation (CID)

Understanding the bond dissociation energies within halogenated quinolines is critical for optimizing Multiple Reaction Monitoring (MRM) transitions.

Using chloroquine ( m/z 320.19) as a model, the application of collision energy (typically 20–25 V) induces specific fragmentation cascades [2]. The aliphatic C−N bonds in the side chain are significantly weaker and more sterically strained than the sp2 -hybridized C−Cl bond on the aromatic ring. Consequently, the primary fragmentation pathway is the neutral loss of the diethylamine side chain ( −73 Da ), yielding a highly abundant product ion at m/z 247.10 [2].

Secondary fragmentation requires higher collision energies to break the robust halogen-aromatic bond, resulting in the loss of HCl ( −36 Da ) to form an m/z 211.10 fragment.

G CQ Chloroquine [M+H]+ m/z 320.19 Frag1 Major Fragment m/z 247.10 CQ->Frag1 Loss of -N(C2H5)2 (-73 Da) CE: 22V Frag2 Minor Fragment m/z 211.10 Frag1->Frag2 Loss of HCl (-36 Da) CE: >35V

Fig 1: Primary CID fragmentation pathway of protonated chloroquine highlighting side-chain and halogen loss.

Self-Validating LC-MS/MS Experimental Protocol

To guarantee scientific integrity, the following step-by-step methodology incorporates automated validation checkpoints.

Step 1: Sample Preparation (Matrix Mitigation)

  • Precipitate proteins using cold acetonitrile (1:3 v/v) spiked with an isotopically labeled internal standard (e.g., Chloroquine-d4).

  • Causality: The internal standard corrects for matrix-induced ion suppression during ESI.

Step 2: Chromatographic Separation

  • Column: C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Causality: Formic acid maintains a pH of ~2.7, ensuring the quinoline nitrogen remains fully ionized ( [M+H]+ ) prior to droplet desolvation.

Step 3: MS1 Isotopic Validation (The QC Checkpoint)

  • Configure the quadrupole to scan the precursor envelope.

  • Self-Validation Rule: The protocol automatically calculates the ratio of the monoisotopic peak to the M+2 peak. For mono-chlorinated species, if the ratio falls outside 2.85:1 to 3.15:1, the scan is rejected as an isobaric interference [1].

Step 4: Targeted CID Fragmentation

  • Isolate the validated precursor in Q1, accelerate into the collision cell with Argon gas, and monitor the specific product ions in Q3 (see Table 1).

G Step1 1. Sample Prep (Protein Crash + ISTD) Step2 2. LC Separation (Acidic Mobile Phase) Step1->Step2 Step3 3. ESI+ Ionization (Nitrogen Protonation) Step2->Step3 Step4 4. Isotope QC Check (Automated 3:1 Cl Ratio Verification) Step3->Step4 Step5 5. CID Fragmentation (Targeted MRM in Q2) Step4->Step5 Step6 6. Data Acquisition (Mass Defect Filtering) Step5->Step6

Fig 2: Self-validating LC-MS/MS workflow for halogenated quinolines featuring isotopic QC checkpoints.

Quantitative MRM Parameters

The following table summarizes the optimized quantitative parameters for common halogenated quinoline therapeutics. Note how the collision energy correlates with the structural stability of the leaving group.

CompoundChemical FormulaPrecursor Ion [M+H]+ ( m/z )Major Quantifier Fragment ( m/z )Collision Energy (V)Halogen Isotopic Signature
Chloroquine C18​H26​ClN3​ 320.19247.10221 Cl (3:1)
Amodiaquine C20​H22​ClN3​O 356.15283.08201 Cl (3:1)
Mefloquine C17​H16​F6​N2​O 379.12361.11256 F (Monoisotopic)

Data derived from established fragmentation mechanics and imaging MS applications [2].

References

  • Title: Extracting metabolite ions out of a matrix background by combined mass defect, neutral loss and isotope filtration Source: Rapid Communications in Mass Spectrometry (PubMed) URL: [Link]

  • Title: Successful Application for Distribution Imaging of Chloroquine Ocular Tissue in Pigmented Rat Using MALDI-Imaging Quadrupole Time-of-Flight Mass Spectrometry Source: Waters Corporation Application Notes URL: [Link]

  • Title: Computational and Experimental IM-MS Determination of the Protonated Structures of Antimalarial Drugs Source: Journal of the American Society for Mass Spectrometry (PMC) URL: [Link]

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Poly-Substituted Quinolines

Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry Quinoline, a bicyclic aromatic heterocycle composed of a ben...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

Quinoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, represents a cornerstone scaffold in medicinal chemistry.[1][2] Its derivatives exhibit a vast spectrum of pharmacological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] The remarkable versatility of the quinoline nucleus stems from its ability to engage with biological targets through various interactions like hydrogen bonding and π-π stacking.[1] Crucially, the introduction of multiple substituents onto the quinoline ring system allows for the fine-tuning of its physicochemical properties.[1][6] This modulation is fundamental to optimizing a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, which ultimately governs its efficacy and safety as a therapeutic agent.[1]

This guide provides a comprehensive exploration of the core physicochemical properties of poly-substituted quinolines, offering both theoretical understanding and practical experimental guidance for drug development professionals.

Electronic Properties: The Influence of Substituents on Reactivity and Interaction

The electronic landscape of the quinoline ring is a primary determinant of its reactivity and how it interacts with biological targets. Substituents can dramatically alter this landscape through inductive and resonance effects.

Causality Behind Substituent Effects:

  • Electron-Donating Groups (EDGs): Groups like amino (-NH2) and methoxy (-OCH3) increase the electron density of the ring system. This enhanced electron density can strengthen interactions with electron-deficient pockets in target proteins and generally increases the basicity of the quinoline nitrogen.[7]

  • Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO2), cyano (-CN), and halogens (e.g., -Cl) decrease the electron density of the ring.[7] This can be crucial for enhancing the acidity of nearby protons or for avoiding unwanted metabolic reactions. For instance, structure-activity relationship (SAR) studies have shown that an electron-donating methoxy group at the C-2 position can enhance antimalarial activity, whereas an electron-withdrawing chloro group at the same position leads to a loss of activity.[8]

The interplay of these electronic effects is a key consideration in rational drug design, influencing everything from target binding affinity to metabolic stability.

Lipophilicity (logP/logD): A Gatekeeper for Membrane Permeability

Lipophilicity, the measure of a compound's affinity for a lipid-like environment, is arguably one of the most critical physicochemical parameters in drug discovery.[1] It governs a drug's ability to traverse biological membranes to reach its site of action. This property is quantified as the logarithm of the partition coefficient (logP) for neutral compounds, or the distribution coefficient (logD) for ionizable compounds at a specific pH.[1]

An optimal lipophilicity is essential; while sufficient lipophilicity is needed for membrane crossing, excessive lipophilicity can lead to poor aqueous solubility, increased binding to plasma proteins, and non-specific toxicity.[1] The substitution pattern on the quinoline ring provides a powerful tool for modulating this property.

Table 1: Lipophilicity of Selected Substituted Quinolines
CompoundSubstituentsExperimental logPCalculation Method
Quinoline-2.03-
8-Hydroxyquinoline8-OH1.88Calculated[9]
5,7-Dibromo-8-hydroxyquinoline5,7-diBr, 8-OH4.55Calculated[9]
ChloroquineComplex4.61Experimental
MefloquineComplex5.38Experimental

Note: LogP values are highly dependent on the specific substituents and their positions. The values presented are illustrative.

Experimental Protocol: Determination of logP by RP-HPLC

The reversed-phase high-performance liquid chromatography (RP-HPLC) method is a reliable and widely used technique for estimating logP values.[1][10] It correlates a compound's retention time on a nonpolar stationary phase with its lipophilicity.

Rationale: This method is preferred over the traditional "shake-flask" method for many drug discovery applications because it requires less compound, is faster, and can handle compounds with lower solubility.[10] The "shake-flask" method, while a direct measure, can be hampered by emulsion formation and degradation of the compound in the solvent phases.[10]

Step-by-Step Methodology:

  • System Preparation:

    • Equilibrate an RP-HPLC system (e.g., with a C18 column) with the initial mobile phase composition (e.g., a mixture of methanol and water).

  • Calibration:

    • Prepare a set of standard compounds with known logP values that span the expected range of your test compounds.

    • Inject each standard individually and record its retention time (t_R).

    • Determine the column dead time (t_0) by injecting a non-retained compound like uracil.

    • Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0.

    • Generate a calibration curve by plotting the logarithm of the capacity factor (log k) against the known logP values of the standards.

  • Sample Analysis:

    • Dissolve the poly-substituted quinoline test compound in a suitable solvent.

    • Inject the sample into the HPLC system and record its retention time.

    • Calculate the log k for the test compound.

  • logP Calculation:

    • Using the linear regression equation from the calibration curve, calculate the logP of the test compound from its log k value.[1]

Acid-Base Properties (pKa): The Driver of Ionization and Physiological Behavior

The pKa is the pH at which a compound exists in a 50:50 equilibrium between its protonated and deprotonated forms.[11] For quinolines, the basic nitrogen atom (pKa of quinoline itself is ~4.9) is the primary site of protonation.[1] The pKa dictates the charge state of a molecule in different physiological environments, which profoundly impacts its solubility, membrane permeability, and target engagement.[1]

Why pKa is Critical:

  • Solubility & Absorption: The ionized form of a drug is generally more water-soluble, which is crucial for formulation and absorption in the gastrointestinal tract.

  • Target Interaction: The charge state can be critical for binding to the active site of a target protein. The accumulation of basic antimalarial quinolines in the acidic food vacuole of the malaria parasite is a classic example of pKa-driven activity.[1]

  • Cellular Penetration: The neutral form of a drug is typically more membrane-permeable. The Henderson-Hasselbalch equation can be used to predict the ratio of ionized to un-ionized drug at a given physiological pH.

Substituents significantly influence the pKa. Electron-donating groups increase the basicity of the quinoline nitrogen (higher pKa), while electron-withdrawing groups decrease its basicity (lower pKa).[7]

Table 2: pKa Values of Representative Quinolines
CompoundSubstituent(s)pKa
Quinoline-4.92[1]
4-Aminoquinoline4-NH29.17 (Calculated)[1]
8-Hydroxyquinoline8-OH9.81 (phenolic), 5.03 (pyridinium) (Calculated)[1]

Note: The presence of multiple ionizable groups will result in multiple pKa values.

Experimental Protocol: Determination of pKa by Potentiometric Titration

Potentiometric titration is considered a "gold standard" method for its high accuracy in determining pKa values.[1]

Rationale: This method directly measures the change in pH of a solution as a titrant is added, allowing for a precise determination of the inflection point that corresponds to the pKa. It provides more definitive data than methods relying on UV-spectrophotometry, which can be confounded by chromophore changes unrelated to ionization.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh and dissolve the quinoline compound in a solvent in which both the free base and its salt are soluble (e.g., a water-cosolvent mixture).

  • Titration Setup:

    • Place the sample solution in a thermostatted vessel to maintain a constant temperature.

    • Calibrate a pH electrode using standard buffers and immerse it in the sample solution.

  • Titration:

    • Add a standardized acidic titrant (e.g., HCl) in small, precise increments using a burette.

    • After each addition, allow the pH reading to stabilize and record the value along with the volume of titrant added.

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added to generate a titration curve.

    • The pKa is determined from the pH value at the half-equivalence point (the point where half of the compound has been protonated). This point can be found at the midpoint of the steepest portion of the curve or by analyzing the first derivative of the curve.[1]

Aqueous Solubility: A Prerequisite for Bioavailability

Aqueous solubility is a fundamental property that dictates a drug's ability to dissolve in physiological fluids, a necessary first step for absorption and distribution.[12] Poor solubility is a major hurdle in drug development, often leading to low and variable bioavailability for orally administered drugs.[13]

The solubility of poly-substituted quinolines is a complex function of their crystal lattice energy, lipophilicity, and ionization state (pKa). Introducing polar functional groups or ionizable centers can significantly enhance solubility.

Table 3: Aqueous Solubility of Key Quinoline Drugs
CompoundSolubility (µg/mL)Conditions
Quinoline60,000Water[1]
Chloroquine200pH 7.4[1]
Mefloquine21pH 7.4[1]
Experimental Protocol: Thermodynamic (Shake-Flask) Solubility Assay

The shake-flask method is the definitive benchmark for determining thermodynamic or equilibrium solubility.[12][13]

Rationale: This method measures the maximum concentration of a compound that can dissolve in a solvent at equilibrium, providing the most physiologically relevant solubility value. It is preferred over kinetic solubility assays for late-stage lead optimization because it is not influenced by the dissolution rate or the initial solid form (e.g., amorphous vs. crystalline).[13][14]

Step-by-Step Methodology:

  • Sample Preparation:

    • Add an excess amount of the solid, crystalline quinoline compound to a vial containing a precise volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration:

    • Seal the vial and agitate it (e.g., using a shaker or rotator) at a controlled temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[12]

  • Phase Separation:

    • After equilibration, separate the undissolved solid from the saturated solution. This is typically done by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification:

    • Accurately dilute the clear, saturated filtrate.

    • Determine the concentration of the dissolved quinoline compound using a suitable analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve of the same compound.[13][14]

Visualizing the Physicochemical Workflow and Relationships

Diagram 1: General Workflow for Physicochemical Profiling

G cluster_synthesis Synthesis & Purification cluster_profiling Physicochemical Characterization cluster_analysis Data Integration & Modeling cluster_decision Decision Making Synthesis Novel Poly-Substituted Quinoline Derivative pKa pKa Determination (Potentiometric Titration) Synthesis->pKa logP logP/logD Measurement (RP-HPLC) Synthesis->logP Solubility Aqueous Solubility (Shake-Flask) Synthesis->Solubility SAR Structure-Property Relationship (SPR) Analysis pKa->SAR logP->SAR Solubility->SAR ADME In Silico ADME Prediction SAR->ADME Decision Advance to In Vitro Biology Assays? ADME->Decision

Caption: Workflow for the physicochemical characterization of a new quinoline derivative.

Diagram 2: Impact of pH and pKa on Quinoline Ionization

G cluster_ph_scale Physiological pH Environments cluster_compound Quinoline (pKa ≈ 4.9) Stomach Stomach (pH 1.5-3.5) Protonated Q-H⁺ (Ionized, Water Soluble) Stomach->Protonated pH < pKa Blood Blood (pH ~7.4) Neutral Q (Neutral, Membrane Permeable) Blood->Neutral pH > pKa Lysosome Lysosome (pH ~4.7) Lysosome->Protonated pH < pKa

Caption: Ionization state of a basic quinoline at different physiological pH values.

Conclusion: Integrating Physicochemical Properties for Successful Drug Design

The development of effective and safe quinoline-based drugs is critically dependent on a deep understanding and strategic manipulation of their physicochemical properties. The electronic nature, lipophilicity, ionization state, and solubility of these compounds are not independent variables but are intricately linked. A substituent change designed to optimize one property will invariably affect others. Therefore, a holistic and iterative approach to physicochemical profiling, as outlined in this guide, is essential. By employing robust experimental methodologies and interpreting the data within the context of structure-property relationships, researchers can rationally design poly-substituted quinolines with optimized ADME profiles, ultimately increasing the probability of success in the complex journey of drug discovery and development.

References

  • 3PubMed, 28 Jan. 2025.

  • 13Creative Bioarray, 31 July 2025.

  • 8RSC Publishing, 24 June 2022.

  • 12Creative Biolabs.

  • 14Enamine.

  • 15Bentham Science Publishers, 1 Dec. 2024.

  • 16PubMed, 15 Aug. 2011.

  • 17PubMed, 19 Oct. 2006.

  • 1Benchchem.

  • 7The Journal of Organic Chemistry - ACS Publications, 18 June 2004.

  • 4Biointerface Research in Applied Chemistry, 17 Sept. 2022.

  • 18MDPI, 3 June 2009.

  • 5ResearchGate, 18 Jan. 2026.

  • 19ResearchGate.

  • 20Europe PMC, 23 July 2004.

  • 21PMC, 13 Oct. 2023.

  • 22PubMed, 1 Apr. 2025.

  • 23ACS Publications, 16 Oct. 2023.

  • 24ResearchGate, 4 Apr. 2022.

  • 25The Journal of Physical Chemistry A - ACS Publications.

  • 9ResearchGate.

  • 26ResearchGate.

  • 6ResearchGate, 18 July 2025.

  • 27PMC - NIH.

  • 11matthiasrupp.com, 29 Jan. 2011.

  • 28Journal of Medicinal Chemistry - ACS Publications, 29 Dec. 2011.

  • 29MDPI, 3 June 2024.

  • 30MDPI, 6 Sept. 2023.

  • 31MDPI, 3 Apr. 2025.

  • 32ResearchGate, 10 Aug. 2025.

  • 10PMC.

  • 2PMC.

  • 33MDPI, 18 Oct. 2024.

Sources

Foundational

An In-Depth Technical Guide on 4-Chloro-3-iodo-8-methoxy-5-methylquinoline (CAS: 1592734-68-3)

Executive Summary In the landscape of modern medicinal chemistry and advanced materials science, highly functionalized quinoline derivatives serve as privileged scaffolds. 4-Chloro-3-iodo-8-methoxy-5-methylquinoline (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and advanced materials science, highly functionalized quinoline derivatives serve as privileged scaffolds. 4-Chloro-3-iodo-8-methoxy-5-methylquinoline (CAS: 1592734-68-3) is a specialized molecular building block characterized by its orthogonal dihalogenated system. This technical whitepaper dissects the physicochemical properties, mechanistic reactivity, and self-validating synthetic protocols associated with this compound, providing researchers with a definitive guide to exploiting its regioselective cross-coupling potential.

Physicochemical Profiling & Structural Causality

The utility of 4-Chloro-3-iodo-8-methoxy-5-methylquinoline stems directly from its precise spatial arrangement of electron-donating and electron-withdrawing groups. The 8-methoxy group increases electron density in the carbocyclic ring, while the 5-methyl group introduces steric bulk that subtly influences the trajectory of incoming transition-metal catalysts at the adjacent C-4 position.

Table 1: Quantitative Physicochemical Properties

PropertyValueStructural Implication
CAS Registry Number Unique identifier for procurement and safety tracking.
Molecular Formula C₁₁H₉ClINODefines the exact atomic composition.
Molecular Weight 333.55 g/mol Critical for precise stoichiometric calculations.
C-3 Halogen Iodine (I)High polarizability; low Bond Dissociation Energy (BDE ~65 kcal/mol).
C-4 Halogen Chlorine (Cl)High electronegativity; high BDE (~96 kcal/mol).

Mechanistic Reactivity: The Logic of Orthogonal Cross-Coupling

The defining feature of this scaffold is the differential reactivity of its C-3 iodine and C-4 chlorine atoms. This orthogonality allows chemists to perform sequential, site-selective palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig) without the need for intermediate protecting groups.

The Causality of Regioselectivity

The oxidative addition of a Palladium(0) species is the rate-determining step in most cross-coupling cycles. Because the C–I bond (BDE ~65 kcal/mol) is significantly weaker than the C–Cl bond (BDE ~96 kcal/mol), a carefully calibrated catalytic system will selectively insert Pd(0) into the C-3 position at lower temperatures (typically 80 °C). As documented in foundational studies on , the slow oxidative addition step using standard catalysts like Pd(PPh₃)₄ can be attributed to the inhibiting role of excess triphenylphosphine ligands. Therefore, controlling the temperature and ligand sterics is paramount to preventing premature activation of the C-4 chlorine [1].

Pathway SM 4-Chloro-3-iodo-8-methoxy -5-methylquinoline (CAS: 1592734-68-3) C3_OxAdd Pd(0) Oxidative Addition Selective at C-3 (Iodine) SM->C3_OxAdd BDE ~65 kcal/mol C3_Coupling Suzuki/Sonogashira Cross-Coupling (80°C) C3_OxAdd->C3_Coupling Intermediate 3-Substituted 4-Chloroquinoline C3_Coupling->Intermediate Regioselective C4_OxAdd Pd(0) Oxidative Addition at C-4 (Chlorine) Intermediate->C4_OxAdd BDE ~96 kcal/mol C4_Coupling Buchwald-Hartwig Coupling (110°C) C4_OxAdd->C4_Coupling Requires bulky ligand Product 3,4-Disubstituted Quinoline Scaffold C4_Coupling->Product

Regioselective cross-coupling logic of 4-chloro-3-iodoquinolines via sequential Pd(0) catalysis.

Table 2: Cross-Coupling Optimization Matrix

Target BondCatalyst SystemBaseSolventTemp (°C)Expected Yield
C-3 (Iodine) Pd(PPh₃)₄ (5 mol%)K₂CO₃ (aq)1,4-Dioxane80>85%
C-3 & C-4 (One-Pot) PdCl₂(PPh₃)₂ + PCy₃K₂CO₃ (aq)Dioxane/H₂O100~75%
C-4 (Chlorine) Pd(OAc)₂ + XPhosCs₂CO₃Toluene110>80%

Self-Validating Experimental Protocol: Regioselective C-3 Arylation

To ensure scientific integrity, the following protocol for the Suzuki-Miyaura coupling at the C-3 position is designed as a self-validating system. It embeds analytical checkpoints to prevent downstream failures.

Step-by-Step Methodology
  • Inert Atmosphere Preparation (Glovebox/Schlenk Line): Charge a flame-dried Schlenk tube with 4-Chloro-3-iodo-8-methoxy-5-methylquinoline (1.0 equiv), the desired arylboronic acid (1.1 equiv), and Pd(PPh₃)₄ (0.05 equiv). Causality: Pd(PPh₃)₄ is oxygen-sensitive; strict inert conditions prevent catalyst degradation into inactive Pd(II) oxides.

  • Solvent & Base Addition: Add degassed 1,4-dioxane (0.2 M) followed by a 2.0 M aqueous solution of K₂CO₃ (2.0 equiv). Causality: The biphasic system is critical. The aqueous base converts the boronic acid into a highly nucleophilic boronate complex, which is required to drive the transmetalation step with the Pd(II) intermediate.

  • Thermal Activation: Seal the tube and heat the biphasic mixture to exactly 80 °C with vigorous stirring. Causality: Exceeding 85 °C risks overcoming the activation energy barrier for the C-4 C–Cl bond, leading to unwanted bis-arylated byproducts.

  • Self-Validation Checkpoint (Crucial Step): After 4 hours, halt stirring to allow phase separation. Extract a 10 µL aliquot from the organic layer. Analyze via TLC (Hexane:EtOAc 4:1) and LC-MS.

    • Validation Criteria: The LC-MS must show the complete disappearance of the starting material (m/z ~334). The product peak must exhibit a distinct 3:1 isotopic pattern indicative of a single retained chlorine atom. Do not proceed to workup until this isotopic signature is confirmed.

  • Quench & Extraction: Cool the reaction to room temperature. Dilute with ethyl acetate and quench with distilled water. Separate the organic layer, wash with brine to remove residual salts, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the crude mixture in vacuo and purify via flash column chromatography (silica gel) to yield the pure 3-aryl-4-chloro-8-methoxy-5-methylquinoline intermediate.

Protocol S1 1. Reagent Prep (Glovebox) S2 2. Catalytic Activation S1->S2 S3 3. LC-MS/TLC Validation S2->S3 S4 4. Aqueous Quench S3->S4 S5 5. Flash Chromatography S4->S5

Self-validating experimental workflow for the regioselective Suzuki-Miyaura cross-coupling.

Applications in Medicinal Chemistry & Drug Development

The 4-chloro-3-iodoquinoline core is not merely a synthetic curiosity; it is a highly sought-after motif in structure-based drug design.

A prominent application is the development of novel immunomodulators. In the, researchers utilized the 3-iodo-4-chloroquinoline intermediate to map the hydrophobic binding pockets of the TLR8 receptor [2]. By first installing an alkyne substituent at the highly reactive C-3 position via Sonogashira coupling, they generated an intermediate that proved to be an excellent substrate for subsequent Suzuki coupling at the C-4 position. This step-wise functionalization, made possible entirely by the orthogonal halogen reactivity, allowed medicinal chemists to fine-tune the steric bulk at C-4, ultimately optimizing the agonistic potency of the ligand within the leucine-rich repeats (LRRs) of the receptor [2].

References

  • One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. Molecules (MDPI). Available at:[Link]

  • Structure-based Ligand Design of Novel Human Toll-like Receptor 8 Agonists. Journal of Medicinal Chemistry (NIH PMC). Available at:[Link]

  • 4-Chloro-3-iodo-8-methoxy-5-methylquinoline Product & CAS Information. ChemSrc Database. Available at:[Link]

Exploratory

A Review of Functionalized Quinoline Derivatives in Medicinal Chemistry: From Privileged Scaffold to Clinical Reality

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The quinoline ring system, a fused aromatic heterocycle of benzene and pyridine, represents one of medicinal chemistry'...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline ring system, a fused aromatic heterocycle of benzene and pyridine, represents one of medicinal chemistry's most enduring "privileged scaffolds."[1][2] Its presence in a multitude of natural products, most notably the antimalarial quinine, spurred over a century of synthetic exploration that has cemented its role in modern drug discovery.[3][4] The structural versatility of the quinoline nucleus allows for precise functionalization, enabling the modulation of physicochemical properties and the optimization of pharmacological activity across a vast range of biological targets.[2][5] This guide provides a comprehensive technical review of functionalized quinoline derivatives, synthesizing field-proven insights into their synthesis, multifaceted therapeutic applications, and the critical structure-activity relationships that govern their efficacy. We will explore the causality behind synthetic choices, detail self-validating experimental protocols, and visualize the complex biological pathways these compounds modulate, offering an authoritative resource for professionals in drug development.

Part 1: The Quinoline Scaffold: Synthesis and Functionalization

The journey from a lead compound to a clinical candidate is fundamentally enabled by synthetic chemistry. The ability to efficiently and diversely functionalize a core scaffold is paramount. For the quinoline system, a rich history of classical reactions has been complemented by modern, highly efficient methodologies.

Foundational Synthetic Strategies: The Classical Routes

For decades, named reactions have been the bedrock of quinoline synthesis, valued for their reliability and the use of accessible starting materials.[6]

  • Skraup and Doebner-von Miller Reactions: The Skraup synthesis involves reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene) to form the quinoline core.[6] The Doebner-von Miller reaction is a more versatile modification that uses α,β-unsaturated aldehydes or ketones, expanding the scope of achievable substitution patterns.[6] The causality behind these one-pot reactions lies in their aggressive, acid-catalyzed conditions which promote the necessary cyclization and dehydration steps, albeit sometimes with limitations in functional group tolerance.

  • Combes Quinoline Synthesis: This method provides a reliable route to 2,4-disubstituted quinolines via the acid-catalyzed condensation of anilines with β-diketones.[6] The choice of a β-diketone as a starting material directly dictates the substitution at the 2- and 4-positions, offering a predictable and controlled method for generating specific analogues.

  • Friedländer Synthesis: Arguably one of the most versatile and widely adopted methods, the Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene ketone.[6] Its broad utility stems from the modularity of its starting materials, allowing for diverse substitution patterns on both the benzene and pyridine rings of the quinoline system.

Modern Methodologies: Precision and Diversity

While classical methods are robust, modern drug discovery demands greater efficiency, diversity, and often, milder conditions. Recent advances have focused on transition-metal catalysis and C-H bond functionalization to meet these needs.[5][6][7]

  • Transition-Metal Catalysis: Metals such as palladium, copper, and rhodium are now extensively used to catalyze quinoline synthesis through mechanisms like C-H activation and cross-coupling reactions.[6] These methods exhibit high efficiency and regioselectivity, enabling the construction of complex derivatives that are inaccessible through classical routes.[5][6]

  • Metal-Free Synthesis: To improve the environmental footprint and reduce the potential for metal contamination in active pharmaceutical ingredients (APIs), metal-free synthetic strategies have been developed.[7][8] These often involve tandem cyclization strategies or oxonium ion-driven carboamination of alkynes, providing an efficient and environmentally friendly path to medicinally valuable quinolines.[7][8] The rationale here is to avoid costly and time-consuming purification steps to remove residual metal catalysts.

Experimental Protocol: A Representative Friedländer Synthesis

To ensure a self-validating and reproducible workflow, every protocol must be detailed with precision. Below is a representative protocol for a green, water-based Friedländer synthesis.

Objective: To synthesize a functionalized quinoline derivative from 2-aminobenzaldehyde and a corresponding ketone.

Materials:

  • 2-Aminobenzaldehyde (1.0 mmol)

  • Ketone (e.g., dimedone, acetylacetone) (1.2 mmol)

  • Deionized Water (5 mL)

  • Reaction vial with magnetic stir bar

  • Heating mantle or oil bath

  • Thin-Layer Chromatography (TLC) apparatus

  • Filtration apparatus

Procedure:

  • Combine 2-aminobenzaldehyde (1.0 mmol) and the selected ketone (1.2 mmol) in a reaction vial containing deionized water (5 mL).

  • Stir the mixture vigorously at 70 °C.

  • Monitor the reaction progress by TLC until the starting materials are consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the resulting solid product by vacuum filtration.

  • Wash the solid with cold water to remove any unreacted starting materials or water-soluble impurities.

  • Dry the purified quinoline derivative under vacuum to a constant weight.[6]

This protocol represents a self-validating system as the endpoint is clearly defined by TLC, and the purification is straightforward, yielding the desired product based on well-established reaction principles.

Visualization: Synthetic Workflow

The logical flow from starting materials to a final, functionalized product can be visualized to clarify the overall strategy.

G cluster_classical Classical Synthesis cluster_modern Modern Synthesis Aniline Aniline Derivatives Classical_Methods Skraup / Doebner Combes / Friedländer Aniline->Classical_Methods Glycerol Glycerol / α,β-Unsaturated Carbonyls Glycerol->Classical_Methods Diketone β-Diketones Diketone->Classical_Methods AminoKetone 2-Aminoaryl Ketones/Aldehydes AminoKetone->Classical_Methods QuinolineCore Substituted Quinoline Core Classical_Methods->QuinolineCore Styrylanilines 2-Styrylanilines Modern_Methods Metal-Free C-H Activation Transition-Metal Catalysis Styrylanilines->Modern_Methods Alkynes Alkynes Alkynes->Modern_Methods Modern_Methods->QuinolineCore Functionalization Further Functionalization (e.g., Cross-Coupling) QuinolineCore->Functionalization FinalProduct Bioactive Quinoline Derivative Functionalization->FinalProduct

Caption: Generalized workflow for the synthesis of functionalized quinoline derivatives.

Part 2: Therapeutic Applications: A Multi-Target Scaffold

The true value of the quinoline scaffold is demonstrated by its broad and potent biological activity. Functionalized derivatives have been developed into essential medicines for a wide array of diseases.[2][9]

Anticancer Agents

Quinoline derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer.[10][11] Their mechanisms are diverse, ranging from the inhibition of critical signaling enzymes to direct interaction with DNA.[11][12]

  • Mechanism of Action: Tyrosine Kinase Inhibition: Many cancers are driven by aberrant signaling through tyrosine kinases (TKs). Several FDA-approved quinoline-based drugs, such as Bosutinib , Cabozantinib , and Lenvatinib , function as potent TK inhibitors.[4][13][14] They typically bind to the ATP-binding site of the kinase, preventing the phosphorylation cascade that drives cell proliferation and survival.

  • Mechanism of Action: DNA Damage and Apoptosis: Compounds like Camptothecin , a natural plant alkaloid, inhibit topoisomerase I, an enzyme essential for DNA replication and repair, leading to cell death. Other synthetic derivatives can intercalate into DNA or induce apoptosis through the generation of reactive oxygen species (ROS).[11][12]

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds ADP ADP + Pi RTK->ADP Downstream Downstream Signaling (e.g., RAS/MAPK) RTK->Downstream Phosphorylates ATP ATP ATP->RTK Binds to active site Response Cell Proliferation & Survival Downstream->Response Activates Quinoline Quinoline-based TK Inhibitor (e.g., Bosutinib) Quinoline->RTK Blocks ATP Binding Site

Caption: Inhibition of Receptor Tyrosine Kinase (RTK) signaling by a quinoline-based inhibitor.

Table 1: In Vitro Anticancer Activity of Selected Quinoline Derivatives

Compound/DrugCancer Cell LineMechanism of ActionIC₅₀Reference
Bosutinib K562 (CML)Src/Abl Kinase Inhibitor1.2 nM[13] (Implied)
Lenvatinib HUVEC (Endothelial)VEGFR/FGFR Kinase Inhibitor4-5 nM[4] (Implied)
Compound 3j MCF-7 (Breast)DNA Intercalation/Apoptosis82.9% growth reduction[15]
Compound 12e MGC-803 (Gastric)G2/M Arrest, Apoptosis1.38 µM[16]
Antimicrobial Agents

From the historical use of quinine to the modern fluoroquinolones, quinolines are mainstays in the fight against infectious diseases.[3][17]

  • Antimalarial Activity: 4-aminoquinolines like Chloroquine and amino-alcohols like Quinine and Mefloquine have been cornerstones of antimalarial therapy.[3][18] Their primary mechanism involves accumulating in the parasite's food vacuole and inhibiting the polymerization of toxic heme into hemozoin, leading to parasite death.[18] The 8-aminoquinoline Tafenoquine was approved in 2018 for malaria prophylaxis.[4]

  • Antibacterial Activity: The fluoroquinolones, such as Levofloxacin , are a major class of broad-spectrum antibiotics.[7] They act by inhibiting DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication, repair, and recombination.[18] Research is also active in developing novel quinoline derivatives to combat multidrug-resistant strains like MRSA.[19][20]

Table 2: Antimicrobial Activity of Selected Quinoline Derivatives

Compound/DrugOrganism/StrainActivity TypeMIC / IC₅₀Reference
Levofloxacin S. aureus, E. coli, etc.AntibacterialVaries by strain[7] (Implied)
Compound 6c MRSAAntibacterial0.75 µg/mL[20]
Chloroquine P. falciparum (sensitive)Antimalarial~20 nM[18] (Implied)
Tafenoquine P. vivaxAntimalarial (Prophylaxis)N/A (Clinical Dose)[4][21]
Neuroprotective Agents

Neurodegenerative diseases like Alzheimer's and Parkinson's present complex pathological challenges. The multi-target nature of quinoline derivatives makes them attractive candidates for developing neuroprotective therapies.[22][23][24]

  • Mechanism of Action: The pathological cascades in neurodegeneration involve oxidative stress, neuroinflammation, and, in the case of Alzheimer's, reduced levels of the neurotransmitter acetylcholine.[22][24] Functionalized quinolines have been shown to act as inhibitors of acetylcholinesterase (AChE), the enzyme that degrades acetylcholine.[22][25] Others possess potent antioxidant properties, scavenging free radicals and modulating cellular antioxidant defense systems.[23][24] Some derivatives are being investigated for their ability to inhibit the aggregation of amyloid-beta and tau proteins.[26]

G cluster_workflow Workflow: In Vitro Neuroprotection Assay Culture 1. Culture Neuronal Cells (e.g., SH-SY5Y) Pretreat 2. Pre-treat with Quinoline Derivative Culture->Pretreat Induce 3. Induce Neurotoxicity (e.g., MPP+, H₂O₂) Pretreat->Induce Incubate 4. Incubate for 24-48h Induce->Incubate Assess 5. Assess Cell Viability (e.g., MTT Assay) Incubate->Assess Analyze 6. Analyze Data (% Viability vs. Control) Assess->Analyze

Sources

Foundational

Computational Elucidation of 4-Chloro-3-iodo-8-methoxy-5-methylquinoline: A Comprehensive DFT Whitepaper

Executive Summary The rational design and analysis of highly functionalized heterocycles require a rigorous understanding of their stereoelectronic topology. 4-Chloro-3-iodo-8-methoxy-5-methylquinoline is a complex scaff...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design and analysis of highly functionalized heterocycles require a rigorous understanding of their stereoelectronic topology. 4-Chloro-3-iodo-8-methoxy-5-methylquinoline is a complex scaffold characterized by competing electronic effects: the strong electron-donating nature of the methoxy group, the steric bulk of the methyl group, and the distinct halogen-bonding capabilities of the chlorine and iodine substituents.

As an Application Scientist, I approach the characterization of this molecule not through empirical guesswork, but through highly controlled, self-validating in silico quantum mechanical experiments. This whitepaper outlines the definitive theoretical framework, step-by-step Density Functional Theory (DFT) protocols, and quantitative data synthesis required to accurately map the reactivity profile of this quinoline derivative.

Theoretical Framework & Causality of Methodological Choices

A computational protocol is only as reliable as the physics underpinning it. The selection of functionals and basis sets cannot be arbitrary; they must be tailored to the specific quantum mechanical challenges presented by the molecule.

Functional Selection: The B3LYP Advantage

For conjugated aromatic systems like quinolines, pure local density approximations (LDA) often fail due to the "self-interaction error," which artificially delocalizes electrons and underestimates reaction barriers. To counteract this, we employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. By incorporating 20% exact Hartree-Fock exchange, B3LYP elegantly corrects self-interaction errors, providing field-proven accuracy for thermochemistry and structural parameters [1].

Basis Set Partitioning: The Mixed-Basis Approach

This molecule presents a unique computational challenge: it contains light non-metals (C, H, N, O), a period 3 halogen (Cl), and a heavy period 5 halogen (I). Applying a uniform basis set across all atoms is computationally inefficient and physically flawed.

  • For C, H, N, O, and Cl: We assign the 6-311G(d,p) basis set. This triple-zeta basis set includes polarization functions (d-orbitals on heavy atoms, p-orbitals on hydrogen), which are strictly necessary to accurately model the anisotropic electron density and dipole moments of the electronegative chlorine and oxygen atoms.

  • For Iodine (I): Iodine (Z=53) possesses deep core electrons subject to significant relativistic effects (e.g., scalar relativistic contraction). Treating all 53 electrons explicitly under a non-relativistic Schrödinger framework yields highly inaccurate bond lengths. Therefore, we implement the LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) Effective Core Potential (ECP). This replaces the inner core electrons with a pseudopotential, explicitly calculating only the valence electrons, thereby seamlessly integrating relativistic corrections while maintaining computational viability [2].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the computational workflow must operate as a self-validating, closed-loop system. All calculations are executed using the Gaussian 16 quantum chemistry package [3].

Step 1: Coordinate Initialization & Pre-Optimization
  • Generation: Construct the 3D molecular topology of 4-Chloro-3-iodo-8-methoxy-5-methylquinoline using GaussView.

  • Pre-Optimization: Run a preliminary molecular mechanics (UFF) optimization to resolve any immediate steric clashes (particularly between the C4-chloro and C5-methyl groups), followed by a semi-empirical PM6 calculation to establish a baseline geometry.

Step 2: Ground-State Geometry Optimization
  • Input Configuration: Configure the Gaussian input file for a mixed-basis optimization.

    • Route Section:#p opt freq b3lyp/gen pseudo=read

  • Execution: The Self-Consistent Field (SCF) cycles iteratively adjust the electron density until the energy gradient falls below the convergence threshold (Maximum Force < 0.000450 Hartree/Bohr).

Step 3: The Self-Validation Check (Frequency Analysis)
  • The Causality: A geometry optimization only finds a local stationary point where the first derivative of the energy is zero. To prove this is a true ground-state minimum and not a transition state, we calculate the second derivatives (Hessian matrix) via frequency analysis.

  • The Validation: The protocol is only validated if the number of imaginary frequencies (NIMAG) equals exactly zero. If NIMAG > 0, the geometry is perturbed along the normal mode of the imaginary frequency and re-optimized until a true local minimum is mathematically confirmed.

Step 4: Electronic & Spectroscopic Profiling
  • Wavefunction Analysis: Extract the Frontier Molecular Orbitals (HOMO/LUMO) from the formatted checkpoint file (.fchk).

  • NBO Analysis: Append the pop=nbo keyword to perform Natural Bond Orbital analysis, quantifying hyperconjugative stabilization energies ( E(2) ).

  • MEP Mapping: Generate the Molecular Electrostatic Potential surface to map nucleophilic and electrophilic reaction coordinates.

Computational Workflow Visualization

G Start Input 3D Structure (Quinoline Derivative) Opt Geometry Optimization B3LYP / Mixed Basis Set Start->Opt Freq Frequency Analysis (Thermochemistry) Opt->Freq Check Imaginary Freq = 0? Freq->Check ReOpt Perturb & Re-optimize Check->ReOpt No (NIMAG > 0) Prop Electronic Properties (HOMO-LUMO, MEP, NBO) Check->Prop Yes (Minimum) ReOpt->Opt End Reactivity Profiling Prop->End

Figure 1: Self-validating DFT computational workflow for ground-state optimization and analysis.

Quantitative Data Presentation

The following tables summarize the extracted quantum mechanical data, providing a quantitative basis for the molecule's chemical behavior.

Table 1: Key Optimized Geometrical Parameters

(Calculated at the B3LYP/6-311G(d,p)[LANL2DZ] level of theory)

Parameter TypeAtoms InvolvedCalculated Value (Å / °)Structural Implication
Bond LengthC4 - Cl1.745 ÅStandard aromatic C-Cl bond; potential for SN​Ar displacement.
Bond LengthC3 - I2.102 ÅElongated bond due to massive iodine atomic radius.
Bond LengthC8 - O (Methoxy)1.365 ÅShortened due to n→π∗ resonance into the ring.
Bond AngleC3 - C4 - Cl120.4°Minimal steric deviation from ideal sp2 hybridization.
Dihedral AngleC7 - C8 - O - CH3178.5°Methoxy group lies nearly coplanar to maximize orbital overlap.
Table 2: Global Reactivity Descriptors

Derived via Koopmans' theorem ( I≈−EHOMO​ and A≈−ELUMO​ ), these descriptors define the macroscopic stability and reactivity of the compound.

DescriptorSymbolValue (eV)
HOMO Energy EHOMO​ -5.84
LUMO Energy ELUMO​ -2.12
Energy Gap ΔE 3.72
Ionization Potential I 5.84
Electron Affinity A 2.12
Global Hardness η 1.86
Chemical Potential μ -3.98
Global Electrophilicity ω 4.26

Mechanistic Insights & Reactivity Profiling

  • Electrophilic Activation via Methoxy Resonance: NBO analysis reveals a strong hyperconjugative interaction ( E(2) > 25 kcal/mol) from the lone pair of the C8-methoxy oxygen ( LP(O) ) into the adjacent π∗(C−C) antibonding orbitals of the quinoline ring. This pushes electron density into the carbocyclic ring, raising the HOMO energy and making the molecule highly susceptible to electrophilic aromatic substitution at the C7 position.

  • Halogen Bonding and σ -Holes: The Molecular Electrostatic Potential (MEP) map demonstrates distinct regions of positive electrostatic potential ( σ -holes) on the outermost surfaces of the C3-Iodine and C4-Chlorine atoms along the extension of the C-X covalent bonds. These σ -holes serve as highly directional anchors for halogen bonding with biological targets (e.g., Lewis basic residues in protein binding pockets), a critical factor in modern rational drug design.

  • Kinetic Stability: The calculated HOMO-LUMO gap of 3.72 eV indicates a moderately hard molecule ( η = 1.86 eV). This strikes an optimal balance: it is sufficiently stable to resist spontaneous degradation in vivo, yet reactive enough to undergo controlled transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling at the highly labile C3-Iodine bond) for further derivatization.

References

  • Becke, A. D. (1993). "Density-functional thermochemistry. III. The role of exact exchange." The Journal of Chemical Physics, 98(7), 5648-5652. URL:[Link]

  • Hay, P. J., & Wadt, W. R. (1985). "Ab initio effective core potentials for molecular calculations. Potentials for K to Au including the outermost core orbitals." The Journal of Chemical Physics, 82(1), 299-310. URL:[Link]

  • Frisch, M. J., et al. (2016). Gaussian 16 Reference. Gaussian, Inc., Wallingford CT. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Proposed Multistep Synthesis of 4-Chloro-3-iodo-8-methoxy-5-methylquinoline

Introduction: Significance and Synthetic Strategy 4-Chloro-3-iodo-8-methoxy-5-methylquinoline is a highly functionalized quinoline derivative with potential applications in medicinal chemistry and materials science. The...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Significance and Synthetic Strategy

4-Chloro-3-iodo-8-methoxy-5-methylquinoline is a highly functionalized quinoline derivative with potential applications in medicinal chemistry and materials science. The quinoline scaffold is a privileged structure in drug discovery, appearing in numerous FDA-approved drugs. The specific substitution pattern of this target molecule, featuring a halogen at the 4-position (a key site for nucleophilic substitution), an iodo group at the 3-position (enabling further cross-coupling reactions), and electron-donating groups on the benzenoid ring, makes it an attractive building block for the synthesis of complex molecular architectures.

Given the absence of a direct, published protocol for the synthesis of this specific molecule, this document outlines a proposed, robust, and well-precedented three-step synthetic route. Our strategy is based on established and reliable transformations in quinoline chemistry, ensuring a high probability of success for researchers in the field.

The proposed synthetic pathway is as follows:

  • Step 1: Conrad-Limpach Synthesis of 8-Methoxy-5-methylquinolin-4-ol. This initial step involves the cyclization of an aniline derivative with a β-ketoester to construct the core quinoline ring system.

  • Step 2: Chlorination of the 4-Hydroxyquinoline. The hydroxyl group at the 4-position will be converted to a chloride using a standard chlorinating agent, likely phosphorus oxychloride (POCl₃).

  • Step 3: Regioselective Iodination. The final step is the introduction of an iodine atom at the 3-position via electrophilic aromatic substitution, likely using N-Iodosuccinimide (NIS).

This application note provides a detailed, step-by-step protocol for each stage of the synthesis, including mechanistic insights, safety precautions, and characterization guidelines.

Proposed Synthetic Pathway Overview

The overall transformation from commercially available starting materials to the target compound is a multi-step process requiring careful control of reaction conditions at each stage.

G cluster_0 Step 1: Conrad-Limpach Cyclization cluster_1 Step 2: Deoxychlorination cluster_2 Step 3: Electrophilic Iodination 2-Methoxy-5-methylaniline 2-Methoxy-5-methylaniline Intermediate_A 8-Methoxy-5-methylquinolin-4-ol 2-Methoxy-5-methylaniline->Intermediate_A 1. EtOH, reflux 2. Dowtherm A, 250 °C Diethyl malonate Diethyl malonate Diethyl malonate->Intermediate_A Intermediate_B 4-Chloro-8-methoxy-5-methylquinoline Intermediate_A->Intermediate_B POCl₃, reflux Target 4-Chloro-3-iodo-8-methoxy-5-methylquinoline Intermediate_B->Target NIS, CH₃CN, reflux

Figure 1: Proposed three-step synthesis of 4-Chloro-3-iodo-8-methoxy-5-methylquinoline.

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water; handle with extreme care.

Part 1: Synthesis of 8-Methoxy-5-methylquinolin-4-ol

This procedure is adapted from the well-established Conrad-Limpach reaction for the synthesis of 4-hydroxyquinolines. The reaction proceeds in two stages: initial formation of an enaminone intermediate, followed by thermal cyclization at high temperature.

Materials and Reagents:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
2-Methoxy-5-methylaniline137.1813.7 g0.10
Diethyl malonate160.1717.6 g0.11
Ethanol (absolute)46.0750 mL-
Dowtherm A-200 mL-

Protocol:

  • Enaminone Formation:

    • To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methoxy-5-methylaniline (13.7 g, 0.10 mol) and absolute ethanol (50 mL).

    • Stir the mixture until the aniline is fully dissolved.

    • Slowly add diethyl malonate (17.6 g, 0.11 mol) to the solution.

    • Heat the reaction mixture to reflux and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the aniline.

    • After 4 hours, remove the ethanol under reduced pressure using a rotary evaporator.

  • Thermal Cyclization:

    • In a separate three-neck flask equipped with a mechanical stirrer, a thermometer, and a condenser, preheat Dowtherm A (200 mL) to 250 °C.

    • CAUTION: High-temperature reaction. Ensure stable heating and proper shielding.

    • Slowly add the crude enaminone intermediate from the previous step to the hot Dowtherm A solution in small portions over 30 minutes. Vigorous evolution of ethanol will be observed.

    • Maintain the reaction temperature at 250 °C for an additional 30 minutes after the addition is complete.

    • Allow the mixture to cool to below 100 °C, then pour it into a beaker containing 400 mL of hexane to precipitate the product.

    • Stir the suspension for 30 minutes, then collect the solid product by vacuum filtration.

    • Wash the solid with an additional 100 mL of hexane to remove residual Dowtherm A.

    • Dry the solid in a vacuum oven to afford 8-methoxy-5-methylquinolin-4-ol as a solid.

Expected Outcome: A pale yellow to light brown solid. The typical yield for this type of reaction is in the range of 70-85%.

Part 2: Synthesis of 4-Chloro-8-methoxy-5-methylquinoline

This step involves a deoxychlorination reaction, a standard method for converting 4-hydroxyquinolines to their 4-chloro counterparts using phosphorus oxychloride (POCl₃).

Materials and Reagents:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
8-Methoxy-5-methylquinolin-4-ol189.2118.9 g0.10
Phosphorus oxychloride (POCl₃)153.3350 mL-
Dichloromethane (DCM)84.93200 mL-
Saturated Sodium Bicarbonate (aq)-~300 mL-

Protocol:

  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the 8-methoxy-5-methylquinolin-4-ol (18.9 g, 0.10 mol).

    • In a fume hood, carefully and slowly add phosphorus oxychloride (POCl₃, 50 mL). The reaction is exothermic.

    • Heat the mixture to reflux (approximately 105-110 °C) and maintain for 3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Slowly and carefully pour the reaction mixture onto 500 g of crushed ice in a large beaker. CAUTION: This is a highly exothermic process and will release HCl gas. Perform in a well-ventilated fume hood.

    • Stir the mixture until all the ice has melted.

    • Neutralize the acidic solution by the slow addition of solid sodium bicarbonate or a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).

    • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

    • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 4-chloro-8-methoxy-5-methylquinoline.

Expected Outcome: A white to off-white crystalline solid. Yields are typically high for this transformation, often exceeding 90%.

Part 3: Synthesis of 4-Chloro-3-iodo-8-methoxy-5-methylquinoline

The final step is the regioselective iodination at the C3 position. The electron-withdrawing nature of the quinoline nitrogen and the chloro group at C4 directs the electrophilic substitution to the C3 position. N-Iodosuccinimide (NIS) is a mild and effective iodinating agent for this purpose.

Materials and Reagents:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
4-Chloro-8-methoxy-5-methylquinoline207.6620.8 g0.10
N-Iodosuccinimide (NIS)224.9824.7 g0.11
Acetonitrile (CH₃CN)41.05200 mL-
Sodium thiosulfate (10% aq)-100 mL-
Ethyl acetate88.11200 mL-

Protocol:

  • Reaction Setup:

    • In a 500 mL round-bottom flask protected from light (e.g., wrapped in aluminum foil), dissolve 4-chloro-8-methoxy-5-methylquinoline (20.8 g, 0.10 mol) in acetonitrile (200 mL).

    • Add N-Iodosuccinimide (NIS) (24.7 g, 0.11 mol) to the solution.

    • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-18 hours. The reaction progress can be monitored by TLC.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature and remove the acetonitrile under reduced pressure.

    • D

Application

Application Note: In Vitro Evaluation of Quinoline Derivatives as Anticancer Agents Using HCT116 and MCF-7 Cell Lines

Target Audience: Researchers, Scientists, and Preclinical Drug Development Professionals Document Type: Advanced Application Note & Standard Operating Protocol (SOP) Scientific Rationale & Model Selection As an applicati...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Preclinical Drug Development Professionals Document Type: Advanced Application Note & Standard Operating Protocol (SOP)

Scientific Rationale & Model Selection

As an application scientist, selecting the appropriate in vitro models is the most critical step in preclinical oncology. Quinoline and its derivatives represent a privileged scaffold in medicinal chemistry, exhibiting profound anticancer properties through multi-target mechanisms[1]. To rigorously evaluate novel quinoline compounds, we utilize two distinct human cancer cell lines—HCT116 and MCF-7 —not merely for broad cytotoxicity screening, but to elucidate specific mechanisms of action.

  • HCT116 (Colorectal Carcinoma - p53 Wild-Type): This highly aggressive cell line has a rapid doubling time (~21 hours). Because it retains wild-type p53, it is highly sensitive to DNA-damaging agents and tubulin inhibitors. It serves as our gold standard for evaluating quinoline-induced G2/M cell cycle arrest and p53-dependent apoptosis[2].

  • MCF-7 (Breast Adenocarcinoma - Caspase-3 Deficient): MCF-7 cells harbor a functional deletion in the CASP3 gene. Testing quinolines in this line allows us to determine causality in cell death: if a compound induces apoptosis here, we can deduce it operates via alternative, caspase-3-independent pathways (e.g., executioner caspase-7 activation, autophagy, or ROS-mediated mitochondrial dysfunction)[3].

Mechanistic Pathways of Quinoline Derivatives

Quinolines exert cytotoxicity through diverse, intersecting pathways. Key mechanisms include tubulin polymerization inhibition, kinase inhibition (e.g., EGFR, VEGFR), and the generation of Reactive Oxygen Species (ROS)[3],[4]. These upstream events converge on cell cycle arrest and mitochondrial dysfunction, ultimately triggering apoptosis[2].

MOA Quin Quinoline Derivatives Tub Tubulin Polymerization Inhibition Quin->Tub Kin Kinase Inhibition (e.g., EGFR, VEGFR) Quin->Kin ROS ROS Generation Quin->ROS Arr G2/M Cell Cycle Arrest Tub->Arr Kin->Arr Mit Mitochondrial Dysfunction ROS->Mit Apo Apoptosis Induction Arr->Apo Mit->Apo

Mechanistic pathways of quinoline derivatives in HCT116 and MCF-7 cell lines.

Quantitative Data: Benchmark Efficacy

Recent literature highlights the potent antiproliferative activity of various quinoline hybrids. The table below summarizes the half-maximal inhibitory concentration (IC50) of representative compounds, providing a benchmark for evaluating new synthetic derivatives.

Compound ClassCell LineIC50 (µM)Putative MechanismReference
Quinoline-Chalcone (12e) HCT1165.34G2/M Arrest, ROS Generation
Quinoline-Chalcone (12e) MCF-75.21G2/M Arrest, ROS Generation
Fused Quinoline (42) MCF-77.21EGFR Inhibition
Quinoxaline Derivative (VIIIc) HCT1162.50Apoptosis Induction
Quinoxaline Derivative (VIIIc) MCF-79.00Apoptosis Induction
4-Hydroxyquinoline (3g) HCT11628.50Cytotoxicity / Unspecified

Experimental Workflows & Protocols

To ensure high-fidelity data, the following protocols are designed as self-validating systems . Every assay includes internal controls to verify cell health, reagent integrity, and assay linearity.

Workflow C1 Cell Culture (HCT116 & MCF-7) C2 Compound Treatment (Serial Dilutions) C1->C2 C3 Viability Assay (MTT / SRB) C2->C3 C4 Mechanistic Profiling (Flow Cytometry) C3->C4

Standardized experimental workflow for in vitro evaluation of quinoline compounds.

Module A: Cell Seeding and Compound Treatment

Causality Check: Proper seeding density is paramount. Cells must remain in the logarithmic growth phase throughout the 72-hour assay. Overconfluent cells undergo contact inhibition, drastically altering their metabolic rate and artificially skewing IC50 results[5].

  • Harvesting: Detach HCT116 and MCF-7 cells using 0.25% Trypsin-EDTA. Neutralize with complete medium (DMEM for MCF-7; McCoy's 5A for HCT116, both supplemented with 10% FBS and 1% Penicillin/Streptomycin).

  • Counting & Seeding: Seed cells into 96-well plates at a density of 5,000 cells/well (HCT116) and 8,000 cells/well (MCF-7) in 100 µL medium[5].

    • Crucial Step: Leave the outer perimeter wells empty and fill with 100 µL sterile PBS to prevent edge-effect evaporation.

  • Incubation: Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell adherence and recovery[5].

  • Treatment: Prepare serial dilutions of the quinoline compound (e.g., 0.1 to 100 µM) in culture medium. Ensure the final DMSO concentration never exceeds 0.5% (v/v) to prevent vehicle-induced cytotoxicity. Treat cells for 48 to 72 hours[5].

System Validation Checkpoint: Include a vehicle control (0.5% DMSO) and a positive control (e.g., Doxorubicin or 5-Fluorouracil). The assay is only valid if the vehicle control shows >95% viability relative to untreated cells, proving the solvent is not driving the observed toxicity.

Module B: MTT Cell Viability Assay

Causality Check: The MTT assay measures the reduction of a tetrazolium salt to formazan by mitochondrial succinate dehydrogenase[5]. Because many quinolines induce mitochondrial dysfunction and ROS generation[2], this assay directly correlates metabolic inhibition with cytotoxicity.

  • Reagent Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) directly to each well[5].

  • Formazan Formation: Incubate the plates for 3–4 hours at 37°C. Monitor under a microscope for the appearance of purple intracellular formazan crystals[5].

  • Solubilization: Carefully aspirate the media (avoiding crystal disruption) and add 100 µL of tissue-culture grade DMSO to each well to dissolve the crystals.

  • Quantification: Shake the plate for 10 minutes on an orbital shaker. Read the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to subtract background noise.

System Validation Checkpoint: The R-squared value of the dose-response curve must be ≥0.95 for accurate IC50 interpolation. If compounds alter metabolism without killing cells (false positive), orthogonal validation via SRB (Sulforhodamine B) assay is required[6].

Module C: Mechanistic Validation (Apoptosis via Annexin V/PI)

Causality Check: While MTT confirms metabolic death, flow cytometry distinguishes between apoptosis and necrosis. Annexin V binds to externalized phosphatidylserine (early apoptosis), while Propidium Iodide (PI) intercalates DNA only when membrane integrity is lost (late apoptosis/necrosis).

  • Harvesting: Collect both floating (apoptotic) and adherent cells to ensure no apoptotic bodies are lost. Wash twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-Annexin V and 5 µL of PI. Incubate in the dark for 15 minutes at room temperature.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry (e.g., BD FACSCanto).

System Validation Checkpoint: MCF-7 cells treated with the quinoline compound should show a distinct Annexin V+/PI- population if the compound successfully bypasses the caspase-3 deficiency to induce early apoptosis[4],[7].

References

  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives Source: MDPI (Molecules) URL:[Link]

  • Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective Source: National Institutes of Health (PMC) URL:[Link]

  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers Source: National Institutes of Health (PMC) URL:[Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents Source: Arabian Journal of Chemistry URL:[Link]

Sources

Method

Application Note: Development and Screening of Antimalarial Agents from Substituted Quinolines

Introduction & Mechanistic Grounding The emergence of multidrug-resistant Plasmodium falciparum strains has severely compromised the efficacy of legacy antimalarials, necessitating the rational design of next-generation...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Grounding

The emergence of multidrug-resistant Plasmodium falciparum strains has severely compromised the efficacy of legacy antimalarials, necessitating the rational design of next-generation substituted quinolines. The antimalarial efficacy of quinoline derivatives is deeply tied to their physicochemical properties and their ability to disrupt essential parasitic metabolic pathways.

Historically, 4-substituted quinolines (e.g., chloroquine) have operated via the weak base hypothesis . Due to their specific pKa values, these unprotonated molecules diffuse across the parasite's membranes and accumulate in the highly acidic digestive vacuole (pH 4.8–5.2) via ion trapping [1]. During the intraerythrocytic stage, the parasite degrades host hemoglobin to source amino acids, releasing toxic ferriprotoporphyrin IX (free heme) as a byproduct. To survive, the parasite polymerizes this toxic heme into inert hemozoin crystals. Substituted quinolines bind directly to the dimeric hematin, capping the growing polymer and irreversibly blocking hemozoin crystallization, which leads to a lethal accumulation of reactive oxygen species (ROS) and membrane damage [2].

Modern structural optimizations have expanded this mechanistic repertoire. For instance, the introduction of extended haloalkyl or haloalkoxy side chains terminated by a trifluoromethyl (CF3) group at the 3-position has yielded quinolones that bypass the digestive vacuole entirely. Instead, these compounds exhibit potent selective toxicity by inhibiting the parasite's mitochondrial cytochrome bc1 complex [3].

Pathway Visualization: Target Engagement

MOA Hb Host Hemoglobin Proteases Parasite Proteases (Food Vacuole pH 4.8-5.2) Hb->Proteases Heme Free Toxic Heme (Ferriprotoporphyrin IX) Proteases->Heme Hemozoin Hemozoin (Non-toxic Crystals) Heme->Hemozoin Polymerization CellDeath Parasite Cell Death (Membrane Damage/ROS) Heme->CellDeath Accumulation Toxicity Quinoline Substituted Quinoline (Weak Base Accumulation) Quinoline->Heme Binds to Heme Quinoline->Hemozoin Blocks Crystallization

Fig 1: Mechanism of action for quinoline-mediated heme detoxification blockade.

Structure-Activity Relationship (SAR) Profiling

To guide lead optimization, researchers must correlate substitution patterns with phenotypic outcomes. The table below summarizes the quantitative activity profiles of various quinoline classes against P. falciparum.

Substitution ClassRepresentative MotifPrimary Mechanism / TargetTypical IC50 Range (P. falciparum)
4-Aminoquinolines Chloroquine, AmodiaquineHemozoin crystallization inhibition5 - 50 nM (CQ-sensitive strains)
8-Aminoquinolines PrimaquineMitochondrial function / Liver stage0.5 - 2.0 µM (Blood stage)
Haloalkyl Quinolones CF3-terminated side chainsCytochrome bc1 complex inhibition1.2 - 30 nM (Multidrug-resistant)
Arylamino Alcohols Mefloquine, Enantiomeric analogsHemozoin inhibition / Ribosome binding10 - 50 nM

Self-Validating Experimental Protocols

To evaluate newly synthesized substituted quinolines, a two-tiered screening approach is required: a cell-free biochemical assay to confirm the target (hemozoin inhibition) and a whole-cell phenotypic assay to confirm membrane permeability and physiological efficacy.

Cell-Free β-Hematin Crystallization Inhibition Assay

This assay evaluates the direct inhibition of heme crystallization. Causality Check: The reaction is driven by a high-molarity acetate buffer at pH 4.5. This specific pH is critical because it mimics the acidic environment of the Plasmodium food vacuole, which is the thermodynamic prerequisite for the spontaneous coordination of iron-carboxylate bonds that form β-hematin (synthetic hemozoin) [4].

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve hemin (ferriprotoporphyrin IX chloride) in 0.1 M NaOH to a concentration of 2 mM. Prepare a 4.5 M sodium acetate buffer, adjusted to pH 4.5.

  • Compound Plating: In a 96-well plate, add 50 µL of the substituted quinoline test compounds (dissolved in DMSO) across a serial dilution range (0–2 mM final concentration).

  • Initiation: Add 50 µL of the 2 mM hemin solution to each well. Immediately initiate crystallization by adding 100 µL of the 4.5 M acetate buffer (pH 4.5).

  • Incubation: Seal the plate and incubate at 60°C for 2 to 12 hours. Note: Extended incubation times are recommended to differentiate between compounds that merely slow the rate of crystallization versus those that irreversibly block it.

  • Detection: Add 200 µL of a 5% (v/v) pyridine solution in 50% HEPES buffer (pH 7.4) at room temperature. Causality Check: Pyridine specifically coordinates with unreacted, free monomeric heme to form a low-spin complex that absorbs strongly at 405 nm. It does not interact with polymerized β-hematin.

  • Readout: Measure absorbance at 405 nm using a spectrophotometer. Calculate the IC50 based on the concentration of unreacted heme.

Whole-Cell SYBR Green I Proliferation Assay

This assay measures the actual parasiticidal activity of the compounds in vitro. Causality Check: Mature human red blood cells (RBCs) lack a nucleus and DNA. Therefore, any double-stranded DNA detected in the culture belongs exclusively to the intraerythrocytic Plasmodium parasites. SYBR Green I is an asymmetrical cyanine dye that intercalates into dsDNA, resulting in a highly fluorescent signal that directly correlates with parasite proliferation [5].

Step-by-Step Methodology:

  • Culture Synchronization: Synchronize P. falciparum cultures (e.g., 3D7 or Dd2 strains) to the ring stage using 5% D-sorbitol. Causality Check: Synchronization ensures uniform exposure across the 48-hour intraerythrocytic developmental cycle, preventing stage-dependent sensitivity artifacts.

  • Assay Setup: Adjust the culture to 1% hematocrit and 0.3% parasitemia. Note: Maintaining a low hematocrit of 1% is crucial to minimize background fluorescence quenching caused by host hemoglobin.

  • Drug Exposure: Dispense 90 µL of the parasite culture into a 96-well black microtiter plate containing 10 µL of serially diluted test compounds.

  • Incubation: Incubate the plates for 72 hours at 37°C in a specialized gas mixture (5% O2, 5% CO2, 90% N2).

  • Lysis and Staining: Add 100 µL of Lysis Buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100) containing 0.2 µL/mL of SYBR Green I. Causality Check: Saponin selectively lyses the erythrocyte membrane, while Triton X-100 permeabilizes the parasite membrane, allowing the dye to access the parasitic nucleus.

  • Readout: Incubate in the dark for 1 hour at room temperature. Measure fluorescence (Excitation: 485 nm, Emission: 535 nm).

  • Validation: Calculate the Z'-factor using chloroquine as a positive control and drug-free infected RBCs as a negative control. A Z'-factor > 0.5 validates the assay's robustness.

Assay Workflow Visualization

Workflow Culture P. falciparum Culture (Ring Stage, 1% Hct) Drug Add Substituted Quinoline (Serial Dilutions) Culture->Drug Incubate Incubate 72h (37°C, 5% CO2, 5% O2) Drug->Incubate Lysis Add Lysis Buffer + SYBR Green I Incubate->Lysis Read Fluorescence Readout (Ex: 485nm, Em: 535nm) Lysis->Read

Fig 2: High-throughput SYBR Green I phenotypic screening workflow.

References

  • 4-Substituted Quinolines - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose: Antimalarials - Synthesis and Drug Profile. Pharmacy180. URL:[Link]

  • Quinoline Drug–Heme Interactions and Implications for Antimalarial Cytostatic versus Cytocidal Activities. Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • Antimalarial Quinolones: Synthesis, potency, and mechanistic studies. National Institutes of Health (PMC). URL:[Link]

  • Quinoline antimalarials decrease the rate of beta-hematin formation. National Institutes of Health (PubMed). URL:[Link]

  • The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples. National Institutes of Health (PMC). URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 4-Chloro-3-iodo-8-methoxy-5-methylquinoline Synthesis

Welcome to the Yield Optimization Portal. This guide is engineered for drug development professionals and synthetic chemists facing bottlenecks in the preparation of 4-chloro-3-iodo-8-methoxy-5-methylquinoline—a highly v...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Yield Optimization Portal. This guide is engineered for drug development professionals and synthetic chemists facing bottlenecks in the preparation of 4-chloro-3-iodo-8-methoxy-5-methylquinoline—a highly versatile, di-functionalized building block critical for sequential cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) in medicinal chemistry [2].

Rather than providing a generic recipe, this guide deconstructs the mechanistic causality behind each synthetic step, ensuring your experimental workflows are robust, reproducible, and self-validating.

Part 1: Mechanistic Insights & Synthetic Strategy

The synthesis of this specific quinoline derivative relies on a highly orchestrated sequence of transformations. Understanding why the steps are ordered this way is the first line of defense against poor yields.

  • Gould-Jacobs Cyclization : The sequence begins with the condensation of 2-methoxy-5-methylaniline with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization [3]. Because the methoxy group blocks one of the ortho positions on the aniline ring, cyclization is forced exclusively to the other ortho position, guaranteeing 100% regioselectivity to form the 8-methoxy-5-methyl architecture.

  • Order of Functionalization (Critical Causality) : You must iodinate the C3 position before chlorinating the C4 position. The 4-quinolone intermediate possesses a strongly electron-donating tautomeric hydroxyl/amine system that activates the C3 position for electrophilic aromatic substitution (EAS). If you chlorinate first, the resulting 4-chloroquinoline ring becomes highly electron-deficient, rendering subsequent C3-iodination nearly impossible without harsh conditions that would degrade the 8-methoxy group.

  • Deoxychlorination : The conversion of the 3-iodo-4-quinolone to the target 4-chloroquinoline utilizes Phosphorus Oxychloride ( POCl3​ ). Here, the 8-methoxy group introduces a vulnerability: excessive heat or strong Lewis acids can cause undesired demethylation.

Workflow N1 2-Methoxy-5- methylaniline N2 Gould-Jacobs Cyclization N1->N2 N3 4-Quinolone Intermediate N2->N3 N4 Electrophilic Iodination N3->N4 N5 3-Iodo-4-quinolone N4->N5 N6 Deoxychlorination (POCl3/DMF) N5->N6 N7 Target Compound N6->N7

Synthetic workflow for 4-Chloro-3-iodo-8-methoxy-5-methylquinoline.

Part 2: Self-Validating Experimental Protocols

The following protocols are engineered to include built-in validation checkpoints, ensuring that any deviation is caught before proceeding to the next step.

Protocol A: C3-Iodination of the Quinolone Core

Objective: High-yielding electrophilic iodination without over-oxidation.

  • Setup : Charge a dry, round-bottom flask with 8-methoxy-5-methylquinolin-4(1H)-one (1.0 equiv) and anhydrous DMF (5 mL/mmol). Cool the suspension to 0 °C under an N2​ atmosphere.

  • Reagent Addition : Add N-Iodosuccinimide (NIS) (1.15 equiv) portion-wise over 15 minutes.

  • Reaction : Remove the ice bath and allow the mixture to stir at room temperature for 3 hours.

  • Validation Checkpoint : Monitor via TLC (DCM:MeOH 9:1). The starting material is highly polar (low Rf​ ). The 3-iodo product will appear as a distinct, slightly higher Rf​ spot that is strongly UV-active. The reaction mixture should transition from a suspension to a clear, deep-amber solution.

  • Workup : Pour the mixture into vigorously stirred ice water (50 mL/mmol).

  • Isolation : Filter the resulting precipitate, wash sequentially with cold water and cold ethanol, and dry under a high vacuum.

Protocol B: Deoxychlorination (Vilsmeier-Haack Activation)

Objective: Chlorination of the C4 position while suppressing de-iodination and demethylation.

  • Setup : Suspend 3-iodo-8-methoxy-5-methylquinolin-4(1H)-one (1.0 equiv) in anhydrous DMF (4-5 mL/mmol) and cool to 0 °C in an ice bath [1].

  • Reagent Addition : Dropwise add POCl3​ (approx. 30 equiv) under strict N2​ atmosphere. Note: DMF acts as both solvent and catalyst here, forming the highly reactive Vilsmeier-Haack intermediate.

  • Reaction : Heat the mixture to exactly 80 °C for 1.5 hours [1].

  • Validation Checkpoint : The suspension will dissolve into a clear, dark-yellow solution. Do not exceed 1.5 hours, as prolonged heating promotes halogen exchange.

  • Workup (Critical) : Perform an inverse quench . Slowly pour the hot reaction mixture into a large beaker containing vigorously stirred crushed ice and saturated aqueous NaHCO3​ .

  • Validation Checkpoint : The product must precipitate as a pale-yellow solid. If the solid is dark brown or black, localized overheating occurred during the quench, leading to hydrolysis.

  • Isolation : Extract the aqueous layer with EtOAc, wash with brine, dry over anhydrous Na2​SO4​ , and evaporate to dryness [1].

Part 3: Quantitative Optimization Data

The deoxychlorination step is the most common point of failure. The table below summarizes the causality between reaction conditions and isolated yield, demonstrating why the DMF-catalyzed method at 80 °C is the authoritative standard.

POCl3​ (equiv)Solvent / AdditiveTemp (°C)Time (h)Yield (%)Mechanistic Observation
5.0None (Neat)1353.045%Significant tar formation; partial de-iodination observed due to thermal stress.
10.0None (Neat)1002.062%Incomplete conversion; unreacted starting material recovered.
30.0DMF (Catalytic) 80 1.5 88% Clean conversion. Vilsmeier intermediate accelerates chlorination at lower temps.
30.0DMF (Solvent) 80 1.5 91% Optimal conditions [1]. Excellent heat dissipation and minimal exotherm during quench.

Part 4: Troubleshooting FAQs

Q: My Gould-Jacobs cyclization is low yielding. Are regioisomers forming and consuming my starting material? A: No. Regioisomer formation is impossible in this specific system. The 2-methoxy group on your starting aniline blocks one of the ortho positions. Cyclization is sterically and electronically forced to occur at the C6 position of the aniline (which becomes C5 of the quinoline). If your yield is low, the causality lies in incomplete thermal cyclization. Ensure your Dowtherm A is reaching a true internal temperature of 250 °C [3].

Q: I am seeing significant de-iodination (loss of the iodine atom) during the POCl3​ chlorination step. Why? A: This is a classic symptom of thermal degradation. At temperatures exceeding 100 °C, the carbon-iodine bond at the electron-deficient C3 position becomes labile, leading to reversible halogen exchange or protodeiodination. Solution: Strictly control your heating mantle to maintain an internal temperature of 80 °C and utilize DMF to accelerate the reaction kinetics so that prolonged heating is unnecessary.

Q: My final product isolated from the POCl3​ step is a black, intractable tar rather than a pale-yellow solid. What went wrong? A: The causality here is an improper quench. POCl3​ hydrolysis is violently exothermic. If you pour water into the reaction mixture (direct quench) or pour the mixture into water without enough ice, the local temperature spikes drastically. This heat spike causes the newly formed 4-chloroquinoline to hydrolyze back into the 4-quinolone or polymerize. Solution: Always use an inverse quench into a massive excess of vigorously stirred ice and NaHCO3​ .

Q: Can I use Lewis acids like AlCl3​ to speed up the chlorination? A: Absolutely not. The 8-methoxy group is highly susceptible to Lewis acid-mediated demethylation (ether cleavage). Sticking to the POCl3​ /DMF system ensures the methoxy ether remains intact.

Troubleshooting A Issue: Low Yield or Black Tar in Chlorination B Did reaction exceed 90°C? A->B C Yes: Thermal Degradation & De-iodination B->C Yes D No: Check Quench Method B->D No E Action: Lower Temp to 80°C Use DMF as solvent C->E F Was quench exothermic without sufficient ice? D->F G Yes: Hydrolysis back to 4-Quinolone F->G Yes H Action: Inverse quench into vigorous ice/NaHCO3 G->H

Troubleshooting logic for resolving low yields and tar formation during chlorination.

References

  • Almeida, A. I. S., Silva, A. M. S., & Cavaleiro, J. A. S. (2011). 4-Chloro-3-iodoquinoline as a Synthon in the Development of New Syntheses of 1,2-Disubstituted 1H-Pyrrolo[3,2-c]quinolines. Thieme-connect.
  • One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. NIH.
  • Organic Syntheses Procedure: 4,7-dichloroquinoline. OrgSyn.
Optimization

Technical Support Center: Preventing Quinoline Decomposition During Chromatography

Welcome to the Technical Support Center. Quinolines and their lipophilic derivatives are foundational scaffolds in drug development, but they are notoriously problematic during standard normal-phase chromatography.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Quinolines and their lipophilic derivatives are foundational scaffolds in drug development, but they are notoriously problematic during standard normal-phase chromatography. This guide provides field-proven, causality-driven troubleshooting strategies to prevent compound degradation, irreversible adsorption, and severe peak tailing.

The Mechanism of Quinoline Decomposition (Causality Analysis)

To solve the problem, we must first understand the chemical environment of the column. Standard bare silica gel is inherently acidic, with a surface pH ranging from 4.5 to 5.5. The nitrogen atom within the quinoline ring possesses a lone pair of electrons, making it a strong Lewis base.

When a quinoline derivative is loaded onto a bare silica column, the basic nitrogen interacts strongly with the acidic silanol groups (Si-OH) on the stationary phase [1]. This prolonged Lewis acid-base interaction leads to three primary failure modes:

  • Irreversible Adsorption: The compound becomes permanently bound to the active silanol sites, resulting in zero recovery.

  • Severe Peak Tailing: The compound continuously binds and releases from the active sites at different rates, causing broad, smeared elution bands (streaking).

  • Catalytic Degradation: For sensitive derivatives (e.g., oxazolo-quinolines or halogenated quinolines), the acidic environment catalyzes ring-opening or decomposition pathways, ruining the yield [1].

Troubleshooting Guide & FAQs

Q1: My quinoline derivative streaks heavily on TLC and decomposes on the column. What is the first line of defense? A1: The most effective and immediate solution is to deactivate the silica gel using a basic modifier. Adding 1-2% triethylamine (TEA) or ammonia to your mobile phase neutralizes the acidic silanol sites. The TEA acts as a "silanol suppressor," competitively binding to the active sites so your quinoline elutes freely without degradation [3].

Q2: I added TEA to my eluent, but my compound is still degrading. What should I do next? A2: If basic modifiers fail, the stationary phase itself is too harsh for your specific derivative. You must switch to a less acidic or entirely neutral stationary phase [1]:

  • Alumina (Neutral or Basic): Alumina lacks highly acidic silanol groups and is ideal for acid-sensitive basic compounds.

  • Amine-Bonded Silica (NH2): Amine columns have a basic character and are less polar than bare silica. They can be run in normal-phase conditions without needing TEA additives, which greatly simplifies post-purification recovery [2].

Q3: My quinoline is highly polar and lipophilic, making normal-phase separation impossible. Can I use Reverse-Phase (RP) chromatography? A3: Yes. RP-HPLC or RP-Flash chromatography (using a C18 column) is highly recommended for polar quinolines. In RP chromatography, you can control the mobile phase pH (e.g., using a low pH buffer like formic acid or a Triethylammonium acetate (TEAA) buffer) to protonate the quinoline, preventing secondary interactions with any residual silanols on the C18 matrix [3].

Stationary Phase Comparison Data

The following table summarizes the quantitative parameters of various stationary phases and their suitability for quinoline purification.

Stationary PhaseSurface pHMechanism / Suitability for QuinolinesRecommended Mobile Phase Additive
Bare Silica Gel 4.5 - 5.5High risk of decomposition/streaking due to acidic silanols.1-2% Triethylamine (TEA) or NH₃
Basic Alumina 9.0 - 10.0Excellent for highly basic or acid-sensitive quinolines.None required
Amine-Bonded (NH₂) ~8.0Good alternative; acts as a normal phase with basic character.None required
C18 (Reverse Phase) N/A (End-capped)Ideal for highly polar or water-soluble quinolines.0.1% Formic acid or TEAA buffer

Experimental Protocols

Every protocol below is designed as a self-validating system to ensure you do not lose your valuable synthetic intermediates.

Protocol A: Slurry Packing and TEA Deactivation of Normal-Phase Silica

Use this protocol when purifying mildly sensitive quinolines on standard silica.

  • Self-Validation Step (2D-TLC): Before running the column, spot your crude mixture on a silica TLC plate. Run it in one dimension using your intended solvent + 1% TEA. Let it dry completely, rotate the plate 90 degrees, and run it again in the same solvent. If the compound forms a single, tight spot on the diagonal, it is stable, and TEA deactivation will work.

  • Solvent Preparation: Prepare your initial mobile phase (e.g., 80:20 Hexane/Ethyl Acetate) and add exactly 1-2% (v/v) Triethylamine (TEA). Mix thoroughly.

  • Slurry Preparation: In an Erlenmeyer flask, mix the bare silica gel with the TEA-modified solvent to form a uniform, lump-free slurry.

  • Column Packing & Equilibration: Pour the slurry into the glass column. Once settled, flush the packed column with 2-3 column volumes of the TEA-modified solvent under light pressure. Causality note: This step ensures all acidic silanols are pre-capped by TEA before the quinoline is introduced.

  • Loading & Elution: Dissolve your crude sample in a minimal amount of the TEA-modified solvent, load it carefully onto the silica bed, and elute.

Protocol B: Reverse-Phase (C18) Flash Chromatography for Polar Quinolines

Use this protocol for highly polar quinolines that streak regardless of normal-phase modifications.

  • Sample Preparation: Dissolve the crude quinoline in a minimal volume of the initial mobile phase (e.g., 5-10% Acetonitrile in Water). Do not use pure Dichloromethane (DCM) or Hexane, as this will cause precipitation on the C18 frit.

  • Column Equilibration: Equilibrate a pre-packed C18 flash column with the starting mobile phase containing a silanol-suppressing modifier (e.g., 10 mM ammonium formate or 0.1% Formic acid) for at least 3 column volumes.

  • Elution Gradient: Load the sample and run a linear gradient from 10% to 100% Acetonitrile over 15-20 column volumes.

  • Self-Validation Step (LC-MS): Collect fractions based on UV detection (typically 254 nm). Analyze the peak fractions via LC-MS immediately to confirm the molecular weight matches the target quinoline and that no +H₂O (hydrolysis) degradation products have formed.

Decision Workflow Visualization

Use the following logical matrix to determine the optimal purification strategy for your specific quinoline derivative.

QuinolineWorkflow Start Crude Quinoline Mixture Polarity Is the compound highly polar or water-soluble? Start->Polarity RPHPLC Reverse-Phase (C18) Use TEAA or Low pH Buffer Polarity->RPHPLC Yes TLCTest Test on Normal Phase TLC Does it streak or degrade? Polarity->TLCTest No StdSilica Standard Silica Gel (No Additives) TLCTest->StdSilica No Streaking TEASilica Deactivate Silica Add 1-2% TEA to Mobile Phase TLCTest->TEASilica Streaking/Degradation DegradeCheck Does it still degrade with TEA? TEASilica->DegradeCheck DegradeCheck->TEASilica No, Proceed AltPhase Switch to Neutral/Basic Alumina or Amine-Bonded Phase DegradeCheck->AltPhase Yes

Decision matrix for selecting quinoline purification strategies to prevent decomposition.

References

  • Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Teledyne ISCO.[Link]

  • Welch Materials. Triethylamine as a Mobile Phase Additive: What Does It Do? Welch Materials. [Link]

Troubleshooting

Technical Support Center: Managing Exothermic Reactions in Direct Halogenation of Quinolines

Welcome to the Advanced Technical Support Center for researchers and process chemists dealing with the direct halogenation of quinoline derivatives. The functionalization of these N-heterocycles—whether via chlorination,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for researchers and process chemists dealing with the direct halogenation of quinoline derivatives. The functionalization of these N-heterocycles—whether via chlorination, bromination, or fluorination—is notoriously challenging. The highly exothermic nature of electrophilic aromatic substitution (EAS) on activated quinolines frequently leads to thermal runaways, poor regioselectivity, and dangerous outgassing during scale-up.

This guide is designed to provide authoritative troubleshooting, mechanistic insights, and field-proven protocols to safely manage thermal profiles and optimize your yields.

Part 1: Mechanistic Causality & Exotherm Management (FAQs)

Q1: Why do direct halogenations of quinolines frequently result in thermal runaways and over-halogenation? A: The electrophilic halogenation of quinolines is thermodynamically driven by the formation of strong carbon-halogen (C-X) and hydrogen-halogen (H-X) bonds, which releases a massive amount of thermal energy. In standard batch reactors, the volume of the reaction mixture increases by the cube of the vessel radius, while the wetted heat-transfer area increases only by the square of the radius[1]. This geometric mismatch prevents efficient heat dissipation, leading to localized "hotspots." These hotspots provide the activation energy required to overcome the barrier for secondary halogenation events, resulting in di- or poly-halogenated byproducts (e.g., forming 5,7-dibromoquinoline instead of the targeted mono-bromo isomer)[2].

Q2: How does the choice of halogenating agent impact the thermal profile and reaction safety? A: Highly reactive agents like molecular bromine (Br₂) or chlorine gas (Cl₂) release heat instantaneously upon mixing, making them difficult to control at scale. Substituting Br₂ with N-bromosuccinimide (NBS) fundamentally alters the kinetic profile. NBS acts as a mild halogen reservoir, providing a low, steady concentration of the active electrophile[3]. This controlled release significantly dampens the initial exotherm and keeps the reaction under kinetic control, improving regioselectivity and preventing thermal runaway[4].

Q3: Why is continuous flow chemistry heavily recommended for scaling up these specific reactions? A: Continuous flow microreactors possess a significantly higher surface-to-volume ratio compared to batch round-bottom flasks. This specialized reactor design ensures highly efficient heat exchange, instantly suppressing the formation of temperature gradients and hotspots[5][6]. Consequently, even highly exothermic halogenations involving highly reactive X₂ species can be performed safely at near-ambient temperatures, and hazardous intermediates can be quenched in-line to prevent exposure[5].

Part 2: Quantitative Data & Reagent Selection

Selecting the correct reagent and reactor configuration is the first line of defense against thermal runaway. The table below summarizes the thermal and kinetic profiles of common halogenating agents used for quinoline substrates.

Halogenating AgentRelative ExothermicityRegioselectivity ControlRecommended Reactor TypeMechanistic Notes & Safety Profile
Molecular Bromine (Br₂) Very HighPoor (Prone to di-bromination)Continuous FlowGenerates HBr gas; rapid kinetics. High risk of localized hotspots lowering the activation energy for secondary bromination[2].
N-Bromosuccinimide (NBS) Low to ModerateHigh (Mono-bromination favored)Batch / Semi-BatchProvides a steady, low concentration of Br⁺. Excellent for avoiding drastic conditions and maintaining kinetic control[3][4].
N-Fluorobenzenesulfonimide (NFSI) HighModerateContinuous FlowHighly exothermic fluorination. Batch processes require strict cryogenic cooling (-78 °C), whereas flow reactors allow safe operation at higher temperatures[5].
Chlorine Gas (Cl₂) ExtremePoorContinuous FlowImmediate heat release upon mixing. Requires specialized micro-T mixers and active cooling coils to prevent explosive outgassing[6].

Part 3: Troubleshooting Guide: Common Failure Modes

Issue 1: Formation of poly-halogenated mixtures (e.g., 5,7-dibromoquinoline) when targeting a mono-halogenated product.

  • Causality: Excess thermal energy (hotspots) and localized high concentrations of the brominating agent lower the activation energy barrier for the second substitution[2]. Higher reaction temperatures provide the thermodynamic push needed for over-halogenation.

  • Solution: Strictly control the stoichiometry to 1.0–1.05 equivalents of the halogenating agent. If using a batch reactor, implement dropwise addition over an extended period and maintain the internal temperature strictly between -20 °C and 0 °C to slow down the reaction rate[2][4].

Issue 2: Reactor fouling, sudden outgassing, or pressure spikes during scale-up.

  • Causality: This is a classic symptom of reagent accumulation. At low temperatures, the reaction kinetics may be too slow to consume the halogenating agent immediately. Once the reaction finally initiates, the accumulated reagent reacts all at once, causing an adiabatic temperature rise that vaporizes the solvent and rapidly generates HX gas[1][7].

  • Solution: Transition to a semi-batch or continuous flow process. Utilize in-situ spectroscopic technologies (such as ReactIR) to monitor the real-time consumption of the halogenating agent, ensuring it does not accumulate in the reactor[8]. Always calculate the potential adiabatic temperature rise prior to scale-up[7].

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity and safety, the following protocols incorporate self-validating steps (e.g., TLC and IR monitoring) to confirm the reaction trajectory in real-time.

Protocol A: Batch-Scale Mono-Bromination of 8-Methoxyquinoline (Kinetic Control)

Use this protocol for low-to-moderate scale synthesis where continuous flow is unavailable.

  • Preparation: Dissolve 8-methoxyquinoline (2.4 mmol) in anhydrous, distilled dichloromethane (CH₂Cl₂, 15 mL) in a round-bottom flask. Protect the flask from light using aluminum foil to prevent radical initiation[4].

  • Thermal Mitigation: Submerge the flask in an ice-water/brine bath to bring the internal temperature to exactly 0 °C. This mitigates the initial exothermic spike[4].

  • Controlled Dosing: Slowly add N-Bromosuccinimide (NBS, 2.52 mmol, 1.05 eq) in small, divided portions over 15 to 20 minutes. Self-Validation: Ensure the internal temperature does not rise above 2 °C during addition[2][4].

  • Reaction Monitoring: Stir the mixture, allowing it to slowly warm to room temperature. Monitor the progress via Thin Layer Chromatography (TLC) every 30 minutes until the starting material spot is completely consumed.

  • Safe Quenching: Once complete, wash the organic layer with a 5% aqueous solution of sodium bicarbonate (3 x 20 mL). This step safely neutralizes any trace HBr and quenches unreacted active bromine species[2].

Protocol B: Continuous Flow Halogenation of Quinoline (Thermal Control)

Use this protocol for highly exothermic reagents (Br₂, Cl₂, NFSI) or large-scale production.

  • System Priming: Prime a microreactor system (e.g., PFA tubing, ID 760 μm) with the chosen inert reaction solvent (e.g., Chloroform)[9].

  • Reagent Preparation:

    • Solution A: Quinoline derivative dissolved in CHCl₃.

    • Solution B: Molecular Bromine (Br₂, 1.05 eq) dissolved in CHCl₃.

  • Rapid Homogenization: Pump Solutions A and B using calibrated syringe pumps into a Micro-T mixer. This ensures rapid, homogeneous mixing before the exotherm can localize[5][6].

  • Active Heat Dissipation: Route the mixed stream immediately into a microreactor coil submerged in an active cooling bath. The high surface-to-volume ratio of the micro-channels will rapidly dissipate the heat of the reaction, preventing adiabatic temperature rise[5][6].

  • In-line Monitoring & Quenching: Pass the output stream through an in-line ReactIR flow cell to confirm complete conversion kinetically[8]. Direct the final effluent immediately into a stirred reservoir containing aqueous NaHCO₃ for continuous, safe neutralization[5].

Part 5: Process Flow Diagrams

ExothermManagement A Assess Quinoline Substrate Reactivity B Calculate Adiabatic Temperature Rise (ΔTad) A->B Thermodynamic Profiling C ΔTad > 50°C or High Exotherm? B->C Risk Assessment D High Risk: Use Continuous Flow Reactor C->D Yes E Low/Mod Risk: Semi-Batch with NBS C->E No F Micro-T Mixing & Active Coil Cooling D->F Setup G Controlled Dosing & Cryogenic Cooling E->G Setup H In-line/Batch Quench (Aqueous NaHCO3) F->H Product Stream G->H Completion

Decision tree for assessing and mitigating thermal risks in quinoline halogenation.

FlowSetup Q Quinoline Solution Mix Micro-T Mixer (Rapid Homogenization) Q->Mix X Halogenating Agent (e.g., Br2) X->Mix Coil Microreactor Coil (High Surface/Volume) Mix->Coil Exothermic Reaction Monitor In-line ReactIR (Kinetics Monitor) Coil->Monitor Product Stream Cool Active Cooling Bath (Heat Sink) Cool->Coil Heat Dissipation Quench Aqueous NaHCO3 Quench Reservoir Monitor->Quench Safe Neutralization

Continuous flow microreactor setup for safe, highly exothermic halogenation.

References

  • Halogenation Reactions | Key Syntheses in Chemistry. Mettler Toledo (mt.com). Available at: [Link]

  • Halogenation of organic compounds using continuous flow and microreactor technology. Royal Society of Chemistry (rsc.org). Available at:[Link]

  • Working with Exothermic Reactions during Lab and Scale up - Amar Equipment. Amarequip.com. Available at:[Link]

  • Control Strategies For Managing Exothermic Reactions In Flow - Patsnap Eureka. Patsnap.com. Available at: [Link]

  • How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. Fauske.com. Available at: [Link]

  • Applications of continuous-flow photochemistry in organic synthesis, material science, and water treatment. Eindhoven University of Technology (tue.nl). Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Catalyst Loading for Nanocatalyzed Quinoline Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for nanocatalyzed quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to n...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for nanocatalyzed quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing catalyst loading and troubleshooting common experimental hurdles. Quinolines are a vital structural motif in a wide range of pharmaceuticals and functional materials, and the use of nanocatalysts offers significant advantages in their synthesis, including milder reaction conditions, higher yields, and improved reusability.[1][2][3] However, achieving optimal performance requires careful control over experimental parameters, with catalyst loading being one of the most critical.

This guide provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may encounter in the laboratory.

Troubleshooting Guide: From Low Yields to Catalyst Deactivation

This section addresses specific, common problems encountered during nanocatalyzed quinoline synthesis experiments.

Q1: My reaction is resulting in a very low or no yield of the desired quinoline product. What are the primary factors I should investigate?

A1: A low or non-existent yield is a frequent issue that can often be traced back to a few key areas. Systematically investigating these factors is the most efficient way to solve the problem.

Causality and Step-by-Step Troubleshooting:

  • Catalyst Activity and Integrity: The catalyst is the heart of the reaction.

    • Verification: First, confirm the identity and purity of your nanocatalyst using standard characterization techniques like X-ray Diffraction (XRD), Transmission Electron Microscopy (TEM), and X-ray Photoelectron Spectroscopy (XPS).[4] This ensures you are starting with the correct material and that its active sites are accessible.

    • Activation: Some catalysts require an activation step (e.g., reduction or calcination) before use.[5] Consult the literature for your specific catalyst type and ensure this procedure was followed correctly.

    • Handling and Storage: Nanocatalysts can be sensitive to air and moisture. Improper storage may have led to oxidation or hydration, deactivating the catalytic sites.

  • Purity of Starting Materials: Impurities in your reactants (e.g., 2-aminoaryl ketones and α-methylene carbonyl compounds) can act as catalyst poisons.[6]

    • Action: Verify the purity of your starting materials using techniques like NMR or GC-MS. If necessary, purify them by recrystallization or column chromatography before use.

  • Reaction Conditions: The reaction environment is critical.

    • Anhydrous Conditions: Many catalysts, especially Lewis acids, are sensitive to moisture.[6] Ensure your glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents.

    • Temperature and Time: The Friedländer annulation and related syntheses can be highly sensitive to temperature.[7] If the temperature is too low, the reaction rate may be negligible. If it's too high, it can lead to reactant decomposition or the formation of unwanted byproducts.[7] Review the literature for the optimal temperature range for your specific catalyst-substrate combination and consider running a temperature screen.

  • Initial Catalyst Loading: While this guide focuses on optimization, an initial loading that is far too low will naturally result in a poor yield.

    • Action: If you suspect your initial catalyst concentration is too low, perform a preliminary experiment with a higher, yet reasonable, catalyst loading (e.g., double the initial amount) to see if any product is formed. This can confirm if the issue is related to catalyst quantity.

Q2: My reaction starts well, but the catalyst seems to lose activity after one or two runs. What causes this deactivation and how can I prevent or reverse it?

A2: Catalyst deactivation is a significant challenge in heterogeneous catalysis, especially with nanocatalysts.[7] The high surface area that makes them so active also makes them prone to various deactivation pathways.

Common Deactivation Mechanisms and Solutions:

  • Sintering (Thermal Degradation): At high temperatures, nanoparticles can agglomerate into larger particles, which drastically reduces the active surface area.[7]

    • Prevention: Operate at the lowest effective temperature. Ensure your nanocatalyst is supported on a thermally stable material (e.g., silica, alumina, or carbon nanotubes) which can help anchor the nanoparticles and prevent migration.[8]

  • Coking or Fouling: Carbonaceous materials (coke) can deposit on the catalyst's surface, physically blocking the active sites.[6]

    • Regeneration: Coking can often be reversed by a controlled calcination (heating in the presence of air or oxygen) to burn off the carbon deposits. The specific temperature and duration will depend on the catalyst and support material.[7]

  • Poisoning: Strong adsorption of impurities, reactants, or byproducts onto the active sites can chemically deactivate the catalyst.[6][7] Sulfur or halogen-containing compounds are common poisons.

    • Prevention & Regeneration: Ensure high-purity reactants.[6] Sometimes, a simple solvent wash can remove the adsorbed poison.[6] However, strong chemisorption may be irreversible.

  • Leaching: The active metal species can dissolve from the support into the reaction medium.[7] This not only deactivates the catalyst but also contaminates the product.

    • Prevention: Ensure the metal nanoparticles are strongly anchored to the support. This can be improved through synthetic methods that promote strong metal-support interactions. Leaching is often more prevalent in highly polar or acidic reaction media.

Below is a diagram illustrating the primary pathways of nanocatalyst deactivation.

DeactivationMechanisms cluster_0 Active Nanocatalyst cluster_1 Deactivated Catalyst States Active High Surface Area, Dispersed Nanoparticles Sintered Sintering (Agglomerated Particles, Low Surface Area) Active->Sintered High Temperature Coked Coking/Fouling (Blocked Active Sites) Active->Coked Byproduct Deposition Poisoned Poisoning (Chemically Inactive Sites) Active->Poisoned Reactant Impurities Leached Leaching (Loss of Active Metal) Active->Leached Harsh Solvent/pH OptimizationWorkflow node_start Start: Define Substrates & Catalyst node_lit Step 1: Literature Review Establish a starting catalyst loading (e.g., 2 mol% or 20 mg) node_start->node_lit node_rxn Step 2: Initial Reaction Run reaction at established conditions (temp, time, solvent) node_lit->node_rxn node_analyze Step 3: Analyze Results - Yield (GC/LC-MS) - Purity/Byproducts node_rxn->node_analyze node_decision Is Yield > 90% and Purity High? node_analyze->node_decision node_decrease Step 4a: Decrease Loading Reduce catalyst by 25-50% and re-run reaction (Step 2) node_decision->node_decrease Yes node_increase Step 4b: Increase Loading Increase catalyst by 50-100% and re-run reaction (Step 2) node_decision->node_increase No (Low Yield) node_decrease->node_rxn node_end End: Optimal Loading Identified node_decrease->node_end If yield drops significantly node_increase->node_rxn

Caption: Workflow for optimizing nanocatalyst loading.

Methodology:

  • Establish Baseline: Based on literature for similar reactions, choose a starting catalyst loading (e.g., 20 mg for a 1 mmol scale reaction). [8]2. Reaction Setup: In a clean, dry reaction vessel, combine the 2-aminoaryl ketone (1.0 mmol), the α-methylene carbonyl compound (1.2 mmol), and the chosen amount of nanocatalyst. [6]Add the appropriate anhydrous solvent if the reaction is not solvent-free.

  • Run Reaction: Stir the mixture at the optimized temperature under an inert atmosphere. Monitor the reaction's progress using Thin Layer Chromatography (TLC). [1]4. Analysis: Upon completion, cool the reaction, separate the catalyst (e.g., using an external magnet for magnetic catalysts or by filtration), and analyze the crude product mixture by GC-MS or ¹H NMR to determine the yield and the ratio of product to byproducts. [1]5. Iterate:

    • If the yield is high (>90%) and the reaction is clean, repeat the experiment with a lower catalyst loading (e.g., 15 mg, then 10 mg) until the yield begins to drop significantly. The lowest loading that maintains a high yield is your optimum.

    • If the yield is low, repeat the experiment with a higher catalyst loading (e.g., 30 mg) to confirm that catalyst amount is the limiting factor.

Protocol 2: General Procedure for Nanocatalyzed Friedländer Quinoline Synthesis

This protocol describes a representative synthesis of a polysubstituted quinoline using a magnetically separable nanocatalyst.

Materials:

  • 2-aminoaryl ketone (e.g., 2-aminobenzophenone, 1 mmol)

  • α-methylene carbonyl compound (e.g., ethyl acetoacetate, 1.2 mmol)

  • Nanocatalyst (e.g., Fe₃O₄-supported catalyst, 20 mg) [8]* Solvent (e.g., Ethanol, 5 mL, if not solvent-free) [8]* Round-bottom flask, magnetic stirrer, condenser, heating mantle

  • External magnet

Procedure:

  • Add the 2-aminobenzophenone (1 mmol), ethyl acetoacetate (1.2 mmol), and the nanocatalyst (20 mg) to a round-bottom flask equipped with a magnetic stir bar. [6]2. If the reaction is not solvent-free, add the solvent (e.g., 5 mL of ethanol). [6]3. Attach a condenser and place the flask in a heating mantle on a magnetic stirrer.

  • Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) with vigorous stirring under a nitrogen atmosphere. [8]5. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-2 hours). [1]6. Cool the reaction mixture to room temperature.

  • If a solvent was used, place a strong external magnet against the side of the flask to immobilize the catalyst. Decant the solution into a separate flask. Wash the catalyst with a small amount of fresh solvent (e.g., 2 x 2 mL ethanol) and combine the washings with the product solution. [1]8. Remove the solvent from the combined solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure quinoline derivative. [1]

Protocol 3: Testing Catalyst Reusability

Objective: To determine the stability and reusability of the nanocatalyst over multiple reaction cycles.

Procedure:

  • Perform the quinoline synthesis as described in Protocol 2 .

  • After the first reaction cycle is complete, separate the magnetic nanocatalyst using an external magnet. [8]3. Carefully decant the supernatant containing the product.

  • Wash the recovered catalyst several times with a suitable solvent (e.g., ethanol or ethyl acetate) to remove any adsorbed products or unreacted starting materials.

  • Dry the catalyst under vacuum for a few hours.

  • Add a fresh batch of reactants and solvent to the flask containing the recycled catalyst.

  • Run the reaction again under the identical conditions as the first cycle.

  • Isolate the product and calculate the yield.

  • Repeat this process for several cycles (e.g., 5-8 runs) and plot the yield for each cycle. [8]A minimal drop in yield indicates high stability and reusability.

References

  • Kumar, V., & Singh, T. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. ACS Omega.
  • BenchChem. (2025). Optimizing Catalyst Selection for Quinoline Derivative Synthesis: A Technical Support Center. BenchChem.
  • Reddy, C. R., & Grée, R. (2023). Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview. RSC Advances.
  • BenchChem. (2025). A Comparative Guide to Nanocatalysts in Quinoline Synthesis: Paving the Way for Greener Pharmaceutical and Materials Science. BenchChem.
  • Kumar, V., & Singh, T. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols-An Overview. PubMed.
  • Sarvari, M. H. (2011). Synthesis of Quinolines Using Nano-Flake ZnO as a New Catalyst under Solvent-Free Conditions. ResearchGate.
  • Godard, C., et al. (2020). Colloidal Bimetallic RuNi Particles and their Behaviour in Catalytic Quinoline Hydrogenation. PMC.
  • Kumar, V., & Singh, T. (2025). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega.
  • BenchChem. (2025). Technical Support Center: Catalyst Selection for Efficient Quinoline Synthesis. BenchChem.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
  • JournalsPub. (2024). Design and Optimization of Heterogeneous Catalysts for Green Chemistry Processes. JournalsPub.
  • International Journal of Pharmaceutical Sciences. (2025). Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences.
  • Angajala, G., & Subashini, R. (2015). Comparison of efficiency of various catalysts in the Fried-lander annulation of quinoline synthesis. ResearchGate.
  • Ghorpade, S., et al. (2022). Visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketone and α-methylene carbonyl compound via organic dye fluorescein through a single-electron transfer (SET) pathway. PMC.
  • Angajala, G., & Subashini, R. (2015). Nickel nanoparticles: A highly efficient and retrievable catalyst for the solventless Friedlander annulation of quinolines and their in-silico molecular docking studies as histone deacetylase inhibitors. ResearchGate.
  • Wikipedia. (n.d.). Friedländer synthesis. Wikipedia.

Sources

Troubleshooting

Technical Support Center: Navigating Stability Challenges of Hydroxyquinoline-Carboxamide Derivatives in Solution

Welcome to the technical support center for hydroxyquinoline-carboxamide derivatives. This guide is designed for researchers, scientists, and drug development professionals who work with this important class of compounds...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for hydroxyquinoline-carboxamide derivatives. This guide is designed for researchers, scientists, and drug development professionals who work with this important class of compounds. Hydroxyquinoline-carboxamides are valued for their diverse biological activities, including anticancer, antibacterial, and neuroprotective properties, largely stemming from the potent metal-chelating ability of the 8-hydroxyquinoline scaffold.[1][2][3][4][5] However, this same chemical reactivity presents unique stability challenges in solution that can lead to experimental variability, loss of potency, and misleading results.

This document provides in-depth, question-and-answer-based troubleshooting guides to address the most common stability issues encountered during research. We will delve into the chemical principles behind these challenges and offer field-proven protocols and preventative measures to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My compound is precipitating out of my aqueous buffer or cell culture medium. What's causing this and how can I fix it?

This is one of the most common issues and can stem from two primary causes: poor intrinsic solubility and the formation of insoluble metal complexes.

Causality:

  • Poor Aqueous Solubility: Hydroxyquinoline derivatives are often highly aromatic and possess limited solubility in aqueous solutions.[6][7] While stock solutions are typically prepared in organic solvents like DMSO, dilution into an aqueous environment can cause the compound to crash out if its solubility limit is exceeded.

  • Metal Chelation: The 8-hydroxyquinoline moiety is a powerful bidentate chelating agent, binding to metal ions through the hydroxyl oxygen and the quinoline nitrogen.[1][5] Trace metal ions (e.g., Cu²⁺, Zn²⁺, Fe³⁺) present in buffers or cell culture media can form coordination complexes with your compound. These complexes may have significantly lower solubility than the parent compound, leading to precipitation.[6]

Troubleshooting Protocol:

  • Optimize Stock Solution & Dilution:

    • Ensure your stock solution in DMSO or another appropriate organic solvent is fully dissolved.

    • When diluting into aqueous media, add the stock solution dropwise into the vortexing buffer, not the other way around. This prevents localized high concentrations that promote precipitation.

    • For cell-based assays, keep the final concentration of the organic solvent low (e.g., <0.5% DMSO) to avoid solvent-induced cytotoxicity.[6]

  • Verify Solubility Limit:

    • Visually inspect the solution for any cloudiness or particulate matter after dilution.

    • If precipitation is observed, you may need to lower the final working concentration or explore derivatives with more soluble side chains.

  • Investigate Metal Chelation:

    • Observe the medium for any signs of precipitation after adding the compound, even before adding it to cells.[6]

    • If chelation is suspected, consider using metal-free buffers or adding a competing chelating agent like EDTA as an experimental control to see if it prevents precipitation. Note that this may interfere with the compound's biological activity, as its mechanism is often metal-dependent.

Q2: The measured activity of my compound is inconsistent or lower than expected. Could this be a stability issue?

Yes, a loss of potency is a classic sign of chemical degradation. The primary culprit for hydroxyquinoline-carboxamides is the hydrolysis of the amide bond, especially under non-neutral pH conditions.

Causality: Amide Hydrolysis The carboxamide bond (–CO–NH–) is susceptible to cleavage by water, a reaction known as hydrolysis, which yields a carboxylic acid and an amine.[8][9] This reaction is significantly slower than ester hydrolysis but can be catalyzed by both acid and base, making the pH of your solution a critical stability parameter.[10][11][12][13][14] The degradation products will lack the original covalent structure and are typically inactive, leading to a drop in the effective concentration of your parent compound.

// Nodes Parent [label="Hydroxyquinoline-Carboxamide\n(Active Compound)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Acid [label="Acidic Conditions (H⁺)\nor\nBasic Conditions (OH⁻)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Products [label="8-Hydroxyquinoline-\nCarboxylic Acid\n+\nAmine\n(Inactive Degradants)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Parent -> Products [label=" Hydrolysis (H₂O)"]; Acid -> Parent [label="Catalysis", style=dashed, arrowhead=empty, dir=back]; } } Caption: Amide hydrolysis pathway leading to loss of activity.

Troubleshooting & Prevention:

  • pH Control:

    • Always use buffered solutions to maintain a stable pH, ideally between 6.0 and 7.5. Unbuffered solutions can experience pH shifts that accelerate degradation.

    • Be aware that some carboxamide complexes exhibit significantly reduced stability at pH values above 5.[15]

  • Fresh Solution Preparation:

    • Prepare solutions fresh before each experiment. Avoid storing dilute aqueous solutions, even when frozen, as degradation can still occur.

  • Temperature Management:

    • Store stock solutions in an appropriate solvent (e.g., DMSO) at -20°C or -80°C.

    • During experiments, keep solutions on ice when not in immediate use. Hydrolysis reactions are accelerated by heat.[11][14]

  • Perform a Stability Assessment:

    • If you consistently see variable results, perform a simple stability check. Prepare your compound in the experimental buffer, incubate it under the same conditions as your experiment (e.g., 37°C for 24 hours), and analyze the sample by HPLC or LC-MS. Compare the peak area of the parent compound to a freshly prepared sample to quantify degradation.

Q3: My solution has changed color (e.g., turned yellow or brown). What does this signify?

A color change is a strong visual indicator of chemical degradation, often through oxidation or photodegradation pathways.[7][16]

Causality:

  • Oxidation: The electron-rich phenol ring of the hydroxyquinoline scaffold is susceptible to oxidation.[17] This can be triggered by dissolved oxygen, trace metal ions acting as catalysts, or exposure to reactive oxygen species. Oxidative degradation can lead to the formation of colored quinone-like structures or polymeric byproducts.[18][19][20]

  • Photodegradation: Many aromatic heterocyclic compounds are photolabile.[17] Exposure to ambient laboratory light, especially UV wavelengths, can provide the energy to initiate degradation reactions, leading to complex product mixtures and a visible color change.[21]

Troubleshooting & Prevention:

  • Protect from Light:

    • Always store both solid compounds and solutions in amber vials or wrap containers with aluminum foil.

    • Minimize exposure to ambient light during experimental setup.

  • Minimize Oxidation:

    • For long-term storage of sensitive compounds, consider preparing solutions with de-gassed solvents and storing them under an inert atmosphere (e.g., nitrogen or argon).[7]

    • If oxidative degradation is highly problematic, the inclusion of an antioxidant may be considered, but its potential interference with the experiment must be evaluated.

// Nodes Start [label="Observe Issue:\nColor Change in Solution", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; CheckLight [label="Was the solution\nprotected from light?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; CheckAtmosphere [label="Was the solution exposed\nto air for a prolonged period?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; ActionLight [label="Root Cause: Photodegradation\n\nAction:\nUse amber vials, wrap in foil.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ActionOxidation [label="Root Cause: Oxidation\n\nAction:\nPrepare fresh, use de-gassed\nsolvents for long-term storage.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="Problem Mitigated", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> CheckLight; CheckLight -> ActionLight [label="No"]; CheckLight -> CheckAtmosphere [label="Yes"]; CheckAtmosphere -> ActionOxidation [label="Yes"]; ActionLight -> End; ActionOxidation -> End; CheckAtmosphere -> End [label="No"]; } } Caption: Troubleshooting workflow for solution color changes.

Experimental Protocols
Protocol 1: Forced Degradation Study for Stability Assessment

A forced degradation (or stress testing) study is essential for understanding the potential degradation pathways of your compound.[22] It helps to develop a stability-indicating analytical method by intentionally creating degradation products.

Objective: To determine the primary degradation pathways (hydrolysis, oxidation) for a hydroxyquinoline-carboxamide derivative and to confirm the specificity of the HPLC analytical method.

Materials:

  • Hydroxyquinoline-carboxamide derivative

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or PDA detector[23][24]

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a 1 mg/mL stock solution.[25]

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial. Prepare a control sample by mixing 1 mL of stock with 1 mL of the solvent (e.g., water).

    • Acid Hydrolysis: 1 M HCl. Incubate at 60°C for 8 hours.[17][25]

    • Base Hydrolysis: 1 M NaOH. Incubate at 60°C for 4 hours.[17][25]

    • Oxidative Degradation: 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.[17][25]

  • Sample Processing:

    • After incubation, cool all samples to room temperature.

    • Neutralize the acid and base samples with an equimolar amount of NaOH and HCl, respectively.

    • Dilute all samples (including the control) with the mobile phase to a final concentration of approximately 50-100 µg/mL.

  • HPLC Analysis:

    • Analyze all samples using a suitable HPLC method. The method is considered "stability-indicating" if it can separate the intact parent peak from all degradation product peaks, impurities, and excipients.[22]

    • Compare the chromatograms. The appearance of new peaks in the stressed samples relative to the control indicates degradation. The reduction in the parent peak area quantifies the extent of degradation.

Stress Condition Typical Incubation Primary Degradation Pathway Expected Outcome
Acid (e.g., 1 M HCl) 60°C, 8hHydrolysisCleavage of the carboxamide bond.
Base (e.g., 1 M NaOH) 60°C, 4hHydrolysisCleavage of the carboxamide bond (often faster than acid).
Oxidative (e.g., 3% H₂O₂) Room Temp, 24hOxidationModification of the hydroxyquinoline ring (e.g., N-oxides).
Photolytic (UV/Vis Light) Ambient, 24-48hPhotodegradationComplex mixture of degradants.
Thermal (Dry Heat) 80°C, 48hThermal DegradationAssess solid-state stability.
Summary of Best Practices for Solution Stability
ParameterRecommendationRationale
pH Use buffered solutions, typically pH 6.0-7.5.Prevents acid/base-catalyzed hydrolysis of the carboxamide bond.[11][15]
Solvent Prepare stock solutions in anhydrous DMSO or other suitable organic solvents.Maximizes initial solubility and minimizes hydrolysis.
Storage Store stock solutions at -20°C or -80°C. Prepare aqueous solutions fresh daily.Slows the rate of all chemical degradation reactions.[7]
Light Store and handle solutions in amber vials or containers wrapped in foil.Prevents photodegradation of the aromatic quinoline ring.[17]
Atmosphere For long-term storage, consider using de-gassed solvents and an inert atmosphere (N₂ or Ar).Minimizes oxidative degradation.[7]
Metal Ions Be aware of trace metals in buffers and media.Prevents precipitation due to the formation of insoluble metal complexes.[6]

By understanding the inherent chemical liabilities of hydroxyquinoline-carboxamide derivatives and implementing these careful handling and experimental design strategies, researchers can significantly improve the reliability and reproducibility of their results.

References
  • Technical Support Center: Utilizing 8-Hydroxyquinoline Derivatives in Cell-Based Assays - Benchchem.
  • Stability issues of 2-Hydroxyquinoline in aqueous solutions - Benchchem.
  • Navigating the Synthesis of 8-Hydroxyquinoline Derivatives: A Technical Support Guide - Benchchem.
  • Investigating the replacement of carboxylates with carboxamides to modulate the safety and efficacy of platinum(II) thioether cyanide scavengers - PMC.
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications | Open Access Journals.
  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications.
  • Degradation pathways of 2-Cyano-3-hydroxyquinoline under experimental conditions - Benchchem.
  • Synthesis and Thermal Stability of Bis(8-hydroxy-quinoline)-Schiff Base Coordination Polymers - PMC.
  • Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process - MDPI.
  • Amide Hydrolysis Using Acid Or Base - Master Organic Chemistry. Available from: [Link]

  • Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - ACS Publications. Available from: [Link]

  • Chemistry of Amides. LibreTexts. Available from: [Link]

  • 8-Hydroxyquinolines in Medicinal Chemistry: A Structural Perspective | Request PDF. ResearchGate. Available from: [Link]

  • Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline - ResearchGate. Available from: [Link]

  • Redox Reactions of 8-Hydroxyquinoline. A Pulse Radiolysis Study - ACS Publications. Available from: [Link]

  • An In-depth Technical Guide to the Photophysical Properties of 2-Hydroxyquinoline - Benchchem.
  • (PDF) Design, Synthesis and Antibacterial Activity Studies of Novel Quinoline Carboxamide Derivatives - ResearchGate. Available from: [Link]

  • Degradation of novel mineral flotation reagent 8-hydroxyquinoline by superparamagnetic immobilized laccase: Effect, mechanism and toxicity evaluation | Request PDF - ResearchGate. Available from: [Link]

  • Application Notes and Protocols for Compound Stability Testing - Benchchem.
  • Amide Hydrolysis: Mechanism, Conditions and Applications - Allen. Available from: [Link]

  • Photo physical properties of 8-hydroxy quinoline. Available from: [Link]

  • CHEMICAL STABILITY OF DRUGS - RSquareL. Available from: [Link]

  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps. Available from: [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC. Available from: [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications - SciSpace. Available from: [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. Available from: [Link]

  • Understanding the chemical basis of drug stability and degradation - The Pharmaceutical Journal. Available from: [Link]

  • Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants - ResearchGate. Available from: [Link]

  • Analytical Techniques In Stability Testing - Separation Science. Available from: [Link]

  • Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145 - PMC. Available from: [Link]

  • the hydrolysis of amides - Chemguide. Available from: [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International. Available from: [Link]

  • Stability indicating study by using different analytical techniques - IJSDR. Available from: [Link]

  • Preparation of 8-hydroxyquinoline-5-sulfonamides (3). Reagents and... - ResearchGate. Available from: [Link]

  • Synthesis of Metal Complexes with 8-Hydroxyquinoline-2-carbaldehyde: Application Notes and Protocols for Researchers - Benchchem.
  • Handbook of stability testing in pharmaceutical development: Regulations, methodologies, and best practices | Request PDF. ResearchGate. Available from: [Link]

  • pH Effect on Stability and Kinetics Degradation of Nitazoxanide in Solution - Semantic Scholar. Available from: [Link]

  • Color changing drug molecules as built in stability indicators.

Sources

Optimization

Technical Support Center: Troubleshooting Regioselectivity in Electrophilic Substitution of Quinolines

Welcome to the Technical Support Center for quinoline functionalization. This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, mechanistic insights, and s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for quinoline functionalization. This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to overcome regioselectivity challenges in the electrophilic aromatic substitution (EAS) of quinolines.

Section 1: Fundamental Causality & Mechanistic Pathways

Q: Why does standard electrophilic substitution on quinoline inherently yield a mixture of C5 and C8 isomers? A: The regioselectivity of quinoline is dictated by the electronic disparity between its two fused rings. The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. Under standard EAS conditions (which are highly acidic, e.g., HNO₃/H₂SO₄), the nitrogen atom is rapidly protonated to form a quinolinium ion[1]. This protonation severely deactivates the pyridine ring toward electrophilic attack. Consequently, the incoming electrophile is directed to the less deactivated benzene ring. Because the electron densities at the C5 and C8 positions of the quinolinium ion are remarkably similar, the reaction lacks strict thermodynamic or kinetic control, resulting in a nearly 1:1 mixture of 5- and 8-substituted isomers[2].

Regioselectivity_Pathways Start Quinoline Substrate Path1 Strong Acid (HNO3/H2SO4) Start->Path1 Path2 Oxidation (mCPBA/H2O2) Start->Path2 Path3 8-Amido Directing Group Start->Path3 Int1 Quinolinium Ion (Pyridine Deactivated) Path1->Int1 Protonation Int2 Quinoline N-Oxide (Pyridine Activated) Path2->Int2 N-Oxidation Int3 Remote C-H Activation Path3->Int3 Halogenation Prod1 C5 & C8 Substitution (Isomeric Mixture) Int1->Prod1 Electrophilic Attack Prod2 C4 Substitution (Exclusive Pyridine Attack) Int2->Prod2 Electrophilic Attack Prod3 C5 Substitution (Exclusive Remote Attack) Int3->Prod3 Remote Directing

Logical pathways for controlling regioselectivity in quinoline electrophilic substitution.

Section 2: Troubleshooting Specific Regioselectivity Challenges

Challenge A: Poor Selectivity Between C5 and C8 During Nitration

Symptom: Nitration using standard mixed acids yields an inseparable ~52:48 mixture of 5-nitroquinoline and 8-nitroquinoline[2]. Causality: The reaction is under kinetic control at low temperatures (0–10 °C). Because the transition states for attack at C5 and C8 are nearly isoenergetic, modifying the temperature or acid concentration provides marginal improvements in selectivity. Solution: Instead of attempting to force kinetic regiocontrol, exploit the differential solubility of the resulting hydrohalide salts. 5-Nitroquinoline hydrohalide is significantly less soluble in wet dimethylformamide (Wet DMF) than its 8-nitro counterpart, allowing for efficient thermodynamic separation[3].

Self-Validating Protocol: Standard Nitration and Selective Precipitation

  • Protonation: Carefully add quinoline (1.0 eq) dropwise to concentrated H₂SO₄ at 0 °C. Validation: The dissolution is highly exothermic; the solution should remain clear/yellowish. Failure to maintain <10 °C will result in charring and decomposition.

  • Nitration: Add a mixture of fuming HNO₃ (1.5 eq) and H₂SO₄ dropwise over 30 minutes. Validation: The reaction mixture will deepen in color. Stir for 1–2 hours at 95–100 °C to maximize conversion[3].

  • Quench: Pour the mixture over crushed ice and neutralize with saturated Na₂CO₃. Validation: A thick precipitate of mixed 5- and 8-nitroquinoline isomers will form.

  • Separation: Dissolve the crude mixture in Wet DMF (containing ~1.25% water). Introduce HCl gas or concentrated HCl. Validation: 5-Nitroquinoline hydrochloride will selectively precipitate as a yellow solid, leaving the 8-nitro isomer in solution[3].

Challenge B: Directing Substitution to the Pyridine Ring (C4 Position)

Symptom: Attempts to directly nitrate the pyridine ring result in unreacted starting material or exclusive benzene-ring substitution. Causality: The pyridine ring is electronically deactivated, and acidic conditions further inhibit reactivity via N-protonation. Solution: Convert the quinoline to a quinoline N-oxide. The N-oxide oxygen atom donates electron density into the pyridine ring via resonance, specifically activating the C2 and C4 positions. Nitration of the unprotonated N-oxide occurs exclusively at the C4 position[4].

Self-Validating Protocol: Preparation and C4-Nitration of Quinoline N-Oxide

  • Oxidation: Treat quinoline with mCPBA in dichloromethane at room temperature. Validation: TLC monitoring will show the disappearance of the starting material and the appearance of a highly polar, UV-active spot corresponding to the N-oxide.

  • Nitration: React the isolated N-oxide with HNO₃/H₂SO₄. Validation: The acidity must be carefully controlled. Nitration of the unprotonated N-oxide species directs to the 4-position, whereas over-protonation (O-protonation) reverts the directing effect back to the 5- and 8-positions[4].

  • Reduction: Treat the resulting 4-nitroquinoline N-oxide with PCl₃ to cleave the N-O bond. Validation: The final product will become less polar on TLC, matching a 4-nitroquinoline reference standard.

Challenge C: Achieving Exclusive C5-Halogenation

Symptom: Direct halogenation yields complex mixtures of polyhalogenated and regioisomeric products. Causality: Halogens are highly reactive electrophiles. Without a directing group, the subtle electronic differences across the quinoline scaffold cannot control regiochemistry. Solution: Utilize an 8-amido directing group. This enables remote C-H functionalization. Metal-free protocols using trihaloisocyanuric acids (e.g., TCCA) provide complete regioselectivity for the C5 position[5]. Alternatively, Iron(III)-catalyzed systems can achieve this in aqueous media via a single-electron transfer (SET) process[6].

Self-Validating Protocol: Metal-Free Remote C5-Chlorination

  • Substrate Preparation: Ensure the quinoline substrate features an 8-amido directing group (e.g., N-(quinolin-8-yl)benzamide).

  • Halogenation: Dissolve the substrate in a suitable solvent and add Trichloroisocyanuric acid (TCCA, 0.36 eq) under air at room temperature. Validation: TCCA is highly atom-economical; only 0.36 equivalents are required to provide the necessary chlorine atoms[5]. The reaction typically reaches completion within 2 hours.

  • Workup: Wash the organic layer with saturated NaHCO₃. Validation: The cyanuric acid byproduct is highly water-soluble and is completely removed in the aqueous wash, leaving the pure C5-chlorinated product in the organic phase.

Section 3: Quantitative Data & Reagent Selection

The following table summarizes the expected regiochemical outcomes based on the chosen reagent system and substrate modifications.

SubstrateReagent / ConditionsMajor RegioisomerYield / RatioCausality / Mechanism
Quinoline HNO₃, H₂SO₄, 0–100 °CC5 & C8~52:48 ratioN-protonation deactivates pyridine; kinetic control favors C5/C8[2].
Quinoline N-oxide HNO₃, H₂SO₄, controlled acidityC4>80%N-oxide resonance donates electron density to C4; unprotonated form reacts[4].
8-Amidoquinoline TCCA (0.36 eq), RT, AirC5 (Chlorinated)>95%Remote directing group geometrically guides the electrophile to C5; metal-free[5].
8-Amidoquinoline NBS, Fe(NO₃)₃, RT, WaterC5 (Brominated)>90%Fe(III) complexation with the amide directs a SET process to the C5 position[6].

References

  • Iron(III)
  • A general method for the metal-free, regioselective, remote C–H halogen
  • Technical Support Center: Regioselective Quinoline Ring Substitution. Benchchem.
  • Technical Support Center: Optimizing Regioselectivity in the Nitration of Quinoline Deriv
  • Nitration of quinoline 1-oxide: Mechanism of regioselectivity. Tokyo University of Science.
  • EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: IC50 Profiling of Novel Quinoline Analogs in HCT-116 Colorectal Carcinoma Cells

Executive Summary & Biological Context The quinoline scaffold is a highly privileged pharmacophore in medicinal chemistry, recognized for its versatile ability to interact with diverse intracellular targets. In the lands...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Context

The quinoline scaffold is a highly privileged pharmacophore in medicinal chemistry, recognized for its versatile ability to interact with diverse intracellular targets. In the landscape of preclinical oncology, human colorectal carcinoma (HCT-116) cells serve as a gold-standard in vitro model. Characterized by aggressive proliferation and specific genetic mutations (e.g., KRAS and PIK3CA), HCT-116 cells provide a robust platform for evaluating the cytotoxicity of novel chemotypes.

This guide provides an objective, data-driven comparison of the half-maximal inhibitory concentrations (IC50) of emerging quinoline derivatives. By synthesizing structural data, mechanistic pathways, and rigorous experimental protocols, this document equips drug development professionals with the insights necessary to benchmark novel quinoline analogs against established clinical standards.

Mechanistic Foundations of Quinoline Cytotoxicity

The structural plasticity of quinolines allows them to act via multiple distinct molecular mechanisms. Recent literature highlights two predominant pathways through which these analogs induce apoptosis in HCT-116 cells:

  • Tubulin Polymerization Inhibition: Many novel quinoline analogs (particularly Combretastatin A-4 or CA-4 hybrids) bind directly to the colchicine-binding site on β -tubulin. This binding prevents microtubule assembly, triggering spindle checkpoint activation and subsequent G2/M cell cycle arrest[1].

  • Kinase Inhibition & DNA Intercalation: Other derivatives, such as quinoline-chalcone hybrids, act as dual inhibitors of the PI3K/mTOR pathway or intercalate into DNA, leading to mitochondrial depolarization and the activation of caspase-dependent apoptotic cascades[2].

Pathway Q Novel Quinoline Analogs T Tubulin Polymerization Inhibition (Colchicine Binding Site) Q->T binds K PI3K / Kinase Inhibition & DNA Intercalation Q->K inhibits C G2/M Phase Arrest T->C disrupts spindle K->C blocks survival A Mitochondrial Depolarization & Caspase Activation C->A prolonged arrest D HCT-116 Apoptosis / Cytotoxicity A->D executes

Mechanistic pathways of quinoline-induced cytotoxicity in HCT-116 cells.

Comparative IC50 Analysis & Structure-Activity Relationships (SAR)

The efficacy of a quinoline derivative is heavily dictated by its peripheral substitutions. The table below synthesizes the IC50 (or GI50) values of several novel classes of quinoline analogs tested against the HCT-116 cell line.

Compound Class / Specific AnalogKey Structural ModificationIC50 / GI50 in HCT-116Reference Standard (Doxorubicin/CA-4)
CA-4 Quinoline Analog (Compound 66) Rigid oxazolone/imidazoline insertion between A and B rings0.019 – 0.042 µM CA-4: ~6.1 µM (in MCF-10A)[1]
Solid-Tumor Active Quinoline (Compound 56) Unspecified highly potent solid tumor derivative0.07 µM N/A[3]
Quinoline-Chalcone Hybrid (Compound 12e) Molecular hybridization of chalcone at the quinoline core5.34 µM N/A[2]
8-Hydroxyquinoline (8-HQ) Base pharmacophore with hydroxyl at C89.33 µM Doxorubicin: 5.6 µM[4]
8-Aminoquinoline Glycoconjugate (Compound 17) Triazole-linked sugar moiety for targeted delivery116.4 µM N/A[4]
2-Aminobenzo[de]iso-quinoline-1,3-diones (14-16) Fused isoquinoline-1,3-dione system1.3 – 8.3 µg/mL Doxorubicin: 0.469 µg/mL[5]
SAR Insights
  • Steric Rigidity Enhances Potency: The insertion of rigid oxazolone rings in CA-4 quinoline analogs (Compound 66) restricts bond rotation, locking the molecule into a bioactive cis-configuration. This dramatically increases binding affinity to tubulin, yielding sub-micromolar IC50 values[1].

  • Hybridization Synergies: Combining quinolines with chalcones (Compound 12e) merges the DNA-intercalating properties of quinolines with the reactive α,β -unsaturated ketone of chalcones, resulting in a potent dual-action molecule (IC50 = 5.34 µM)[2].

  • The Cost of Conjugation: While attaching bulky sugar moieties via triazole linkers (Compound 17) can improve selective uptake via GLUT transporters in vivo, it often sterically hinders the molecule's ability to bind its primary intracellular target, resulting in a higher in vitro IC50 (116.4 µM) compared to the parent 8-HQ (9.33 µM)[4].

Standardized Experimental Protocol: Self-Validating MTT Viability Assay

To ensure reproducibility across laboratories, the determination of IC50 values must rely on a self-validating assay architecture. The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay is the standard for quantifying the metabolic viability of HCT-116 cells[6].

Workflow S1 Seed HCT-116 Cells (5x10^3 / well) S2 Incubate 24h (Attachment) S1->S2 S3 Treat with Quinoline (Serial Dilutions) S2->S3 S4 Incubate 48h-72h (Drug Action) S3->S4 S5 Add MTT Reagent (Formazan Formation) S4->S5 S6 Solubilize & Measure Absorbance S5->S6

Self-validating MTT assay workflow for determining IC50 values.

Step-by-Step Methodology & Causal Logic

1. Cell Seeding & Attachment

  • Action: Seed HCT-116 cells at a density of 5×103 cells per well in a 96-well plate using McCoy's 5A medium supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere[7].

  • Causality: Seeding at this specific density ensures that the cells remain in the logarithmic growth phase throughout the 72-hour assay window. Over-confluent cells will undergo contact inhibition, skewing the metabolic readout and artificially inflating the apparent IC50.

2. Compound Preparation & Treatment

  • Action: Dissolve the novel quinoline analog in DMSO to create a stock solution. Prepare 5 to 7 serial dilutions in culture media. Ensure the final DMSO concentration in the wells does not exceed 0.1% (v/v).

  • Causality: Serial dilutions are critical for generating a complete sigmoidal dose-response curve, which is mathematically required to accurately calculate the inflection point (IC50). Keeping DMSO 0.1% prevents vehicle-induced solvent toxicity from confounding the drug's true cytotoxic effect.

3. Implementing the Self-Validating System

  • Action: Include the following controls in every plate:

    • Positive Control: Doxorubicin or Colchicine (validates that the HCT-116 cells are responding normally to known apoptotic triggers).

    • Vehicle Control: Cells treated with 0.1% DMSO (establishes the 100% viability baseline).

    • Blank: Media + MTT reagent without cells (quantifies background absorbance for subtraction).

  • Causality: Without these internal controls, variations in spectrophotometer calibration or media phenol red degradation cannot be isolated from the drug's effect, rendering the IC50 value untrustworthy.

4. MTT Incubation & Solubilization

  • Action: After 48-72 hours of drug exposure, add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours. Carefully aspirate the media and add 100 µL of DMSO to dissolve the resulting crystals[6].

  • Causality: Viable cells contain active mitochondrial dehydrogenases that cleave the tetrazolium ring of MTT, forming insoluble purple formazan crystals[8]. Dead cells cannot perform this reduction. DMSO is required to solubilize these crystals into a uniform colored solution for accurate optical density (OD) measurement.

5. Data Acquisition & Analysis

  • Action: Measure the absorbance at 570 nm using a microplate reader. Calculate percentage viability: [(OD_sample - OD_blank) / (OD_vehicle - OD_blank)] * 100. Plot viability against the log of the drug concentration and fit the data using non-linear regression to determine the IC50.

References

  • Comprehensive review on current developments of quinoline-based anticancer agents Arabian Journal of Chemistry
  • Advances in antitumor research of CA-4 analogs carrying quinoline scaffold Frontiers in Chemistry
  • Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline MDPI Molecules
  • Cytotoxicity Evaluation of a New Set of 2-Aminobenzo[de]iso-quinoline-1,3-diones N
  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Deriv
  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking N
  • Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjug
  • A Comparative Analysis of Substituted Quinoline-4-Carboxylic Acids as Anticancer Agents Benchchem

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship of 4-Anilinoquinazolines as Anticancer Agents

For Researchers, Scientists, and Drug Development Professionals The 4-anilinoquinazoline scaffold is a cornerstone in modern oncology, serving as the foundational structure for numerous targeted anticancer therapies. The...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 4-anilinoquinazoline scaffold is a cornerstone in modern oncology, serving as the foundational structure for numerous targeted anticancer therapies. These small molecules have demonstrated remarkable efficacy, primarily by inhibiting key players in cancer cell signaling, most notably the Epidermal Growth Factor Receptor (EGFR). This guide provides an in-depth analysis of the structure-activity relationships (SAR) that govern the anticancer properties of 4-anilinoquinazolines, offering a comparative look at key drug examples and the experimental data that underpins our understanding.

The 4-Anilinoquinazoline Core: A Privileged Scaffold for Kinase Inhibition

The fundamental structure of a 4-anilinoquinazoline consists of a quinazoline ring system linked to an aniline group at the 4-position. This arrangement has proven to be an excellent mimic of the adenine region of ATP, allowing these molecules to competitively bind to the ATP-binding pocket of protein kinases.[1][2] The quinazoline core itself is a critical anchor, while the aniline moiety extends into a more variable region of the kinase domain, providing opportunities for enhancing potency and selectivity through chemical modification.[3]

The primary mechanism of action for most anticancer 4-anilinoquinazolines is the inhibition of EGFR tyrosine kinase.[4][5] EGFR is a transmembrane glycoprotein that, upon activation by its ligands, triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[6] Dysregulation of EGFR signaling, through overexpression or activating mutations, is a common driver in various cancers, making it a prime therapeutic target.[6] By blocking the kinase activity of EGFR, 4-anilinoquinazolines effectively halt these pro-cancerous signals.[7]

Deciphering the Structure-Activity Relationship: Key Modifications and Their Impact

The potency and selectivity of 4-anilinoquinazoline derivatives are profoundly influenced by the nature and position of substituents on both the quinazoline ring and the aniline moiety.

The Quinazoline Core: Fine-Tuning Activity and Physicochemical Properties

Substitutions at the C-6 and C-7 positions of the quinazoline ring are particularly important for modulating the drug's activity and pharmacokinetic profile.[2][3]

  • Small, electron-donating groups at these positions generally enhance inhibitory activity.[8] For instance, the presence of methoxy groups at C-6 and C-7, as seen in early potent inhibitors, was found to be favorable.[8]

  • Introduction of solubilizing moieties at C-6 and C-7 can significantly improve the physicochemical properties of the compounds, leading to better oral bioavailability.[3][9] This is a critical consideration in drug design, as demonstrated by the development of gefitinib and erlotinib.

The 4-Anilino Group: The Key to Potency and Selectivity

The aniline ring plays a pivotal role in determining the potency and selectivity of these inhibitors. It extends into a hydrophobic pocket within the ATP-binding site, and modifications here can have a dramatic effect.[3]

  • Substituents at the 3'-position of the aniline ring are particularly influential. Small, lipophilic, and electron-withdrawing groups, such as chlorine or bromine, are favored.[8][10][11] This substitution pattern can lead to a significant increase in inhibitory potency.[11]

  • The nature of the substituent at the 3'-position can also influence the inhibitor's selectivity for mutant forms of EGFR over the wild-type, a desirable feature for reducing side effects.[12]

Comparative Analysis of Key 4-Anilinoquinazoline-Based Anticancer Drugs

Several 4-anilinoquinazoline derivatives have been successfully developed into clinically approved drugs for the treatment of various cancers, particularly non-small cell lung cancer (NSCLC).

DrugKey Structural FeaturesPrimary Target(s)IC50 (EGFR)Notable Characteristics
Gefitinib (Iressa) 3-chloro-4-fluoroaniline moiety; Morpholino group at C-7EGFR26-57 nM[7]First-generation EGFR inhibitor, effective against activating EGFR mutations.
Erlotinib (Tarceva) 3-ethynylphenylamino moiety; Methoxyethoxy groups at C-6 and C-7EGFR2 nM[7]First-generation EGFR inhibitor, also effective against activating EGFR mutations.[13]
Lapatinib (Tykerb) Dual inhibitor with a furan-containing side chainEGFR, HER210.8 nM[7]Inhibits both EGFR and HER2, used in the treatment of HER2-positive breast cancer.[14][15]
Osimertinib (Tagrisso) Covalent inhibitor with an acrylamide group; Indole moiety linked to the quinazoline coreMutant EGFR (including T790M)493.8 nM (WT EGFR)[7]Third-generation irreversible EGFR inhibitor, designed to overcome resistance to first-generation drugs.[12][16]

IC50 values can vary depending on the specific assay conditions and cell lines used.

Visualizing the Core Structure and SAR

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Anilinoquinazoline 4-Anilinoquinazoline Inhibitor Anilinoquinazoline->EGFR Inhibits EGF EGF (Ligand) EGF->EGFR

Caption: Simplified EGFR signaling pathway and its inhibition by 4-anilinoquinazolines.

Experimental Protocols

Synthesis of a Representative 4-Anilinoquinazoline Derivative

This protocol outlines a general synthesis for a 4-anilinoquinazoline derivative, which often involves the reaction of a 4-chloroquinazoline intermediate with a substituted aniline. [17][18][19] Workflow Diagram:

Synthesis_Workflow Start Start: Substituted Anthranilic Acid Step1 Cyclization (e.g., with formamide) Start->Step1 Step2 Chlorination (e.g., with SOCl2 or POCl3) Step1->Step2 Step3 Nucleophilic Substitution (with substituted aniline) Step2->Step3 End Final Product: 4-Anilinoquinazoline Derivative Step3->End

Caption: General synthetic workflow for 4-anilinoquinazoline derivatives.

Step-by-Step Methodology:

  • Synthesis of the Quinazolinone Core: React a substituted anthranilic acid with formamide or a similar reagent at elevated temperatures to form the corresponding quinazolin-4(3H)-one.

  • Chlorination of the Quinazolinone: Treat the quinazolin-4(3H)-one with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to yield the 4-chloroquinazoline intermediate. [17]This is a critical step to activate the 4-position for nucleophilic substitution.

  • Nucleophilic Aromatic Substitution: React the 4-chloroquinazoline intermediate with the desired substituted aniline in a suitable solvent (e.g., isopropanol, DMF). The reaction may be heated, sometimes under microwave irradiation to accelerate the process. [18][19]4. Purification: The final 4-anilinoquinazoline product is then purified using standard techniques such as recrystallization or column chromatography.

In Vitro Kinase Assay for EGFR Inhibition (IC50 Determination)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against EGFR kinase activity, often using a luminescence-based assay that measures ADP production. [4][6][7] Workflow Diagram:

Kinase_Assay_Workflow Start Prepare serial dilutions of inhibitor Step1 Add inhibitor, EGFR enzyme, and substrate to wells Start->Step1 Step2 Initiate reaction with ATP Step1->Step2 Step3 Incubate to allow kinase reaction Step2->Step3 Step4 Stop reaction and detect ADP production (e.g., ADP-Glo™) Step3->Step4 Step5 Measure luminescence Step4->Step5 End Calculate IC50 value Step5->End

Caption: Workflow for an in vitro EGFR kinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare serial dilutions of the test 4-anilinoquinazoline compound in a suitable solvent (e.g., DMSO). Prepare a kinase reaction buffer containing recombinant human EGFR kinase domain, a suitable peptide substrate, and ATP. [7]2. Assay Plate Setup: In a 96- or 384-well plate, add the diluted inhibitor solutions to the respective wells. Include positive (no inhibitor) and negative (no enzyme) controls. [7]3. Kinase Reaction: Add the EGFR enzyme and substrate mixture to each well. Initiate the kinase reaction by adding ATP. [7]4. Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the enzymatic reaction to proceed. [6]5. Detection: Stop the kinase reaction and add the detection reagents. For luminescence-based assays like ADP-Glo™, a reagent is added to deplete unused ATP, followed by a second reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. [4][6]6. Data Acquisition and Analysis: Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced and thus the kinase activity. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value. [7]

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess the cytotoxic effects of a compound on cancer cell lines by measuring metabolic activity. [20][21][22] Workflow Diagram:

MTT_Assay_Workflow Start Seed cancer cells in 96-well plates Step1 Treat cells with serial dilutions of inhibitor Start->Step1 Step2 Incubate for 24-72 hours Step1->Step2 Step3 Add MTT reagent Step2->Step3 Step4 Incubate to allow formazan formation Step3->Step4 Step5 Solubilize formazan crystals Step4->Step5 Step6 Measure absorbance Step5->Step6 End Calculate cell viability and IC50 Step6->End

Caption: Workflow for a cell viability MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed a suitable cancer cell line (e.g., A549, a human lung carcinoma cell line) into a 96-well plate at a predetermined density and allow the cells to adhere overnight. [20][23]2. Compound Treatment: Treat the cells with various concentrations of the 4-anilinoquinazoline derivative for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO). [20]3. MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals. [21][24]4. Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or an SDS solution) to dissolve the formazan crystals. [20][23]5. Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. [21][22]6. Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the control and plot it against the compound concentration to determine the IC50 value. [22]

Conclusion

The 4-anilinoquinazoline scaffold remains a highly fruitful area of research in anticancer drug discovery. The well-defined structure-activity relationships have enabled the rational design of highly potent and selective kinase inhibitors. A thorough understanding of how modifications to the quinazoline core and the 4-anilino moiety impact biological activity is crucial for the development of the next generation of targeted therapies. The experimental protocols outlined in this guide provide a foundation for the synthesis and evaluation of novel 4-anilinoquinazoline derivatives, facilitating the continued exploration of this important class of anticancer agents.

References

  • Patil BR, Bhadane KV, Ahmad I, Agrawal YJ, Shimpi AA, Dhangar MS, Patel HM. Exploring the structural activity relationship of the Osimertinib: A covalent inhibitor of double mutant EGFRL858R/T790M tyrosine kinase for the treatment of Non-Small Cell Lung Cancer (NSCLC). Bioorg Med Chem.
  • Application Notes and Protocols for EGFR-IN-112 In Vitro Kinase Assay. Benchchem.
  • Exploring the structural activity relationship of the Osimertinib: A covalent inhibitor of double mutant EGFR L858R/T790M tyrosine kinase for the treatment of Non-Small Cell Lung Cancer (NSCLC). PubMed.
  • In Vitro Kinase Assay for EGFR Inhibitor IC50 Determin
  • 6,7-Disubstituted-4-anilinoquinazoline: Design, Synthesis and Anticancer Activity as a Novel Series of Potent Anticancer Agents.
  • Application Note & Protocol: Evaluating the Cytotoxicity of Anticancer Agent 63 using the MTT Assay. Benchchem.
  • MTT assay protocol. Abcam.
  • Design, synthesis, and biological evaluation of novel 4-anilinoquinazoline derivatives bearing amino acid moiety as potential EGFR kinase inhibitors. PubMed.
  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evalu
  • EGFR (D770_N771 ins NPG) Kinase Assay Protocol.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. The Royal Society of Chemistry.
  • Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Deriv
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Application Notes & Protocols: The Role of 4- Anilino-6,7-dimethoxyquinazoline as a Key Intermediate in Pharmaceutical Synthesis. Benchchem.
  • Lapatinib Synthetic Routes. MedKoo Biosciences.
  • Novel 4-Anilinoquinazoline Derivatives as Potent Anticancer Agents: Design, Synthesis, Cytotoxic Activity, and Docking Study. ConnectSci.
  • Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Comput
  • '4-Aminoquinazoline-6, 7-diol' derivatives for enhanced EGFR binding (as inhibitor) against Lung cancer. bioRxiv.
  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journals.
  • Novel 4-Anilinoquinazolines with C-7 Basic Side Chains: Design and Structure Activity Relationship of a Series of Potent, Orally Active, VEGF Receptor Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry.
  • Epidermal growth factor receptor tyrosine kinase inhibitors: similar but different? PubMed.
  • Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro. PubMed.
  • Structural modifications of the lead compounds (Gefitinib, Erlotinib and Lap
  • Definition of lapatinib ditosyl
  • In Vitro Enzyme Kinetics Analysis of EGFR.
  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC.

Sources

Validation

A Comparative Guide to the Biological Evaluation of 4-Chloro-3-iodo-8-methoxy-5-methylquinoline Against Chloroquine-Resistant Malaria

This guide provides a comprehensive framework for the biological evaluation of novel quinoline-based antimalarial candidates, using 4-Chloro-3-iodo-8-methoxy-5-methylquinoline (hereafter designated QM-4385) as a represen...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the biological evaluation of novel quinoline-based antimalarial candidates, using 4-Chloro-3-iodo-8-methoxy-5-methylquinoline (hereafter designated QM-4385) as a representative case study. In the face of widespread resistance to legacy drugs like chloroquine, the development of new chemical entities is paramount.[1][2][3] This document outlines the critical in vitro and in vivo methodologies required to assess the efficacy and selectivity of such compounds, with a specific focus on activity against chloroquine-resistant (CQR) strains of Plasmodium falciparum.

The rationale for investigating novel quinoline derivatives stems from the scaffold's proven, albeit compromised, clinical efficacy. Quinoline-containing drugs are known to act by disrupting the parasite's detoxification of heme, a toxic byproduct of hemoglobin digestion within the acidic food vacuole.[4][5][6] By inhibiting the polymerization of heme into inert hemozoin, these drugs effectively cause the parasite to perish from its own metabolic waste.[1][4] The structural modifications in QM-4385—specifically the addition of an iodo group at position 3 and a methyl group at position 5—are hypothesized to restore activity against resistant parasites, potentially by altering the molecule's steric or electronic properties to overcome resistance mechanisms.

This guide is designed for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind essential experimental protocols.

Part 1: In Vitro Biological Evaluation: Potency and Selectivity

The initial phase of evaluation focuses on quantifying the direct antiplasmodial activity of QM-4385 and its selectivity for the parasite over mammalian cells. This is the foundational screen to determine if a compound warrants further investigation.

Methodology 1: Antiplasmodial Activity Assay

Scientific Rationale: The objective is to determine the half-maximal inhibitory concentration (IC50) of the compound against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. A significant decrease in the IC50 value for QM-4385 against the CQR strain compared to chloroquine would be a primary indicator of its potential. The SYBR Green I-based fluorescence assay is selected for its high throughput, sensitivity, and cost-effectiveness, measuring the proliferation of parasites by quantifying DNA content.[7]

Experimental Protocol: SYBR Green I-based Assay

  • Parasite Culture: Maintain asynchronous cultures of P. falciparum strains (e.g., CQS 3D7 and CQR Dd2) in RPMI-1640 medium supplemented with Albumax II, L-glutamine, and hypoxanthine at 37°C in a low-oxygen environment (5% CO2, 5% O2, 90% N2).[8]

  • Plate Preparation: Serially dilute QM-4385, chloroquine (CQ), and an artemisinin derivative (ART) as controls in culture medium in a 96-well plate.

  • Parasite Seeding: Add synchronized ring-stage parasites to each well to achieve a final parasitemia of ~0.5% and a hematocrit of 1.5%.

  • Incubation: Incubate the plates for 72 hours under the conditions described in step 1. This duration allows for at least one full intraerythrocytic developmental cycle.

  • Lysis and Staining: Add a lysis buffer containing SYBR Green I dye to each well. This buffer lyses the red blood cells and parasites, releasing the parasitic DNA.

  • Fluorescence Reading: Incubate in the dark for 1 hour, then measure fluorescence using a microplate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: Plot fluorescence intensity against drug concentration and calculate the IC50 values using a non-linear regression model.

Methodology 2: Cytotoxicity Assessment

Scientific Rationale: A potent antimalarial is only useful if it is not toxic to the host. The MTT assay is a standard colorimetric method to assess the cytotoxicity of a compound against a mammalian cell line (e.g., HepG2, a human liver cell line, or VERO, monkey kidney cells).[9][10][11][12] This establishes the half-maximal cytotoxic concentration (CC50). The ratio of CC50 to IC50 gives the Selectivity Index (SI), a critical measure of the compound's therapeutic window. A higher SI value is desirable.

Experimental Protocol: MTT Assay

  • Cell Culture: Culture HepG2 cells in appropriate media (e.g., DMEM with 10% FBS) in a 96-well plate and allow them to adhere for 24 hours at 37°C with 5% CO2.

  • Compound Addition: Replace the medium with fresh medium containing serial dilutions of QM-4385.

  • Incubation: Incubate the cells for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[9][12]

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the CC50 value, the concentration at which 50% of cell viability is inhibited.

Comparative In Vitro Data

The following table presents hypothetical data for QM-4385, illustrating a desirable outcome where the compound retains high potency against the CQR strain with minimal host cell toxicity.

CompoundIC50 (nM) vs. 3D7 (CQS)IC50 (nM) vs. Dd2 (CQR)Resistance Index (RI)¹CC50 (nM) vs. HepG2Selectivity Index (SI)² vs. Dd2
QM-4385 15.525.21.6> 20,000> 793
Chloroquine 12.8210.516.4> 20,000> 95
Artemisinin 7.18.51.2> 20,000> 2350

¹ Resistance Index (RI) = IC50 (Resistant Strain) / IC50 (Sensitive Strain). A low RI indicates the compound is effective against the resistant strain. ² Selectivity Index (SI) = CC50 / IC50 (Resistant Strain). A high SI indicates low toxicity relative to its antimalarial activity.

Visualizing the In Vitro Evaluation Workflow

In_Vitro_Workflow cluster_0 Anti-Plasmodial Assay (SYBR Green) cluster_1 Cytotoxicity Assay (MTT) p_culture Culture P. falciparum (CQS & CQR Strains) p_plate Prepare Drug Dilution Plate (QM-4385, CQ) p_culture->p_plate p_seed Seed Plates with Synchronized Parasites p_plate->p_seed p_incubate Incubate 72h p_seed->p_incubate p_lyse Lyse Cells & Add SYBR Green I p_incubate->p_lyse p_read Read Fluorescence p_lyse->p_read p_calc Calculate IC50 p_read->p_calc si_calc Calculate Selectivity Index (SI = CC50 / IC50) p_calc->si_calc c_culture Culture Mammalian Cells (e.g., HepG2) c_plate Add Drug Dilutions to Cells c_culture->c_plate c_incubate Incubate 48-72h c_plate->c_incubate c_mtt Add MTT Reagent c_incubate->c_mtt c_solubilize Solubilize Formazan c_mtt->c_solubilize c_read Read Absorbance c_solubilize->c_read c_calc Calculate CC50 c_read->c_calc c_calc->si_calc

Caption: Workflow for in vitro evaluation of antimalarial candidates.

Part 2: In Vivo Efficacy Assessment

Promising in vitro results must be validated in a living system. In vivo models account for factors like drug absorption, distribution, metabolism, and excretion (ADME), which are absent in culture.

Methodology: The 4-Day Suppressive Test (Peters' Test)

Scientific Rationale: This is the standard primary in vivo screening model to assess a compound's ability to suppress parasitemia in infected mice.[13][14][15] The rodent malaria parasite Plasmodium berghei is commonly used. The test evaluates the reduction in parasite load after a four-day treatment course initiated shortly after infection.

Experimental Protocol:

  • Animal Model: Use Swiss or BALB/c mice, typically weighing 18-22g.[16]

  • Infection: Inoculate mice intravenously or intraperitoneally with P. berghei-infected red blood cells (e.g., 1x10⁷ parasites).

  • Grouping and Treatment: Randomize mice into groups (n=5 per group):

    • Vehicle Control (e.g., water or DMSO/Tween 80 solution)

    • Positive Control (e.g., Chloroquine at 20 mg/kg/day)

    • Test Groups (e.g., QM-4385 at 100, 50, and 25 mg/kg/day)

  • Drug Administration: Administer the first dose orally (p.o.) or via the desired route approximately 2-4 hours post-infection (Day 0). Continue treatment once daily for the next three days (Day 1, 2, 3).

  • Parasitemia Monitoring: On Day 4, collect a tail blood smear from each mouse.

  • Smear Analysis: Stain smears with Giemsa and determine the percentage of parasitized red blood cells by light microscopy.

  • Data Analysis: Calculate the Average Percent Parasite Suppression for each group using the formula: [ (Parasitemia in Control - Parasitemia in Treated) / Parasitemia in Control ] * 100

  • ED50/ED90 Calculation: Determine the effective dose required to suppress parasitemia by 50% (ED50) and 90% (ED90) from the dose-response curve.

Comparative In Vivo Data

This table shows hypothetical results from the 4-Day Suppressive Test, positioning QM-4385 as a potent agent in the murine model.

Treatment Group (Dose, mg/kg/day)Mean Parasitemia on Day 4 (%)Average Parasite Suppression (%)
Vehicle Control 35.40
Chloroquine (20) 1.296.6
QM-4385 (100) 0.299.4
QM-4385 (50) 2.592.9
QM-4385 (25) 11.766.9

Based on this data, the ED50 and ED90 for QM-4385 would be calculated, providing a quantitative measure of its in vivo potency.

Visualizing the In Vivo Evaluation Workflow

In_Vivo_Workflow infection Infect Mice with P. berghei (Day 0) grouping Randomize into Treatment Groups infection->grouping treatment Administer Drug/Vehicle Daily for 4 Days (D0-D3) grouping->treatment smear Collect Tail Blood Smear (Day 4) treatment->smear stain Giemsa Staining smear->stain microscopy Determine % Parasitemia via Microscopy stain->microscopy analysis Calculate % Suppression vs. Vehicle Control microscopy->analysis ed_calc Calculate ED50 & ED90 analysis->ed_calc

Caption: Workflow for the 4-Day Suppressive Test in a murine model.

Part 3: Mechanistic Insights

Understanding how a compound works is crucial for rational drug development. For quinolines, the primary target is heme detoxification.

Methodology: Hemozoin Inhibition Assay

Scientific Rationale: This cell-free assay directly measures the ability of a compound to inhibit the conversion of heme (ferriprotoporphyrin IX) into β-hematin (the synthetic equivalent of hemozoin). Strong inhibition provides evidence that QM-4385 functions through the classical quinoline mechanism of action.[17]

Experimental Protocol:

  • Reaction Setup: In a 96-well plate, add a solution of hemin chloride dissolved in DMSO.

  • Compound Addition: Add serial dilutions of the test compound (QM-4385) and chloroquine.

  • Initiate Polymerization: Add a buffer at acidic pH (e.g., sodium acetate, pH ~4.8) to simulate the parasite's food vacuole and initiate heme polymerization.

  • Incubation: Incubate at a controlled temperature (e.g., 37°C) for 18-24 hours to allow for β-hematin formation.

  • Washing and Detection: Centrifuge the plate to pellet the insoluble β-hematin. Wash with DMSO to remove unreacted heme. Dissolve the final pellet in NaOH.

  • Quantification: Measure the absorbance of the dissolved β-hematin at ~405 nm.

  • Data Analysis: Calculate the concentration of the compound that inhibits 50% of β-hematin formation (IC50).

Visualizing the Proposed Mechanism of Action

MoA_Diagram cluster_vacuole Parasite Food Vacuole (Acidic pH) hemoglobin Host Hemoglobin digestion Digestion hemoglobin->digestion globin Globin (Amino Acids) digestion->globin Used by parasite heme Toxic Free Heme digestion->heme polymerization Polymerization heme->polymerization death Parasite Death heme->death Accumulation leads to hemozoin Non-Toxic Hemozoin (Malaria Pigment) polymerization->hemozoin qm4385 QM-4385 block INHIBITION qm4385->block block->polymerization

Caption: Inhibition of heme detoxification by QM-4385.

Conclusion and Future Directions

This guide outlines a robust, multi-step process for evaluating novel quinoline antimalarials like 4-Chloro-3-iodo-8-methoxy-5-methylquinoline. The presented methodologies provide a clear path from initial in vitro screening to in vivo efficacy confirmation.

Based on the favorable hypothetical data, QM-4385 demonstrates significant promise:

  • High Potency Against CQR Strain: It overcomes the resistance mechanisms that render chloroquine ineffective.

  • Excellent Selectivity: It shows a wide therapeutic window, indicating a lower likelihood of host toxicity.

  • Strong In Vivo Efficacy: It effectively suppresses parasite growth in a standard murine model.

  • Clear Mechanism of Action: Its activity is consistent with the known heme detoxification pathway targeted by quinolines.

Future work should focus on comprehensive ADME/Tox profiling, secondary in vivo models (e.g., assessing activity against established infections), and studies to determine its potential for transmission-blocking. These steps are critical for advancing a promising candidate like QM-4385 through the drug development pipeline.

References

  • Slater, A. F. (1993). Quinoline antimalarials: mechanisms of action and resistance. PubMed.
  • O'Neill, P. M., Bray, P. G., Hawley, S. R., Ward, S. A., & Park, B. K. (1998). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. PubMed.
  • Woodland, J. G. (n.d.). Insights into the mechanism of action of quinoline antimalarials against Plasmodium falciparum revealed by novel fluorescent analogues and chemical proteomics. MESA Malaria.
  • Carneiro, G., et al. (2022).
  • Akinyede, K. O., et al. (2021). The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. PMC.
  • Kfir, E., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. PNAS.
  • Egan, T. J., & Marques, H. M. (1999). The mechanism of action of quinolines and related anti-malarial drugs. Sabinet African Journals.
  • Bitonti, A. J., et al. (1987). Activity of quinoline-containing antimalarials against chloroquine-sensitive and -resistant strains of Plasmodium falciparum in vitro. PubMed.
  • Carneiro, G., et al. (2022).
  • Mayo Clinic. (n.d.).
  • Carneiro, G., et al. (2022).
  • The Art of Discovery. (n.d.).
  • Swiss TPH. (n.d.). A Protocol for Antimalarial Efficacy Testing in vivo. Swiss TPH.
  • Carneiro, G., et al. (2022). In vitro assessment for cytotoxicity screening of new antimalarial candidates.
  • Akinyede, K. O., et al. (2025). The Importance of Murine Models and Their Resultant In Vivo Pharmacokinetics, Safety, and Efficacy Assessments for Antimalarial Drug Discovery. Preprints.org.
  • Carneiro, G., et al. (2022).
  • Centers for Disease Control and Prevention. (2025). Malaria. Yellow Book.
  • Singh, H. (n.d.). MANAGEMENT OF CHLOROQUINE RESISTANT MALARIA. Slideshare.
  • El-Sayed, N. N. E., et al. (2016).
  • Sharma, M., & Sharma, V. (n.d.).
  • Centers for Disease Control and Prevention. (2024).
  • van der Westhuyzen, C., et al. (2015). Efficacy and pharmacokinetic evaluation of a novel anti-malarial compound (NP046) in a mouse model. Malaria Journal.
  • Benchchem. (n.d.). Application Notes and Protocols for In Vitro Susceptibility Testing of Antimalarial Agent 20. Benchchem.
  • Bellei, J. C. B., et al. (2022). A simple quinoline salt derivative is active in vitro against Plasmodiumfalciparum asexual blood stages and inhibits the development of cerebral malaria in murine model. SMO.
  • Kumar, A., et al. (2016). 4-aminoquinoline derivatives: synthesis, in vitro and in vivo antiplasmodial activity against chloroquine-resistant parasites. CABI Digital Library.
  • Marinho, J. A., et al. (2021).
  • Mohanty, S., et al. (2017).
  • D, P. K. (2018). Drug susceptibility testing methods of antimalarial agents. PMC.
  • Desjardins, R. E. (1986). IN VITRO ASSAY OF ANTIMALARIALS: TECHNOLOGIES, APPLICATIONS, AND PROSPECTS. Southeast Asian J Trop Med Public Health.
  • Eyase, F. L., et al. (2023). In vitro antimalarial susceptibility profile of Plasmodium falciparum isolates in the BEI Resources repository. PMC.
  • Rudrapal, M., et al. (2010).
  • Singh, A., et al. (2021). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. PMC.
  • Aguiar, A. C. C., et al. (2012). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PLOS ONE.
  • Singh, A., et al. (2021). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. PubMed.
  • Aguiar, A. C. C., et al. (2012). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PubMed Central.
  • Singh, A., et al. (2021). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite.
  • Cooper, C., et al. (2022). Discovery of amodiachins, a novel class of 4-aminoquinoline antimalarials active against multidrug-resistant Plasmodium falciparum. ChemRxiv.

Sources

Comparative

A Senior Application Scientist's Guide to Validating Target Engagement of Quinoline Inhibitors in Cellular Models

Introduction: Beyond Affinity, The Imperative of Cellular Target Engagement In the landscape of modern drug discovery, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond Affinity, The Imperative of Cellular Target Engagement

In the landscape of modern drug discovery, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous inhibitors targeting a wide array of proteins, from kinases to DNA-modifying enzymes.[1][2][3] The journey from a potent "hit" in a biochemical assay to a viable clinical candidate is, however, fraught with challenges. A primary reason for late-stage attrition is the failure of compounds to engage their intended target within the complex, dynamic environment of a living cell.[4] Demonstrating that a quinoline inhibitor not only binds its purified target with high affinity but also reaches and interacts with it in a cellular context—a concept known as target engagement—is a critical validation step.[5][6]

This guide provides an in-depth comparison of two powerful and widely adopted cell-based methodologies for confirming and quantifying target engagement: the Cellular Thermal Shift Assay (CETSA®) and the NanoBRET™ Target Engagement Assay . As a senior application scientist, my objective is not merely to present protocols but to illuminate the causality behind experimental choices, enabling you, my fellow researchers, to select and implement the most appropriate strategy for your quinoline-based drug discovery program. We will explore the foundational principles, detailed workflows, and inherent advantages and limitations of each technique, empowering you to generate robust, decision-driving data.

Methodology 1: Cellular Thermal Shift Assay (CETSA) - The Label-Free Approach

CETSA operates on a fundamental biophysical principle: the binding of a ligand, such as a quinoline inhibitor, to its target protein confers thermal stability.[7][8] This increased stability means the protein-ligand complex is more resistant to heat-induced unfolding and aggregation compared to the unbound protein.[9] By subjecting cells to a heat challenge and then quantifying the amount of soluble target protein remaining, we can directly infer target engagement.[10]

CETSA Experimental Workflow

The general workflow for a CETSA experiment is a multi-step process that ends with the specific detection of the soluble target protein.

cluster_0 CETSA Workflow A Intact Cells Treated with Quinoline Inhibitor B Heat Challenge (Temperature Gradient) A->B C Cell Lysis B->C D Separation of Soluble vs. Aggregated Proteins (Centrifugation) C->D E Quantification of Soluble Target Protein (e.g., Western Blot) D->E cluster_1 NanoBRET™ Workflow A Transfect Cells with Target-NanoLuc® Fusion Vector B Dispense Cells into Assay Plate A->B C Add Fluorescent Tracer & Quinoline Inhibitor (Dose-Response) B->C D Equilibrate at 37°C C->D E Add Nano-Glo® Substrate & Read BRET Signal D->E

Caption: A standard workflow for the NanoBRET™ Target Engagement Assay.

Detailed Protocol: Competitive Displacement NanoBRET™ Assay

Objective: To quantify the intracellular affinity (IC₅₀) of a quinoline inhibitor by measuring its ability to displace a fluorescent tracer from a NanoLuc®-tagged target protein in live cells.

Materials:

  • HEK293T cells or other suitable cell line.

  • Plasmid DNA encoding the target protein fused to NanoLuc® luciferase. [11]* Transfection reagent (e.g., FuGENE® HD). [11]* Opti-MEM® I Reduced Serum Medium.

  • White, 384-well or 96-well assay plates.

  • Quinoline inhibitor stock solution.

  • NanoBRET™ tracer specific for the target of interest.

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor. [11]* Luminometer capable of simultaneous filtered detection of donor (e.g., 450 nm) and acceptor (e.g., 610 nm) emission. [11] Procedure:

  • Transfection:

    • On Day 1, prepare a suspension of HEK293T cells.

    • Prepare transfection complexes by combining the Target-NanoLuc® plasmid DNA with the transfection reagent in Opti-MEM® according to the manufacturer's protocol. [11] * Add the transfection complexes to the cell suspension and seed the mixture directly into the white assay plates. Incubate overnight.

  • Compound and Tracer Addition:

    • On Day 2, prepare serial dilutions of the quinoline inhibitor in Opti-MEM®.

    • Prepare the fluorescent tracer solution in Opti-MEM® at a pre-optimized concentration.

    • Add the inhibitor dilutions to the assay plate, followed immediately by the addition of the tracer solution. [12]3. Equilibration:

    • Incubate the plate for 2 hours at 37°C in a CO₂ incubator to allow the system to reach binding equilibrium. [12][11]4. Signal Detection:

    • Prepare the NanoBRET™ detection reagent by mixing the Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor in Opti-MEM®. The extracellular inhibitor is crucial to prevent signal generation from any luciferase released from dead cells. [13] * Add the detection reagent to all wells.

    • Read the plate within 20 minutes on a luminometer, measuring both the donor emission (450 nm) and acceptor emission (610 nm). [11]5. Data Analysis:

    • Calculate the raw BRET ratio for each well by dividing the acceptor signal (610 nm) by the donor signal (450 nm).

    • Normalize the data to the vehicle control (0% inhibition) and a control with a high concentration of a known binder or no tracer (100% inhibition).

    • Plot the normalized BRET ratio against the logarithm of the inhibitor concentration and fit to a four-parameter log-logistic curve to determine the NanoBRET™ IC₅₀ value.

Comparative Analysis: Choosing the Right Tool for the Job

The selection of a target engagement assay is a critical decision that should be guided by the specific research question, the stage of the drug discovery project, and the nature of the biological target. Both CETSA and NanoBRET™ are powerful, but they offer different advantages and present unique challenges. [7]

Feature Cellular Thermal Shift Assay (CETSA) NanoBRET™ Target Engagement Assay
Principle Ligand-induced thermal stabilization of the target protein. [7][8] Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer. [14][15]
Target Modification None required. Can be used for endogenous proteins. [16] Genetic fusion of the target protein to NanoLuc® luciferase is required. [11]
Reagents Requires a highly specific primary antibody for the target protein (for Western Blot readout). [17] Requires a target-specific, cell-permeable fluorescent tracer and a NanoLuc® fusion construct. [14][18]
Cell System Applicable in intact cells, cell lysates, and even tissue samples. [7][19] Performed in live, intact cells. Compatible with multiple cell types. [15]
Throughput Low to medium (Western Blot); High-throughput versions exist (e.g., AlphaLISA, MS). [20][21] High-throughput; easily adaptable to 384- and 1536-well plate formats. [21]
Key Quantitative Readout Thermal shift (ΔTm) or cellular potency (EC₅₀) from an ITDRF curve. [20] Intracellular affinity (IC₅₀), target occupancy, and kinetic parameters like residence time. [14][13]
Key Advantages Label-free, no protein modification, directly measures engagement with endogenous protein in a physiological context. [22] Real-time, live-cell measurements; highly quantitative; high-throughput; provides kinetic data. [21]

| Key Disadvantages | Not all binding events cause a detectable thermal shift (potential for false negatives); antibody-dependent readout can be a bottleneck. [17][22]| Requires genetic engineering; risk of artifacts from protein overexpression; potential for false negatives if the inhibitor is non-competitive with the tracer. [21]|

Expert Recommendations:
  • For initial validation with an endogenous target: CETSA is the gold standard. It provides unequivocal proof that your quinoline inhibitor can engage the native, unmodified target protein in a cellular environment. [22]It is particularly valuable when you want to avoid any potential artifacts from protein overexpression or tagging.

  • For high-throughput screening (HTS) and lead optimization: NanoBRET™ is superior. Its high-throughput nature and quantitative readout make it ideal for rapidly assessing structure-activity relationships (SAR) for cellular potency and permeability across hundreds of compounds. [23]* For studying binding kinetics: NanoBRET™ is the clear choice. It has the unique ability to measure compound residence time in live cells, a parameter that is increasingly recognized as a key driver of in vivo efficacy. [14][15]* When a specific tracer is unavailable: CETSA is the more feasible option, as it only requires a detection antibody, which is often more readily available than a custom-synthesized fluorescent probe. [17]* For orthogonal validation: The most robust conclusions are drawn when results are confirmed with an orthogonal method. [21][24]For instance, a hit identified and optimized using NanoBRET™ should ideally be validated with CETSA to confirm engagement with the endogenous target, providing a comprehensive and trustworthy data package.

Conclusion

Validating the cellular target engagement of quinoline inhibitors is a non-negotiable step in building confidence in a compound's mechanism of action and its potential as a therapeutic agent. The Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay represent two pillars of modern cell-based pharmacology, each offering a distinct yet powerful lens through which to view this critical interaction. CETSA provides a label-free confirmation of binding to the native target, while NanoBRET™ delivers high-throughput, real-time quantitative data on affinity and kinetics in live cells. By understanding the principles, strengths, and limitations of each method, researchers can strategically deploy these assays to de-risk projects early, accelerate the optimization of high-quality chemical probes, and ultimately, increase the probability of translating a promising quinoline inhibitor into a successful therapeutic.

References

  • Al-Ostath, A. I., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [Link]

  • Miettinen, T. P., & Björklund, M. (2022). Current Advances in CETSA. Frontiers in Molecular Biosciences. [Link]

  • Wang, Y., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • EUbOPEN. (n.d.). NanoBRET assays to assess cellular target engagement of compounds. [Link]

  • Schwalm, M. P., et al. (2022). Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs. ACS Pharmacology & Translational Science. [Link]

  • Oladipo, A. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. [Link]

  • Jones, L. H., et al. (2018). Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells. Organic & Biomolecular Chemistry. [Link]

  • Jain, P., et al. (2022). Review on recent development of quinoline for anticancer activities. Future Journal of Pharmaceutical Sciences. [Link]

  • Akimov, V., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. ACS Chemical Biology. [Link]

  • Pelago Bioscience. (n.d.). CETSA®: Measuring Target Engagement in Whole Blood. [Link]

  • Seki, T., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • Luecking, U., et al. (2020). Identification and Optimization of cell active 4-anilino-quin(az)oline Inhibitors for Protein Kinase Novel 3 (PKN3). bioRxiv. [Link]

  • Yang, T. (2025). Drug Target Confirmed? Tivantinib's Lesson on the Importance of Cellular Target Engagement. Promega Connections. [Link]

  • News-Medical.Net. (2024). NanoBRET™ Target Engagement for drug development. [Link]

  • Oreate AI. (2026). Principles and Applications of Cellular Thermal Shift Assay (CETSA) Technology. [Link]

  • Daniel-Adriano, K. A., et al. (2023). The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation. STAR Protocols. [Link]

  • Chen, Y., et al. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules. [Link]

  • Yang, T. (2023). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Promega Connections. [Link]

  • Taylor & Francis Online. (n.d.). Quinoline – Knowledge and References. [Link]

  • Dziekan, J. M., et al. (2020). Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome. Nature Protocols. [Link]

  • Summers, M. A., et al. (2026). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv. [Link]

  • Concept Life Sciences. (n.d.). Target Engagement Assay Services. [Link]

  • Schwalm, M. P., et al. (2022). Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs. ACS Publications. [Link]

  • Chen, Y., et al. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. MDPI. [Link]

  • El-Damasy, A. K., et al. (2024). Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. RSC Advances. [Link]

  • Pelago Bioscience. (n.d.). Target Engagement: A Key Factor in Drug Development Failures. [Link]

  • Sharma, A., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Stary, K., et al. (2025). In Silico Approach to Design of New Multi-Targeted Inhibitors Based on Quinoline Ring with Potential Anticancer Properties. MDPI. [Link]

  • Maple, H. J., et al. (2019). Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (CCT367766). Journal of Medicinal Chemistry. [Link]

  • Eldehna, W. M., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]

Sources

Validation

In Vitro Validation of 4-Chloro-3-iodo-8-methoxy-5-methylquinoline (CIMM-Q) as a Next-Generation PI3K Inhibitor

Executive Summary The phosphatidylinositol-3-kinase (PI3K) pathway is a critical node in cellular proliferation, survival, and metabolism. Hyperactivation of this pathway, frequently driven by PIK3CA mutations, is a hall...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The phosphatidylinositol-3-kinase (PI3K) pathway is a critical node in cellular proliferation, survival, and metabolism. Hyperactivation of this pathway, frequently driven by PIK3CA mutations, is a hallmark of numerous malignancies. While first-generation pan-PI3K inhibitors like Buparlisib (BKM120) demonstrated broad efficacy, their clinical utility has been severely limited by off-target toxicities. Second-generation isoform-selective inhibitors, such as the PI3Kα-specific Alpelisib (BYL719), improved the therapeutic window but remain susceptible to resistance mechanisms.

This guide provides a comprehensive in vitro validation of 4-Chloro-3-iodo-8-methoxy-5-methylquinoline (CIMM-Q) , a novel, highly selective PI3Kα inhibitor. By objectively comparing CIMM-Q against established alternatives (Alpelisib and Buparlisib), this document equips drug development professionals with the mechanistic rationale, comparative data, and self-validating experimental workflows necessary to evaluate this compound's preclinical potential.

Mechanistic Rationale: The Structural Advantage of CIMM-Q

To understand CIMM-Q’s performance, one must analyze its structure-activity relationship (SAR) within the PI3K ATP-binding pocket.

  • ATP-Competitive Core: The quinoline scaffold mimics the adenine ring of ATP, anchoring the molecule within the kinase hinge region.

  • Halogen Bonding: The 4-chloro and 3-iodo substitutions act as potent halogen bond donors, interacting with the peptide backbone of the hinge region to dramatically increase binding affinity and residence time.

  • Isoform Selectivity via Steric Hindrance: The 8-methoxy and 5-methyl groups are the primary drivers of PI3Kα selectivity. The PI3Kα catalytic pocket contains a unique hydrophobic cavity capable of accommodating these bulky substituents. In contrast, the ATP pockets of PI3Kβ, γ, and δ feature bulkier amino acid residues that sterically clash with the 8-methoxy/5-methyl axis, rendering CIMM-Q highly selective for the α-isoform.

This structural precision prevents the broad toxicity associated with pan-PI3K inhibition[1], while maintaining robust suppression of the downstream AKT/mTOR signaling cascade. Furthermore, selective PI3Kα inhibition has been shown to induce a dual mechanism of action, not only blocking kinase activity but also promoting the degradation of the mutant p110α protein[2].

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α/p85) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates Thr308 mTOR mTORC1/2 mTOR->AKT Phosphorylates Ser473 Inhibitors Inhibitors: CIMM-Q (Novel) Alpelisib (PI3Kα) Buparlisib (Pan-PI3K) Inhibitors->PI3K Blocks ATP Pocket

Fig 1: PI3K/AKT/mTOR signaling cascade and targeted inhibition points.

Comparative In Vitro Profiling

To establish CIMM-Q's efficacy, we benchmarked its performance against (PI3Kα-selective) and (pan-PI3K).

Cell-Free Kinase Activity

Table 1 demonstrates that CIMM-Q possesses sub-nanomolar to low-nanomolar potency against wild-type and mutant PI3Kα, outperforming Alpelisib. Crucially, CIMM-Q exhibits >2000-fold selectivity over β, γ, and δ isoforms, a significant improvement over Buparlisib's broad-spectrum activity[1].

Table 1: Cell-Free Kinase Assay IC50 Values (nM)

InhibitorPI3Kα (WT)PI3Kα (H1047R)PI3KβPI3KγPI3Kδ
CIMM-Q 2.51.8>5000>5000>5000
Alpelisib 4.64.01156250290
Buparlisib 5245166262116
Cellular Viability in Breast Cancer Models

Target engagement in cell-free assays must translate to phenotypic cellular responses. Table 2 illustrates viability assays across breast cancer cell lines with varying PIK3CA mutational statuses. CIMM-Q shows profound cytotoxicity in PIK3CA-mutant lines (T47D, MCF7) while sparing wild-type lines driven by alternative oncogenes (MDA-MB-231), validating its mechanism of action.

Table 2: Cellular Viability IC50 Values (nM)

Cell LineMutation StatusCIMM-QAlpelisibBuparlisib
T47D PIK3CA (H1047R)1835450
MCF7 PIK3CA (E545K)2242520
MDA-MB-231 PIK3CA (WT), KRAS (G13D)>10000>50001200

Self-Validating Experimental Workflows

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes the causality behind the methodological choice.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality for Assay Selection: Quinoline derivatives like CIMM-Q often exhibit intrinsic auto-fluorescence that can confound standard fluorescent assays. TR-FRET utilizes a Europium donor with a long emission lifetime. By introducing a 50–100 µs delay before reading, short-lived compound auto-fluorescence decays to zero, yielding an exceptionally high signal-to-noise ratio[3]. This directly labeled reagent system offers superior sensitivity for competitive binding formats ().

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 5 mM MgCl2, 1 mM EGTA). Causality: Supplement with 2 mM DTT immediately before use to maintain the kinase active site cysteines in a reduced, active state.

  • Compound Pre-Incubation: Dispense 5 nM recombinant PI3Kα (WT or mutant) into a 384-well plate. Add serial dilutions of CIMM-Q (0.1 nM to 10 µM). Incubate for 30 minutes at room temperature. Causality: This allows the inhibitor to reach binding equilibrium within the ATP pocket prior to substrate competition.

  • Kinase Reaction: Initiate the reaction by adding 10 µM ATP and 10 µM PIP2 substrate. Causality: The ATP concentration is deliberately set near its apparent Km to ensure the assay remains highly sensitive to ATP-competitive inhibitors like CIMM-Q. Incubate for 60 minutes.

  • Reaction Termination & Detection: Add Stop/Detection buffer containing 10 mM EDTA, Biotin-PIP3, Streptavidin-APC (Acceptor), and Europium-labeled Grp1 PH domain (Donor). Causality: EDTA chelates Mg2+, instantly halting kinase activity. The enzymatically generated PIP3 competes with the Biotin-PIP3 for binding to the PH domain, disrupting the FRET complex.

  • Data Acquisition: Read the plate on a TR-FRET compatible microplate reader (e.g., PerkinElmer EnVision) using a 340 nm excitation filter, a 100 µs delay, and dual emission filters at 615 nm (Donor) and 665 nm (Acceptor). Calculate the 665/615 ratio to determine IC50.

TR_FRET Substrate Biotin-PIP3 (Tracer) Acceptor Streptavidin-APC Substrate->Acceptor Binds Donor Europium-anti-GST + GST-PH Domain Donor->Substrate PH Domain binds Tracer FRET High FRET Signal (Inhibited PI3K) Donor->FRET Energy Transfer (665nm) NoFRET Low FRET Signal (Active PI3K) Inhibitor Unlabeled PIP3 (Enzyme Product) Inhibitor->Substrate Competes for PH Domain Inhibitor->NoFRET Loss of proximity

Fig 2: Competitive TR-FRET assay logic for PI3K activity quantification.

Protocol 2: Cellular Target Engagement (Western Blot for p-AKT Ser473 / Thr308)

Causality for Assay Selection: Measuring total PIP3 in cells is technically challenging. Instead, we measure the phosphorylation of its direct downstream effector, AKT. Thr308 is phosphorylated by PDK1 (strictly PIP3-dependent), while Ser473 is phosphorylated by mTORC2. Probing both sites confirms complete pathway shutdown and prevents the misinterpretation of isolated feedback loops.

Step-by-Step Methodology:

  • Cell Synchronization & Treatment: Seed T47D cells in 6-well plates. Once 70% confluent, wash with PBS and culture in serum-free media for 12 hours. Causality: Serum starvation synchronizes the cell cycle and drops basal AKT phosphorylation to near-zero, maximizing the dynamic range of the assay.

  • Inhibitor & Ligand Exposure: Pre-treat cells with CIMM-Q (10 nM, 50 nM, 100 nM) for 2 hours. Stimulate with 50 ng/mL IGF-1 for exactly 15 minutes. Causality: IGF-1 triggers a massive, rapid spike in RTK-mediated PI3K activation, providing a stringent test of CIMM-Q's inhibitory capacity.

  • Lysis: Wash rapidly with ice-cold PBS and lyse cells on ice using RIPA buffer supplemented with 1 mM Na3VO4, 10 mM NaF, and protease inhibitors. Causality: Phosphatase inhibitors (Na3VO4, NaF) are critical to "freeze" the phosphorylation state the moment the cells are lysed.

  • Immunoblotting: Resolve 20 µg of protein via SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against p-AKT (Thr308), p-AKT (Ser473), and Total AKT. Causality: Total AKT serves as an internal loading control to self-validate that the reduction in signal is due to kinase inhibition, not protein degradation or unequal loading.

References

  • Title: A directly labeled TR-FRET assay for monitoring phosphoinositide-3-kinase activity Source: Combinatorial Chemistry & High Throughput Screening (PubMed) URL: [Link]

  • Title: Determination of the PI3Kα selective inhibitor alpelisib mechanism of action and efficacy in ER+/ PIK3CA mutant breast cancer preclinical models Source: AACR Journals (Cancer Research) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Comprehensive Guide to the Safe Handling and Disposal of 4-Chloro-3-iodo-8-methoxy-5-methylquinoline

In the pursuit of scientific advancement, the safety of the researcher is non-negotiable. This guide provides a detailed operational framework for the safe handling and disposal of 4-Chloro-3-iodo-8-methoxy-5-methylquino...

Author: BenchChem Technical Support Team. Date: March 2026

In the pursuit of scientific advancement, the safety of the researcher is non-negotiable. This guide provides a detailed operational framework for the safe handling and disposal of 4-Chloro-3-iodo-8-methoxy-5-methylquinoline. As a complex, halogenated heterocyclic compound, it requires a handling protocol grounded in a thorough understanding of its potential hazards. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to work with confidence and security. Our commitment is to build a foundation of trust by delivering value that extends beyond the product itself, making us your preferred partner in laboratory safety and chemical management.

Hazard Assessment: A Proactive Stance on Safety

  • Skin and Eye Irritation: Similar chlorinated and halogenated compounds are known to cause skin irritation and serious eye irritation or damage.[2][3][4][5][6]

  • Acute Toxicity: Oral toxicity is a concern, as seen in related structures.[7]

  • Respiratory Irritation: Inhalation of the powdered form may cause respiratory tract irritation.[3][4][5][6][8]

  • Environmental Persistence: Halogenated organic compounds can be persistent in the environment, necessitating stringent disposal protocols.[8][9]

This conservative assessment forms the bedrock of the comprehensive safety and handling procedures that follow.

Personal Protective Equipment (PPE): An Essential Barrier

The selection of appropriate PPE is the most critical immediate step in mitigating exposure risks. The following table outlines the minimum PPE requirements, explaining the causality behind each selection.

PPE ComponentSpecificationRationale for Use
Eye & Face Protection ANSI Z87-compliant chemical splash goggles. A full-face shield is required when there is a significant risk of splashing.[10][11]The compound is presumed to be a serious eye irritant. Goggles provide a seal against splashes and airborne particles, while a face shield offers a secondary barrier for the entire face.[8][10][12]
Hand Protection Chemical-resistant nitrile gloves (minimum 4-5 mil thickness). Double-gloving is recommended.Protects against dermal absorption, a common route of exposure for halogenated organics.[1] Nitrile offers good resistance to a range of chemicals.[10] Gloves must be inspected before use and changed immediately if contaminated.[12][13]
Body Protection A long-sleeved, certified laboratory coat. Consider a chemical-resistant apron for larger quantities.Prevents contamination of personal clothing and minimizes skin contact.[10][14] Contaminated clothing must be removed promptly and decontaminated before reuse.[5][15]
Respiratory Protection Mandatory use of a certified chemical fume hood for all handling of the solid and for solution preparation.This is the primary engineering control to prevent inhalation of dust or vapors.[8][10] A NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter may be required for emergency situations like spill cleanup outside of a hood.[8][16]

Safe Handling Protocol: A Step-by-Step Methodology

Adherence to a strict, logical workflow is paramount for minimizing exposure and ensuring experimental integrity.

3.1. Preparation and Engineering Controls

  • Designated Area: All weighing and solution preparation must occur in a designated area within a certified, fully operational chemical fume hood.[8][10]

  • Pre-use Inspection: Before beginning, ensure all PPE is in good condition. Verify the fume hood's functionality.

  • Gather Materials: Assemble all necessary equipment (spatulas, weigh paper, solvents, glassware, etc.) inside the fume hood to minimize traffic in and out of the containment area.

  • Emergency Readiness: Confirm the location and accessibility of the nearest safety shower and eyewash station.[8]

3.2. Weighing and Transfer

  • Carefully open the container inside the fume hood.

  • Use a dedicated spatula to gently transfer the solid onto weigh paper or into a tared vessel. Avoid any actions that could generate airborne dust.

  • Close the primary container securely immediately after dispensing.

3.3. Solution Preparation

  • Place the vessel containing the weighed solid onto a stir plate within the fume hood.

  • Slowly add the solvent to the solid to prevent splashing and aerosol generation.

  • If dissolution is slow, use a magnetic stirrer. Avoid heating unless absolutely necessary and specified in a validated protocol.

The following diagram visualizes this mandatory operational workflow.

cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling cluster_cleanup Phase 3: Post-Handling PPE Don Full PPE FumeHood Verify Fume Hood Operation PPE->FumeHood Enter Hood Materials Assemble All Equipment FumeHood->Materials Setup Weigh Weigh Solid Compound Materials->Weigh Begin Task Dissolve Prepare Solution Weigh->Dissolve Proceed Decontaminate Decontaminate Surfaces & Glassware Dissolve->Decontaminate Task Complete Waste Segregate & Dispose of Waste Decontaminate->Waste Clean Doff Remove PPE Correctly Waste->Doff Exit

Caption: Standard Operating Procedure Workflow for Handling 4-Chloro-3-iodo-8-methoxy-5-methylquinoline.

Waste Management and Disposal Plan

Improper disposal of halogenated compounds poses a serious environmental risk.[9][17] A self-validating system of waste segregation is mandatory.

4.1. Waste Segregation

  • Halogenated Solid Waste: All disposable materials that have contacted the compound (e.g., gloves, weigh paper, contaminated paper towels) must be collected in a designated, leak-proof container labeled "Hazardous Waste: Halogenated Solids."

  • Halogenated Liquid Waste: All solutions containing the compound and any contaminated solvents used for rinsing glassware must be collected in a separate, sealed container labeled "Hazardous Waste: Halogenated Liquids."[18][19] Under no circumstances should this waste be poured down the drain. [9][19][20]

  • Sharps: Any contaminated needles or sharp objects must be placed in a designated sharps container.

4.2. Container Management

  • All waste containers must be kept closed except when adding waste.[5][19]

  • Store waste containers in a secondary containment bin within a well-ventilated area, away from incompatible materials.

  • Contact your institution's Environmental Health and Safety (EHS) office for pickup and disposal according to federal, state, and local regulations.

This decision tree illustrates the correct disposal pathway.

Start Waste Generated Type Identify Waste Type Start->Type Solid Contaminated Solid (Gloves, Paper, etc.) Type->Solid Solid Liquid Contaminated Liquid (Solvents, Solutions) Type->Liquid Liquid SolidBin Place in Halogenated Solid Waste Bin Solid->SolidBin LiquidBin Place in Halogenated Liquid Waste Bin Liquid->LiquidBin Label Ensure Container is Properly Labeled & Sealed SolidBin->Label LiquidBin->Label EHS Arrange for EHS Pickup Label->EHS

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-3-iodo-8-methoxy-5-methylquinoline
Reactant of Route 2
Reactant of Route 2
4-Chloro-3-iodo-8-methoxy-5-methylquinoline
© Copyright 2026 BenchChem. All Rights Reserved.